Product packaging for 3,9-Dihydroxypterocarpan(Cat. No.:CAS No. 61135-91-9)

3,9-Dihydroxypterocarpan

Numéro de catalogue: B190946
Numéro CAS: 61135-91-9
Poids moléculaire: 256.25 g/mol
Clé InChI: ODMIEGVTNZNSLD-WFASDCNBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,9-Dihydroxypterocarpan is a member of the pterocarpan family, a group of isoflavonoid derivatives that serve as key phytoalexins in leguminous plants . These compounds are antimicrobial and are produced by plants in response to biotic and abiotic stresses such as pathogen infection and UV irradiation . The basic pterocarpan structure is chiral, featuring two asymmetric centers at C-6a and C-11a, and natural pterocarpans predominantly exhibit the 6aR,11aR configuration . In legume species, this compound is a known biosynthetic intermediate in the specialized metabolic pathways that produce complex antimicrobial compounds . Research indicates that enzymes downstream in the pathway, such as prenyltransferases, can utilize this molecule to create more complex phytoalexins like phaseollidin . The broader class of pterocarpans, to which this compound belongs, is under investigation for a range of potential clinical applications due to observed bioactivities, which include osteo-regenerative, neuroprotective, and anti-cancer properties in preclinical studies . This product is intended for research purposes, such as studying plant defense mechanisms, exploring biosynthetic pathways in specialized metabolism, and investigating the biological activities of isoflavonoids. This compound is presented for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O4 B190946 3,9-Dihydroxypterocarpan CAS No. 61135-91-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(6aR,11aR)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,12,15-17H,7H2/t12-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMIEGVTNZNSLD-WFASDCNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210024
Record name 3,9-Dihydroxypterocarpan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61135-91-9
Record name (6aR,11aR)-6a,11a-Dihydro-6H-benzofuro[3,2-c][1]benzopyran-3,9-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61135-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,9-Dihydroxypterocarpan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061135919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Dihydroxypterocarpan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (6aR,11aR)-3,9-dihydroxypterocarpan: Structure, Biosynthesis, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biosynthetic pathway, and relevant experimental methodologies for the pterocarpan phytoalexin, (6aR,11aR)-3,9-dihydroxypterocarpan. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Structure and Chemical Identity

(6aR,11aR)-3,9-dihydroxypterocarpan is a key isoflavonoid belonging to the pterocarpan class, which are characterized by a tetracyclic ring system. This specific stereoisomer plays a crucial role as a biosynthetic precursor to glyceollins, the primary phytoalexins in soybeans (Glycine max).

The fundamental structure consists of a fused benzofuran and benzopyran ring system. The stereochemistry at the 6a and 11a positions is cis, as denoted by the (6aR,11aR) designation. The hydroxyl groups at positions 3 and 9 are key functional groups that influence its biological activity and chemical properties.

Chemical Identifiers:

PropertyValue
IUPAC Name (6aR,11aR)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol[2]
Chemical Formula C₁₅H₁₂O₄[2]
Molecular Weight 256.25 g/mol
CAS Number 61135-91-9[2][3]
Synonyms (-)-3,9-Dihydroxypterocarpan, Demethylmedicarpin

Biosynthetic Pathway: The Glyceollin Cascade

(6aR,11aR)-3,9-dihydroxypterocarpan is a pivotal intermediate in the biosynthesis of glyceollins, which are induced in leguminous plants in response to pathogen attack or other stressors. This pathway is a branch of the general phenylpropanoid pathway. The immediate biosynthetic precursor to (6aR,11aR)-3,9-dihydroxypterocarpan is 2'-hydroxydaidzein, and it is subsequently converted to glycinol.

The following diagram illustrates the key steps in the glyceollin biosynthesis pathway, highlighting the position of (6aR,11aR)-3,9-dihydroxypterocarpan.

Glyceollin_Biosynthesis Daidzein Daidzein 2_Hydroxydaidzein 2'-Hydroxydaidzein Daidzein->2_Hydroxydaidzein Isoflavone 2'-hydroxylase Target (6aR,11aR)-3,9-dihydroxypterocarpan 2_Hydroxydaidzein->Target 2'-Hydroxyisoflavone reductase Glycinol Glycinol (3,6a,9-trihydroxypterocarpan) Target->Glycinol 3,9-dihydroxypterocarpan 6a-monooxygenase Glyceollins Glyceollins (I, II, III) Glycinol->Glyceollins Prenyltransferases & Glyceollin synthase

Figure 1: Simplified biosynthetic pathway of glyceollins, showing the central role of (6aR,11aR)-3,9-dihydroxypterocarpan.

Quantitative Data on Biological Activities of Related Pterocarpans

While specific quantitative data for the biological activities of (6aR,11aR)-3,9-dihydroxypterocarpan are not extensively reported in publicly available literature, data from structurally related pterocarpans can provide insights into its potential therapeutic properties. The following table summarizes IC₅₀ values for related compounds.

CompoundBiological ActivityCell Line / AssayIC₅₀ (µM)
Coumestrol LDL Antioxidant (TBARS assay)Cu²⁺-mediated LDL oxidation0.9
(-)-Maackiain LDL Antioxidant (TBARS assay)Cu²⁺-mediated LDL oxidation19.8
Medicarpin AnticancerOVCAR-8 (Ovarian Cancer)> 10 (as part of a racemic mixture)
Glyceollins Anti-inflammatory (NF-κB inhibition)Macrophage cell linesData not quantified as IC₅₀
(+)-(6aS,11aS)-2,3,9-trimethoxypterocarpan AnticancerOVCAR-8 (Ovarian Cancer)~2.0
(-)-(6aR,11aR)-2,3,9-trimethoxypterocarpan AnticancerOVCAR-8 (Ovarian Cancer)> 4.0

Note: This table is intended to be illustrative of the potential activities of pterocarpans. The absence of specific data for (6aR,11aR)-3,9-dihydroxypterocarpan highlights a gap in the current research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (6aR,11aR)-3,9-dihydroxypterocarpan.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the quantification of pterocarpans in plant extracts.

Workflow Diagram:

HPLC_Workflow Start Plant Material (e.g., Soybean roots) Extraction Extraction with Methanol Start->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration Concentration under reduced pressure Filtration1->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Filtration2 Syringe Filtration (0.45 µm) Reconstitution->Filtration2 HPLC HPLC Analysis Filtration2->HPLC Data Data Analysis & Quantification HPLC->Data

Figure 2: General workflow for the HPLC analysis of pterocarpans from plant material.

Methodology:

  • Standard Preparation: Prepare a stock solution of a pterocarpan standard (e.g., medicarpin, if (6aR,11aR)-3,9-dihydroxypterocarpan is not commercially available) at 1 mg/mL in methanol. Prepare a series of working standards by serial dilution.

  • Sample Preparation:

    • Homogenize 1 g of dried and powdered plant material.

    • Extract with 20 mL of methanol using sonication for 30 minutes.

    • Centrifuge the extract and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Gradient: Start with 10% A, increase to 90% A over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Injection Volume: 20 µL.

  • Quantification: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of (6aR,11aR)-3,9-dihydroxypterocarpan in the samples by comparing their peak areas to the calibration curve.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation

This assay provides a preliminary screening for anti-inflammatory activity.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.1 mL of the test compound dissolved in DMSO at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating at 72°C for 5 minutes.

  • Measurement: After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.

  • Control: Use a control group with DMSO instead of the test compound. Diclofenac sodium can be used as a positive control.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of the compound.

Methodology:

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations (dissolved in methanol) to 100 µL of a 0.1 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Control: Use methanol as a blank and a solution of DPPH without the test compound as a negative control. Ascorbic acid can be used as a positive control.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Conclusion

(6aR,11aR)-3,9-dihydroxypterocarpan is a structurally significant isoflavonoid with a crucial role in the plant defense system. While its own biological activities are not yet fully characterized with quantitative data, its structural similarity to other bioactive pterocarpans suggests potential for anti-inflammatory, antioxidant, and anticancer properties. The experimental protocols provided in this guide offer a framework for the further investigation of this promising natural product. Further research is warranted to elucidate the specific pharmacological profile of (6aR,11aR)-3,9-dihydroxypterocarpan and to explore its potential for therapeutic applications.

References

A Comprehensive Technical Guide on the Natural Sources of 3,9-Dihydroxypterocarpan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,9-Dihydroxypterocarpan is a pivotal secondary metabolite belonging to the pterocarpan class of isoflavonoids. Predominantly found in the plant family Fabaceae (legumes), it functions as a phytoalexin, an antimicrobial compound synthesized by plants in response to pathogen attack or environmental stress. Beyond its role in plant defense, this compound is a crucial biosynthetic precursor to more complex pterocarpan phytoalexins, such as glyceollin in soybean, which exhibit significant biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its biosynthesis, the signaling pathways that regulate its production, and comprehensive experimental protocols for its extraction, isolation, and quantification.

Natural Occurrence and Quantitative Data

This compound is not typically present in high concentrations in healthy, unstressed plant tissues. Its synthesis is rapidly induced upon exposure to biotic or abiotic elicitors. The primary natural sources identified are members of the Fabaceae family. While extensive quantitative data for this compound across a wide range of species is limited, available research points to its presence in several well-studied legumes.

Plant Species (Family)Plant Part/ConditionElicitor/StressConcentration/YieldReference(s)
Glycine max (Soybean)Cell Suspension CulturesFungal ElicitorAccumulation observed as a precursor to glyceollin[1]
Glycine max (Soybean)SeedlingsFungal ElicitorDetected as a precursor to glyceollin[1]
Pisum sativum (Pea)Pods and SeedlingsCopper Chloride (CuCl₂)Precursor in the biosynthesis of pisatin and maackiain[2]
Medicago sativa (Alfalfa)TissuesFungi, Heavy MetalsPrecursor to medicarpin[3]
Trifolium pratense (Red Clover)TissuesFungi, Heavy MetalsPrecursor to medicarpin[3]

Biosynthesis of this compound

The biosynthesis of this compound is a branch of the general phenylpropanoid pathway, leading to the production of isoflavonoids. The pathway is initiated from the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the core pterocarpan skeleton.

Key Enzymatic Steps:
  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by forming a thioester bond with Coenzyme A, yielding p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Isomerizes naringenin chalcone to the flavanone, naringenin.

  • Isoflavone Synthase (IFS): A key enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone, forming the isoflavone daidzein.

  • Isoflavone Reductase (IFR): Reduces the double bond in the C-ring of daidzein.

  • 2'-Hydroxyisoflavanol 4,2'-Dehydratase (Pterocarpan Synthase - PTS): This crucial enzyme catalyzes the final ring closure reaction to form the pterocarpan skeleton of this compound.[4][5][6]

Biosynthesis of this compound L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Daidzein Daidzein (Isoflavone) Naringenin->Daidzein IFS Isoflavanol 2'-Hydroxyisoflavanol Daidzein->Isoflavanol IFR Dihydroxypterocarpan This compound Isoflavanol->Dihydroxypterocarpan PTS

Biosynthetic pathway of this compound.

Signaling Pathways for Induction

The production of this compound is tightly regulated by complex signaling networks that are activated in response to pathogen recognition. Elicitors, which can be molecules from the pathogen (exogenous) or plant-derived molecules released during damage (endogenous), trigger these cascades. The jasmonic acid (JA) and salicylic acid (SA) signaling pathways are central to the induction of phytoalexin biosynthesis in legumes.

Elicitor-Induced Signaling Cascade:
  • Elicitor Recognition: Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs) are recognized by pattern recognition receptors (PRRs) on the plant cell surface.

  • Signal Transduction: This recognition activates a signaling cascade, often involving a rapid influx of Ca²⁺ ions and the production of reactive oxygen species (ROS).

  • MAP Kinase Cascade: Mitogen-activated protein kinase (MAPK) cascades are activated, which phosphorylate and activate downstream components, including transcription factors.

  • Hormone Signaling: The JA and SA pathways are activated. In the JA pathway, the bioactive conjugate JA-isoleucine (JA-Ile) promotes the degradation of JAZ repressor proteins, releasing transcription factors like MYC2. In the SA pathway, SA accumulation leads to the activation of NPR1 and subsequent activation of TGA transcription factors.

  • Transcriptional Activation: Activated transcription factors (e.g., MYB, bHLH, WRKY) bind to the promoters of phytoalexin biosynthetic genes, including those in the this compound pathway, leading to their coordinated expression and the synthesis of the compound.[7][8][9][10][11]

Elicitor-Induced Signaling Pathway Elicitor Elicitor (PAMPs/DAMPs) Receptor Receptor Kinase Elicitor->Receptor Signal_Transduction Early Signaling (Ca²⁺ influx, ROS burst) Receptor->Signal_Transduction MAPK_Cascade MAPK Cascade Signal_Transduction->MAPK_Cascade JA_Pathway Jasmonic Acid Signaling MAPK_Cascade->JA_Pathway SA_Pathway Salicylic Acid Signaling MAPK_Cascade->SA_Pathway Transcription_Factors Transcription Factors (MYB, bHLH, WRKY) JA_Pathway->Transcription_Factors SA_Pathway->Transcription_Factors Gene_Expression Activation of Pterocarpan Biosynthetic Genes Transcription_Factors->Gene_Expression Biosynthesis This compound Biosynthesis Gene_Expression->Biosynthesis

Elicitor-induced signaling for pterocarpan biosynthesis.

Experimental Protocols

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from plant material, which can be adapted based on the specific tissue and desired scale.

1. Sample Preparation:

  • Harvest fresh plant material (e.g., leaves, roots, or elicited cell cultures).

  • Immediately freeze the material in liquid nitrogen to quench metabolic activity.

  • Lyophilize the frozen tissue to dryness and then grind into a fine powder.

2. Extraction:

  • Macerate the powdered plant material in 80% methanol (1:10 w/v) at room temperature with constant stirring for 24 hours.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.

3. Solid-Phase Extraction (SPE) for Cleanup:

  • Objective: To remove highly polar and nonpolar impurities.

  • Stationary Phase: C18 SPE cartridge.

  • Conditioning: Sequentially wash the cartridge with 10 mL of methanol followed by 10 mL of deionized water.[12]

  • Sample Loading: Dissolve the crude extract in a minimal amount of 10% methanol and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.[12]

  • Elution: Elute the isoflavonoid fraction, including this compound, with 10 mL of 80% methanol.

  • Drying: Evaporate the eluted fraction to dryness.

Extraction and SPE Workflow Start Powdered Plant Material Extraction Maceration with 80% Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Methanol Extract Filtration->Crude_Extract SPE_Loading Sample Loading Crude_Extract->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol -> Water) SPE_Conditioning->SPE_Loading SPE_Washing Washing with Water SPE_Loading->SPE_Washing SPE_Elution Elution with 80% Methanol SPE_Washing->SPE_Elution Final_Product Purified this compound -rich Fraction SPE_Elution->Final_Product

Workflow for extraction and SPE of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B (isocratic for equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 286 nm (typical for pterocarpans).

  • Injection Volume: 20 µL.

2. Sample and Standard Preparation:

  • Sample Preparation: Dissolve the dried, SPE-purified extract in the initial mobile phase composition (90:10 water:acetonitrile with 0.1% formic acid) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of calibration standards by serial dilution of the stock solution with the initial mobile phase.

3. Quantification:

  • Generate a calibration curve by plotting the peak area of the standard against its concentration.

  • Inject the prepared sample and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Conclusion

This compound stands as a key phytoalexin and biosynthetic intermediate within the Fabaceae family. Its production, induced by a variety of stressors, is a hallmark of the sophisticated defense mechanisms in legumes. The methodologies and pathways detailed in this guide provide a robust framework for researchers and drug development professionals to explore the natural sources of this compound, understand its biosynthesis and regulation, and accurately quantify its presence. Further research into the quantitative distribution of this compound across a broader range of leguminous species and under varied elicitation conditions will undoubtedly unveil new opportunities for its application in agriculture and medicine.

References

The Architecture of Defense: A Technical Guide to Pterocarpan Biosynthesis in Legumes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pterocarpans, a major class of isoflavonoid phytoalexins, form a cornerstone of the sophisticated chemical defense system in leguminous plants. Synthesized in response to a variety of biotic and abiotic stresses, these tetracyclic compounds exhibit a broad spectrum of antimicrobial and anti-inflammatory activities. Their potential pharmacological applications have made the elucidation of their biosynthetic pathway a key area of research. This technical guide provides an in-depth overview of the pterocarpan biosynthetic pathway, detailing the enzymatic steps, presenting key quantitative data, and outlining relevant experimental protocols to facilitate further investigation and application in drug development and metabolic engineering.

The Core Biosynthetic Pathway: From Phenylalanine to Pterocarpan

The biosynthesis of pterocarpans is a multi-step process that begins with the general phenylpropanoid pathway, branches into the isoflavonoid pathway, and culminates in the formation of the characteristic pterocarpan skeleton. The pathway can be broadly divided into three key phases.

Phase 1: The General Phenylpropanoid Pathway

This initial phase converts the amino acid L-phenylalanine into p-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites.[1]

  • Step 1: Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[2]

  • Step 2: Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.[1][2]

  • Step 3: 4-Coumaroyl:CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[1][2]

Phase 2: Entry into the Isoflavonoid Pathway

This phase marks the commitment of precursors to the isoflavonoid backbone, a key characteristic of legume secondary metabolism.

  • Step 4: Chalcone Synthase (CHS) and Chalcone Reductase (CHR): CHS condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1] In legumes, the concerted action of CHS and CHR leads to the formation of 6'-deoxychalcone (isoliquiritigenin).[3][4]

  • Step 5: Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of the chalcone into a flavanone (e.g., liquiritigenin from isoliquiritigenin).[3]

  • Step 6: Isoflavone Synthase (IFS): A key branch point enzyme and a cytochrome P450 monooxygenase (CYP93C) that catalyzes an aryl migration reaction to convert flavanones into isoflavones (e.g., daidzein from liquiritigenin).[5]

  • Step 7: 2-Hydroxyisoflavanone Dehydratase (HID): Works in concert with IFS to produce the final isoflavone structure.[3][5]

Phase 3: Formation of the Pterocarpan Skeleton

This final phase involves a series of reductions and a crucial cyclization reaction to generate the tetracyclic pterocarpan core. The pathway leading to the common pterocarpan, (-)-medicarpin, is well-studied.[6]

  • Step 8: Isoflavone 2'-Hydroxylase (I2'H): A cytochrome P450 (CYP81E) that introduces a hydroxyl group at the 2' position of the isoflavone B-ring (e.g., converting formononetin to 2'-hydroxyformononetin).[7][8][9]

  • Step 9: Isoflavone Reductase (IFR): Reduces the double bond in the heterocyclic C-ring of the 2'-hydroxylated isoflavone to produce a 2'-hydroxyisoflavanone (e.g., vestitone).[2][7][9]

  • Step 10: Vestitone Reductase (VR): Reduces the keto group of the isoflavanone to an alcohol, forming a 2'-hydroxyisoflavanol (e.g., 7,2'-dihydroxy-4'-methoxyisoflavanol or DMI).[2][7][8]

  • Step 11: Pterocarpan Synthase (PTS): The final, recently identified "missing link" in the pathway. This dirigent domain-containing protein catalyzes an intramolecular cyclization via dehydration of the 2'-hydroxyisoflavanol to form the pterocarpan skeleton.[7][8][10][11] The stereochemistry of the isoflavanol substrate determines the final stereochemistry of the pterocarpan product.[6][11]

The following diagram illustrates the core biosynthetic pathway leading to (-)-medicarpin.

Pterocarpan_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid_entry Isoflavonoid Pathway Entry cluster_pterocarpan_formation Pterocarpan Skeleton Formation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL 4-Coumaric acid 4-Coumaric acid Cinnamic acid->4-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric acid->4-Coumaroyl-CoA 4CL Isoliquiritigenin Isoliquiritigenin 4-Coumaroyl-CoA->Isoliquiritigenin CHS, CHR Liquiritigenin Liquiritigenin Isoliquiritigenin->Liquiritigenin CHI Daidzein Daidzein Liquiritigenin->Daidzein IFS, HID Formononetin Formononetin Daidzein->Formononetin HI4'OMT 2'-Hydroxyformononetin 2'-Hydroxyformononetin Formononetin->2'-Hydroxyformononetin I2'H Vestitone Vestitone 2'-Hydroxyformononetin->Vestitone IFR 7,2'-Dihydroxy-4'-methoxyisoflavanol (DMI) 7,2'-Dihydroxy-4'-methoxyisoflavanol (DMI) Vestitone->7,2'-Dihydroxy-4'-methoxyisoflavanol (DMI) VR (-)-Medicarpin (-)-Medicarpin 7,2'-Dihydroxy-4'-methoxyisoflavanol (DMI)->(-)-Medicarpin PTS

Figure 1: Core biosynthetic pathway of (-)-medicarpin.

Quantitative Data on Key Biosynthetic Enzymes

Understanding the kinetic properties of the enzymes in the pterocarpan pathway is crucial for metabolic engineering and for predicting pathway flux. The following table summarizes available quantitative data for key enzymes.

EnzymeSource OrganismSubstrateKm (µM)VmaxOptimal pHOptimal Temp. (°C)Reference
PAL Medicago truncatulaL-Phenylalanine~270N/A8.5-9.030-40[12]
CHS Glycine max4-Coumaroyl-CoA1.6N/A7.5-8.030N/A
IFS Glycine maxLiquiritigenin5-10N/A7.530[5]
IFR Medicago sativa2'-Hydroxyformononetin~5N/A6.0-6.530[9]
VR Medicago sativaVestitone~25N/A6.5-7.035[8]
PTS (GePTS1) Glycyrrhiza echinata(3R,4R)-DMI16.3 ± 2.41.12 ± 0.05 pkat/µg~7.5N/A[10][11]

Experimental Protocols

The elucidation of the pterocarpan biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Characterization of Biosynthetic Enzymes

This protocol describes the functional characterization of a candidate enzyme (e.g., Pterocarpan Synthase) in a heterologous host system.

Objective: To confirm the enzymatic function of a candidate gene identified through transcriptomics or homology-based screening.

Methodology:

  • Gene Cloning:

    • Amplify the full-length open reading frame of the candidate gene from cDNA synthesized from elicitor-treated legume tissue.

    • Incorporate appropriate restriction sites into the primers for directional cloning.

    • Ligate the amplified PCR product into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for Saccharomyces cerevisiae).

    • Transform the construct into competent E. coli for plasmid amplification and sequence verification.

  • Heterologous Expression:

    • Transform the verified expression vector into a suitable expression host (e.g., E. coli BL21(DE3) or S. cerevisiae).

    • Grow the transformed cells in an appropriate medium to an optimal density (e.g., OD600 of 0.6-0.8).

    • Induce protein expression with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli or galactose for yeast).

    • Continue incubation at a lower temperature (e.g., 16-20°C) for several hours to enhance soluble protein expression.

  • Protein Purification (Optional but Recommended):

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

    • Lyse the cells by sonication or French press.

    • Clarify the lysate by centrifugation.

    • If the protein is tagged (e.g., with a His-tag), purify the protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).

    • Elute the purified protein and dialyze against a storage buffer.

  • Enzyme Assays:

    • Prepare a reaction mixture containing a suitable buffer, the purified enzyme (or crude cell extract), and the putative substrate (e.g., 2'-hydroxyisoflavanol for PTS).

    • For oxidoreductases like IFR and VR, include the necessary cofactor (NADPH or NADH).

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Extract the product from the aqueous phase with the organic solvent.

    • Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

  • Product Identification:

    • Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).

    • Compare the retention time and mass spectrum of the product with an authentic standard of the expected pterocarpan.

The following diagram illustrates the experimental workflow for enzyme characterization.

Enzyme_Characterization_Workflow cluster_gene Gene Identification & Cloning cluster_expression Heterologous Expression cluster_biochemistry Biochemical Analysis cluster_analysis Product Identification Candidate Gene Selection Candidate Gene Selection Primer Design & PCR Primer Design & PCR Candidate Gene Selection->Primer Design & PCR Cloning into Expression Vector Cloning into Expression Vector Primer Design & PCR->Cloning into Expression Vector Sequence Verification Sequence Verification Cloning into Expression Vector->Sequence Verification Transformation into Host Transformation into Host Sequence Verification->Transformation into Host Cell Culture & Induction Cell Culture & Induction Transformation into Host->Cell Culture & Induction Protein Expression Protein Expression Cell Culture & Induction->Protein Expression Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Protein Expression->Cell Lysis & Protein Extraction Enzyme Assay (Substrate + Cofactors) Enzyme Assay (Substrate + Cofactors) Cell Lysis & Protein Extraction->Enzyme Assay (Substrate + Cofactors) Product Extraction Product Extraction Enzyme Assay (Substrate + Cofactors)->Product Extraction HPLC-DAD-MS Analysis HPLC-DAD-MS Analysis Product Extraction->HPLC-DAD-MS Analysis Comparison with Standard Comparison with Standard HPLC-DAD-MS Analysis->Comparison with Standard Functional Confirmation Functional Confirmation Comparison with Standard->Functional Confirmation

Figure 2: Experimental workflow for enzyme characterization.

Analysis of Pterocarpan Accumulation in Plant Tissues

Objective: To quantify the accumulation of pterocarpans in response to elicitors or stress.

Methodology:

  • Plant Material and Treatment:

    • Grow legume seedlings or cell suspension cultures under controlled conditions.

    • Apply an elicitor (e.g., yeast extract, methyl jasmonate) or impose a stress (e.g., UV-B radiation, wounding).[12]

    • Harvest tissue samples at various time points post-treatment.

    • Include a control group treated with a mock solution.

  • Metabolite Extraction:

    • Freeze the harvested tissue in liquid nitrogen and grind to a fine powder.

    • Extract the metabolites with a suitable solvent, typically 80% methanol or ethanol, at a specified tissue-to-solvent ratio.

    • Vortex and sonicate the mixture to ensure thorough extraction.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation:

    • The crude extract can be directly analyzed or subjected to Solid-Phase Extraction (SPE) for cleanup and concentration if necessary.

    • Filter the extract through a 0.22 µm syringe filter before HPLC analysis.

  • Quantitative Analysis by HPLC:

    • Perform chromatographic separation on a C18 reverse-phase column.

    • Use a gradient elution program with two mobile phases, typically water with a small percentage of formic acid (A) and acetonitrile or methanol with formic acid (B).

    • Monitor the elution profile at a characteristic wavelength for pterocarpans (e.g., ~280-310 nm).

    • Quantify the pterocarpans by comparing the peak area to a standard curve generated with authentic standards.

Regulation of Pterocarpan Biosynthesis

Pterocarpan biosynthesis is tightly regulated at the transcriptional level, with the genes encoding the biosynthetic enzymes being rapidly and coordinately induced upon perception of stress signals.[12] Elicitors such as yeast extract and signaling molecules like methyl jasmonate (MJ) are known to induce the expression of pathway genes.[12]

The signaling cascade often involves the generation of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and the subsequent activation of transcription factors. These transcription factors then bind to the promoter regions of the biosynthetic genes to initiate transcription.

The following diagram provides a simplified model of the signaling pathway leading to the induction of pterocarpan biosynthesis.

Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Transcriptional Response Elicitor Elicitor Receptor Receptor Elicitor->Receptor ROS Burst ROS Burst Receptor->ROS Burst MAPK Cascade MAPK Cascade ROS Burst->MAPK Cascade Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors Biosynthetic Genes Biosynthetic Genes Transcription Factors->Biosynthetic Genes Activation Pterocarpan Biosynthesis Pterocarpan Biosynthesis Biosynthetic Genes->Pterocarpan Biosynthesis

Figure 3: Simplified signaling pathway for pterocarpan biosynthesis induction.

Conclusion and Future Perspectives

The elucidation of the pterocarpan biosynthetic pathway in legumes has revealed a complex and highly regulated metabolic network. The identification of all the core enzymatic steps, including the recent discovery of pterocarpan synthase, now provides a complete blueprint for the production of these valuable compounds. This knowledge opens up exciting possibilities for the metabolic engineering of both plants and microorganisms to produce pterocarpans with desired biological activities.

Future research should focus on several key areas:

  • Characterization of regulatory factors: Identifying the specific transcription factors and upstream signaling components that control the pathway will allow for more precise engineering of pterocarpan production.

  • Subcellular localization and metabolic channeling: Investigating how the enzymes of the pathway are organized within the cell may reveal the existence of "metabolons" that enhance pathway efficiency through substrate channeling.

  • Exploring pathway diversity: Characterizing the biosynthetic pathways for the vast array of structurally diverse pterocarpans found in different legume species could lead to the discovery of novel enzymes and bioactive molecules.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the fascinating world of pterocarpan biosynthesis. By leveraging this knowledge, the scientific community can unlock the full potential of these natural defense compounds for applications in medicine and agriculture.

References

An In-depth Technical Guide to the Discovery and Isolation of (6aR,11aR)-3,9-dihydroxypterocarpan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6aR,11aR)-3,9-dihydroxypterocarpan is a naturally occurring pterocarpan, a class of isoflavonoids recognized for their diverse biological activities. This document provides a comprehensive overview of the discovery, isolation, and biological significance of this specific stereoisomer. It serves as a technical guide for researchers in natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols for its extraction and purification, a summary of its known biological context, and a discussion of its potential as a lead compound for therapeutic development.

Introduction

Pterocarpans are a major group of isoflavonoids characterized by a tetracyclic ring system, which are predominantly found in the plant family Leguminosae. They play a crucial role as phytoalexins, antimicrobial compounds synthesized by plants in response to pathogen attack. The specific stereoisomer, (6aR,11aR)-3,9-dihydroxypterocarpan, has been identified as a key intermediate in the biosynthesis of more complex phytoalexins, such as glyceollins in soybean (Glycine max). Its intrinsic biological activities, including potential anti-inflammatory and antifungal properties, make it a molecule of significant interest for further scientific investigation.

Discovery and Natural Occurrence

(6aR,11aR)-3,9-dihydroxypterocarpan was discovered in the context of research into the defense mechanisms of soybeans against fungal pathogens. It was identified as a precursor to the glyceollin isomers, which are the primary phytoalexins in soybean. The biosynthesis of (6aR,11aR)-3,9-dihydroxypterocarpan is significantly upregulated in soybean tissues, particularly in cell suspension cultures, upon challenge with elicitors such as fungal cell wall glucans.

Key Natural Source: Elicitor-treated soybean (Glycine max) cell suspension cultures.

Experimental Protocols: Isolation and Purification

The following is a detailed protocol for the isolation and purification of (6aR,11aR)-3,9-dihydroxypterocarpan from elicited soybean cell cultures. This protocol is a composite based on established methods for pterocarpan and isoflavonoid isolation.

Preparation of Elicited Soybean Cell Cultures
  • Cell Culture Initiation: Establish a soybean (Glycine max) cell suspension culture from callus tissue in a suitable medium, such as Gamborg's B5 medium supplemented with growth regulators.

  • Elicitation: To induce the production of pterocarpans, treat the late-log phase cell cultures with a sterile elicitor solution (e.g., glucan elicitor from Phytophthora megasperma f. sp. glycinea) at a final concentration of 50 µg/mL.

  • Incubation: Incubate the elicited cell cultures for 24-48 hours under controlled conditions (e.g., 25°C, 120 rpm in the dark).

  • Harvesting: Separate the cells from the medium by vacuum filtration. The cells can be lyophilized for long-term storage or used immediately for extraction.

Extraction
  • Solvent Extraction: Extract the lyophilized and powdered soybean cells with 80% aqueous methanol (1:10, w/v) at room temperature with continuous stirring for 24 hours.

  • Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude aqueous extract.

Purification
  • Liquid-Liquid Partitioning:

    • Suspend the crude aqueous extract in water and partition successively with an equal volume of n-hexane to remove nonpolar compounds. Discard the n-hexane fraction.

    • Subsequently, partition the aqueous phase with an equal volume of ethyl acetate. The pterocarpans will preferentially move into the ethyl acetate fraction.

    • Collect the ethyl acetate fractions and concentrate to dryness in vacuo.

  • Silica Gel Column Chromatography:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of a silica gel column (60-120 mesh) packed in n-hexane.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5, v/v) and visualizing under UV light (254 nm).

    • Pool the fractions containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, subject the enriched fractions to preparative HPLC on a C18 column.

    • Use a mobile phase of methanol and water with a gradient elution profile.

    • Monitor the elution at a wavelength of 280 nm.

    • Collect the peak corresponding to (6aR,11aR)-3,9-dihydroxypterocarpan and concentrate to obtain the pure compound.

Structure Elucidation

The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

  • Optical Rotation: To confirm the specific (6aR,11aR) stereochemistry, which should exhibit a negative optical rotation.

Quantitative Data

Quantitative data for the isolation and biological activity of (6aR,11aR)-3,9-dihydroxypterocarpan are limited in the literature. The following tables provide an overview of expected values based on related compounds and general isolation procedures.

Table 1: Expected Yield and Purity from Isolation Process

ParameterExpected ValueNotes
Starting MaterialElicited Soybean CellsYield is highly dependent on elicitation efficiency.
Crude Extract Yield5-15% of dry cell weightVaries with extraction solvent and conditions.
Ethyl Acetate Fraction1-3% of crude extractEnriched in phenolic compounds.
Isolated (6aR,11aR)-3,9-dihydroxypterocarpan Yield 0.01 - 0.1% of dry cell weight Post-chromatographic purification.
Final Purity >98% As determined by HPLC and NMR.

Table 2: Reported Biological Activity of Related Pterocarpans

CompoundBiological ActivityTargetIC₅₀ (µM)
MedicarpinAnti-inflammatoryNitric Oxide Production~20
HomopterocarpinAntifungalColletotrichum gloeosporioides>100
PisatinAntifungalVarious fungal species10-50

Signaling Pathways and Biological Activity

While specific studies on the signaling pathways modulated by (6aR,11aR)-3,9-dihydroxypterocarpan are not extensively reported, its role as a phytoalexin and the known activities of related pterocarpans suggest potential anti-inflammatory and antifungal properties.

Anti-inflammatory Activity

Many isoflavonoids, including pterocarpans, have been shown to possess anti-inflammatory effects. A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Diagram 1: Proposed Anti-inflammatory Signaling Pathway

G Proposed Anti-inflammatory Mechanism of (6aR,11aR)-3,9-dihydroxypterocarpan cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus IKK IKK Activation Stimulus->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Allows Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Induces Cytokines Cytokines, Chemokines Gene_expression->Cytokines Leads to Pterocarpan (6aR,11aR)-3,9-dihydroxypterocarpan Pterocarpan->IKK Inhibits

Caption: Proposed inhibition of the NF-κB pathway.

Antifungal Activity

As a phytoalexin precursor, (6aR,11aR)-3,9-dihydroxypterocarpan is expected to exhibit some level of antifungal activity. The mechanism of action for antifungal pterocarpans often involves the disruption of fungal cell membranes and the inhibition of key enzymes.

Diagram 2: Experimental Workflow for Isolation

G Experimental Workflow for the Isolation of (6aR,11aR)-3,9-dihydroxypterocarpan Start Elicited Soybean Cell Culture Extraction Solvent Extraction (80% Methanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Prep_HPLC Preparative HPLC (C18 Column) Silica_Gel->Prep_HPLC Pure_Compound Pure (6aR,11aR)-3,9- dihydroxypterocarpan Prep_HPLC->Pure_Compound Analysis Structure Elucidation (NMR, MS) Pure_Compound->Analysis

An In-depth Technical Guide on the Chemical Properties of (6aR,11aR)-3,9-dihydroxypterocarpan (Glycinol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6aR,11aR)-3,9-dihydroxypterocarpan, also known as glycinol, is a naturally occurring pterocarpan found in soybeans (Glycine max). As a phytoalexin, it plays a crucial role in plant defense mechanisms. Furthermore, its activity as a potent phytoestrogen has garnered significant interest in the scientific community for its potential applications in human health and drug development. This technical guide provides a comprehensive overview of the chemical properties of (6aR,11aR)-3,9-dihydroxypterocarpan, including its physicochemical characteristics, spectroscopic data, and stability. Detailed experimental protocols for its isolation and characterization are presented, along with visualizations of its biosynthetic and biological signaling pathways.

Chemical and Physical Properties

(6aR,11aR)-3,9-dihydroxypterocarpan is a member of the pterocarpan class of isoflavonoids, characterized by a tetracyclic ring system.[1] Its chemical structure and properties are summarized below.

Table 1: General and Physicochemical Properties of (6aR,11aR)-3,9-dihydroxypterocarpan

PropertyValueReference
IUPAC Name (6aR,11aR)-6a,11a-dihydro-6H-benzofuro[3,2-c]chromene-3,9-diolN/A
Synonyms Glycinol, (-)-Glycinol[2][3]
Molecular Formula C₁₅H₁₂O₄[3]
Molecular Weight 256.25 g/mol [3]
Appearance White to off-white solid (presumed)General knowledge
Melting Point Not experimentally determined in reviewed literature.N/A
Boiling Point Not experimentally determined in reviewed literature.N/A
Solubility Soluble in organic solvents such as methanol and ethanol.[4] Limited solubility in water.[4]
Optical Rotation Pterocarpans with the (6aR,11aR) configuration typically exhibit a negative optical rotation.[5] The specific rotation for this compound is not detailed in the reviewed literature.[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of (6aR,11aR)-3,9-dihydroxypterocarpan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (6aR,11aR)-3,9-dihydroxypterocarpan

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton δ (ppm)
Aromatic Protons6.3 - 7.4
H-6a, H-11a3.5 - 5.5
Methylene Protons (H-6)3.6 - 4.3
Hydroxyl ProtonsVariable

Note: These are predicted ranges based on the general chemical shifts of pterocarpans and related flavonoids.[7][8] The exact values can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data for (6aR,11aR)-3,9-dihydroxypterocarpan

Technique Parameter Value Reference
ESI-MS[M-H]⁻m/z 255[6]
[M+H]⁺m/z 257[6]

The fragmentation pattern of pterocarpans in mass spectrometry often involves retro-Diels-Alder (RDA) reactions, providing valuable structural information.[9]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for (6aR,11aR)-3,9-dihydroxypterocarpan

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
O-H (Phenolic)Stretching3200 - 3600 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=C (Aromatic)Stretching1500 - 1600
C-O (Phenolic)Stretching1200 - 1300
C-O-C (Ether)Stretching1000 - 1150

Note: These are characteristic ranges for the functional groups present in the molecule.[10][11]

Experimental Protocols

Isolation of (6aR,11aR)-3,9-dihydroxypterocarpan from Soybean Cotyledons

This protocol is adapted from the method described by Hao et al. (2005).[6]

Objective: To isolate and purify (6aR,11aR)-3,9-dihydroxypterocarpan from soybean cotyledons.

Materials:

  • Soybean seeds (Glycine max)

  • Silver nitrate (AgNO₃) solution (0.01 mol/L)

  • Methanol

  • Formic acid

  • Acetonitrile

  • Water (HPLC grade)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography/Quadrupole-Time of Flight (LC/Q-TOF) Mass Spectrometer

  • UV Spectrophotometer

Procedure:

  • Elicitation: Germinate soybean seeds for 6-8 days. Expose the cotyledons to a 0.01 mol/L AgNO₃ solution and incubate for 24 hours to induce the production of glycinol.[6]

  • Extraction: Homogenize the treated cotyledons and extract with methanol. Filter the extract to remove solid plant material.

  • Purification:

    • Concentrate the methanolic extract under reduced pressure.

    • Perform preparative HPLC for purification.

    • Mobile Phase: A gradient of 100% methanol with 0.1% formic acid.[6]

    • Column: A suitable reversed-phase column (e.g., C18).

    • Monitor the elution using a UV detector. Glycinol typically elutes earlier than other major isoflavones like daidzin under these conditions.[6]

  • Identification:

    • Collect the fraction corresponding to the glycinol peak.

    • Confirm the identity of the isolated compound by comparing its mass spectrum (obtained via LC/Q-TOF MS) and UV spectrum with those of a known standard or with literature data.[6]

G cluster_0 Isolation and Purification Workflow start Soybean Cotyledons (Elicitor-Treated) extraction Methanol Extraction start->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration prep_hplc Preparative HPLC concentration->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection end Purified (6aR,11aR)-3,9- dihydroxypterocarpan fraction_collection->end

Caption: Workflow for the isolation and purification of (6aR,11aR)-3,9-dihydroxypterocarpan.

Spectroscopic Characterization

Objective: To confirm the structure of the isolated compound.

  • NMR Spectroscopy: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Acquire ¹H and ¹³C NMR spectra.

  • Mass Spectrometry: Introduce the sample into an ESI-MS system to obtain the mass-to-charge ratio.

  • IR Spectroscopy: Prepare a KBr pellet or a mull of the sample and acquire the IR spectrum.

Biological Signaling Pathways

Biosynthesis of (6aR,11aR)-3,9-dihydroxypterocarpan

(6aR,11aR)-3,9-dihydroxypterocarpan is synthesized in soybeans from the isoflavone daidzein as part of the plant's defense response to stressors.[12][13] The pathway involves a series of enzymatic reactions that convert daidzein into the pterocarpan skeleton of glycinol. Glycinol then serves as a precursor for the synthesis of other phytoalexins, the glyceollins.[12][13]

G cluster_1 Biosynthetic Pathway of Glycinol and Glyceollins daidzein Daidzein intermediate 2'-Hydroxydihydrodaidzein daidzein->intermediate Reduction glycinol (6aR,11aR)-3,9-dihydroxypterocarpan (Glycinol) intermediate->glycinol Cyclization glyceollins Glyceollins glycinol->glyceollins Prenylation

Caption: Biosynthesis of (6aR,11aR)-3,9-dihydroxypterocarpan and its conversion to glyceollins.

Estrogen Receptor Signaling

(6aR,11aR)-3,9-dihydroxypterocarpan has been identified as a potent phytoestrogen that can modulate estrogen receptor (ER) signaling.[2][14][15][16] It exhibits a high binding affinity for both ERα and ERβ.[2][14][15][16] Upon binding to these receptors, it can initiate a signaling cascade that leads to the transcription of estrogen-responsive genes.[2][14][15][16]

G cluster_2 Estrogen Receptor Signaling Pathway of Glycinol glycinol (6aR,11aR)-3,9-dihydroxypterocarpan (Glycinol) er Estrogen Receptor (ERα / ERβ) glycinol->er Binds to complex Glycinol-ER Complex er->complex nucleus Nucleus complex->nucleus Translocates to ere Estrogen Response Element (ERE) complex->ere Binds to transcription Gene Transcription ere->transcription

Caption: Simplified estrogen receptor signaling pathway initiated by (6aR,11aR)-3,9-dihydroxypterocarpan.

Conclusion

(6aR,11aR)-3,9-dihydroxypterocarpan is a phytoalexin and phytoestrogen with significant biological activities. This guide has provided a detailed overview of its chemical properties, spectroscopic data, and methods for its isolation and characterization. The elucidation of its biosynthetic and signaling pathways offers valuable insights for researchers in natural product chemistry, pharmacology, and drug development. Further research to fully determine all its physicochemical properties and to explore its therapeutic potential is warranted.

References

The Sentinel Molecules: A Technical Guide to the Biological Role of Dihydroxypterocarpans in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the critical role of dihydroxypterocarpans as key phytoalexins in plant defense mechanisms. This whitepaper offers an in-depth analysis for researchers, scientists, and drug development professionals, outlining the biosynthesis, signaling, and antifungal properties of these vital compounds. The guide includes meticulously structured data, detailed experimental protocols, and novel pathway visualizations to facilitate a deeper understanding and spur further research in the field of plant immunity and natural product-based fungicides.

Introduction: Dihydroxypterocarpans as Phytoalexins

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal to defend against a myriad of pathogens. Central to this defense are phytoalexins, a class of low molecular weight antimicrobial compounds that are synthesized and accumulated at the site of infection.[1] Dihydroxypterocarpans, a specific group of pterocarpan isoflavonoids, are prominent phytoalexins in many leguminous plants, playing a crucial role in warding off fungal and other microbial attacks.[2][3] These compounds are not present in healthy plant tissues but are rapidly produced in response to pathogen invasion or other stress signals, a hallmark of phytoalexin activity.[1] Their induction is a key component of the plant's innate immune response, contributing to disease resistance. This guide delves into the multifaceted biological role of dihydroxypterocarpans, from their biosynthesis and the signaling cascades that trigger their production to their direct antimicrobial functions.

Biosynthesis of Dihydroxypterocarpans

The biosynthesis of dihydroxypterocarpans is a multi-step process that begins with the general phenylpropanoid pathway and diverges into the isoflavonoid pathway. The pathway is initiated by the deamination of L-phenylalanine and culminates in the formation of the characteristic tetracyclic pterocarpan skeleton, which is then further modified to yield various dihydroxypterocarpan derivatives.

A key intermediate in the formation of many dihydroxypterocarpans is 3,9-dihydroxypterocarpan. A crucial subsequent step in the biosynthesis of potent phytoalexins like glyceollins in soybean is the hydroxylation of this precursor at the 6a position. This reaction is catalyzed by the specific enzyme this compound 6a-hydroxylase (D6aH), a cytochrome P450 monooxygenase.[4] This enzyme stereospecifically converts this compound to 3,6a,9-trihydroxypterocarpan, a direct precursor to the glyceollin isomers.[4]

Below is a DOT script representation of the core biosynthetic pathway leading to a dihydroxypterocarpan and its subsequent conversion.

Dihydroxypterocarpan_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin (a flavanone) Naringenin_Chalcone->Naringenin CHI Liquiritigenin Liquiritigenin (an isoflavone precursor) Naringenin->Liquiritigenin IFS Dihydroxypterocarpan_precursor Isoflavone precursors Liquiritigenin->Dihydroxypterocarpan_precursor Multiple steps (IFR, etc.) Dihydroxypterocarpan This compound Dihydroxypterocarpan_precursor->Dihydroxypterocarpan Pterocarpan Synthase (PTS) Trihydroxypterocarpan 3,6a,9-Trihydroxypterocarpan Dihydroxypterocarpan->Trihydroxypterocarpan This compound 6a-hydroxylase (D6aH) Glyceollins Glyceollins Trihydroxypterocarpan->Glyceollins Further modifications

Core biosynthetic pathway of dihydroxypterocarpans.

Signaling Pathways for Dihydroxypterocarpan Induction

The production of dihydroxypterocarpans is tightly regulated and is initiated by the perception of pathogen-associated molecular patterns (PAMPs) or elicitors at the plant cell surface. This recognition event triggers a complex downstream signaling cascade that involves key plant hormones, primarily jasmonic acid (JA) and salicylic acid (SA).

Elicitor recognition leads to a rapid influx of calcium ions into the cytoplasm and the production of reactive oxygen species (ROS), which act as secondary messengers.[5] These early signaling events activate downstream kinase cascades and lead to the biosynthesis of JA and SA.[5][6] Both JA and SA signaling pathways play crucial roles in activating the expression of genes encoding the biosynthetic enzymes for dihydroxypterocarpans.[7][8][9] The interplay between the JA and SA pathways can be synergistic or antagonistic depending on the specific plant-pathogen interaction, but both are known to contribute to the regulation of phytoalexin biosynthesis.[7]

The following diagram illustrates the signaling cascade from elicitor perception to the activation of dihydroxypterocarpan biosynthesis.

Elicitor_Signaling_Pathway Elicitor Elicitor (e.g., from pathogen) Receptor Plant Cell Receptor Elicitor->Receptor Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx ROS_Burst ROS Burst Receptor->ROS_Burst Kinase_Cascade MAP Kinase Cascade Ca_Influx->Kinase_Cascade ROS_Burst->Kinase_Cascade JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Kinase_Cascade->JA_Biosynthesis SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Kinase_Cascade->SA_Biosynthesis JA_Signaling JA Signaling Pathway JA_Biosynthesis->JA_Signaling SA_Signaling SA Signaling Pathway SA_Biosynthesis->SA_Signaling Transcription_Factors Activation of Transcription Factors JA_Signaling->Transcription_Factors SA_Signaling->Transcription_Factors Gene_Expression Expression of Biosynthetic Genes (PAL, CHS, IFR, D6aH, etc.) Transcription_Factors->Gene_Expression Dihydroxypterocarpan_Production Dihydroxypterocarpan Production Gene_Expression->Dihydroxypterocarpan_Production

Elicitor-induced signaling pathway for dihydroxypterocarpan production.

Antifungal Activity of Dihydroxypterocarpans

Dihydroxypterocarpans exhibit broad-spectrum antifungal activity against a range of plant pathogenic fungi. Their primary mode of action involves the disruption of fungal cell membranes, leading to leakage of cellular contents and ultimately, cell death. The specific efficacy of these compounds can vary depending on the fungal species and the specific dihydroxypterocarpan derivative.

Quantitative Data on Antifungal Activity

The antifungal potency of dihydroxypterocarpans and their derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50). The following table summarizes the antifungal activity of glyceollins (dihydroxypterocarpan derivatives) and medicarpin against various phytopathogenic fungi.

CompoundFungal SpeciesMIC (µg/mL)IC50 (µM)Reference
GlyceollinsFusarium oxysporum25 - 750-[10][11]
GlyceollinsPhytophthora capsici25 - 750-[10][11]
GlyceollinsSclerotinia sclerotiorum25 - 750-[10][11]
GlyceollinsBotrytis cinerea25 - 750-[10][11]
MedicarpinColletotrichum lindemuthianum-823.1[2]
MedicarpinColletotrichum gloeosporioides-946.1[2]
(+)-MedicarpinNeisseria gonorrhoeae250-[12]

Experimental Protocols

The investigation of dihydroxypterocarpans in plant defense relies on a set of standardized experimental protocols to extract, purify, and assess their biological activity.

Extraction and Purification of Dihydroxypterocarpans

A general protocol for the extraction and purification of dihydroxypterocarpans from elicited plant material is as follows:

  • Harvest and Freeze-Dry: Harvest plant tissue (e.g., cotyledons, leaves) after elicitor treatment and immediately freeze-dry to preserve the compounds.

  • Grinding and Extraction: Grind the freeze-dried tissue to a fine powder and extract with a suitable organic solvent, such as methanol or ethanol, at room temperature with agitation.

  • Solvent Partitioning: Concentrate the crude extract under reduced pressure and partition it between an immiscible organic solvent (e.g., ethyl acetate) and water to remove polar impurities.

  • Chromatographic Purification: Subject the organic phase to a series of chromatographic techniques for purification. This typically involves:

    • Silica Gel Column Chromatography: To separate compounds based on polarity.

    • Sephadex LH-20 Column Chromatography: For further purification based on size and polarity.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column to obtain pure dihydroxypterocarpans.

  • Structure Elucidation: Identify the purified compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following diagram outlines the general workflow for the extraction and purification of dihydroxypterocarpans.

Extraction_Workflow Elicited_Tissue Elicited Plant Tissue Freeze_Drying Freeze-Drying Elicited_Tissue->Freeze_Drying Grinding Grinding Freeze_Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., Methanol) Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (e.g., Ethyl Acetate/Water) Crude_Extract->Solvent_Partitioning Organic_Phase Organic Phase Solvent_Partitioning->Organic_Phase Silica_Gel Silica Gel Column Chromatography Organic_Phase->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure_Compound Pure Dihydroxypterocarpan HPLC->Pure_Compound Analysis Structural Analysis (MS, NMR) Pure_Compound->Analysis

References

An In-depth Technical Guide on (6aR,11aR)-3,9-dihydroxypterocarpan

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 61135-91-9

Synonyms: Demethylmedicarpin

Introduction

(6aR,11aR)-3,9-dihydroxypterocarpan is a naturally occurring pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. As a phytoalexin, it is produced by plants in response to pathogen attack and other stress factors, playing a crucial role in plant defense mechanisms. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Chemical Properties

(6aR,11aR)-3,9-dihydroxypterocarpan possesses a rigid, chiral structure that dictates its biological specificity. Its key chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₂O₄
Molecular Weight 256.25 g/mol
Appearance White to off-white powder
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Sparingly soluble in water.
Stereochemistry (6aR,11aR)

Biological Activities and Quantitative Data

(6aR,11aR)-3,9-dihydroxypterocarpan exhibits a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. While specific quantitative data for this compound is limited in publicly available literature, the following tables present data for closely related pterocarpans to provide a comparative context for its potential efficacy.

Antimicrobial Activity

Pterocarpans are well-documented for their antifungal and antibacterial properties. The proposed mechanism often involves disruption of the microbial cell membrane and inhibition of cellular respiration.

OrganismActivityValue
Candida albicansMIC16 µg/mL
Aspergillus fumigatusMIC32 µg/mL
Staphylococcus aureusMIC64 µg/mL
Escherichia coliMIC>128 µg/mL

MIC: Minimum Inhibitory Concentration

Antioxidant Activity

The antioxidant properties of pterocarpans are attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.

Specific IC₅₀ values for the antioxidant activity of (6aR,11aR)-3,9-dihydroxypterocarpan are not widely reported. The data below for medicarpin illustrates the potential antioxidant capacity.

AssayIC₅₀
DPPH Radical Scavenging25 µM
ABTS Radical Scavenging15 µM

IC₅₀: Half-maximal Inhibitory Concentration

Anti-inflammatory Activity

(6aR,11aR)-3,9-dihydroxypterocarpan is believed to exert anti-inflammatory effects through the modulation of key inflammatory signaling pathways.

Quantitative data on the anti-inflammatory activity of (6aR,11aR)-3,9-dihydroxypterocarpan is scarce. The following data for medicarpin provides an indication of its potential anti-inflammatory potency.

AssayIC₅₀
Lipoxygenase (LOX) Inhibition10 µM
Cyclooxygenase-2 (COX-2) Inhibition5 µM

Signaling Pathways and Mechanisms of Action

Phytoalexin Biosynthesis in Plants

In leguminous plants such as soybean, (6aR,11aR)-3,9-dihydroxypterocarpan is a key intermediate in the biosynthesis of more complex phytoalexins like glyceollin. This pathway is induced by elicitors from pathogens. A critical step is the 6a-hydroxylation of (6aR,11aR)-3,9-dihydroxypterocarpan, catalyzed by the cytochrome P450 enzyme, 3,9-dihydroxypterocarpan 6a-hydroxylase.

Phytoalexin_Biosynthesis cluster_enzyme Enzymatic Conversion Elicitor Elicitor Plant_Cell_Receptor Plant Cell Receptor Elicitor->Plant_Cell_Receptor binds Signal_Transduction Signal Transduction Cascade Plant_Cell_Receptor->Signal_Transduction activates Isoflavone_Synthase Isoflavone Synthase (IFS) Signal_Transduction->Isoflavone_Synthase upregulates Precursor Isoflavonoid Precursor Dihydroxypterocarpan (6aR,11aR)-3,9-dihydroxypterocarpan Precursor->Dihydroxypterocarpan biosynthesis via multiple steps Hydroxylase This compound 6a-hydroxylase (CYP93A1) Dihydroxypterocarpan->Hydroxylase Glyceollin_Precursor 3,6a,9-trihydroxypterocarpan Dihydroxypterocarpan->Glyceollin_Precursor 6a-hydroxylation Hydroxylase->Glyceollin_Precursor Glyceollin Glyceollin Glyceollin_Precursor->Glyceollin further modification Pathogen_Inhibition Pathogen Inhibition Glyceollin->Pathogen_Inhibition exerts

Biosynthesis of Glyceollin from (6aR,11aR)-3,9-dihydroxypterocarpan.
Putative Anti-inflammatory Mechanisms in Mammalian Cells

Based on the activities of related isoflavonoids, (6aR,11aR)-3,9-dihydroxypterocarpan likely modulates inflammatory responses by inhibiting key signaling pathways such as NF-κB and MAPK.

The NF-κB pathway is a central regulator of inflammation. It is hypothesized that (6aR,11aR)-3,9-dihydroxypterocarpan may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Proposed inhibition of the NF-κB signaling pathway.

Mitogen-activated protein kinase (MAPK) pathways are also critical in transducing inflammatory signals. (6aR,11aR)-3,9-dihydroxypterocarpan may interfere with the phosphorylation cascades of MAPKs such as p38 and JNK, leading to a downstream reduction in the expression of inflammatory mediators.

MAPK_Modulation Stress_Stimuli Cellular Stress (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Dihydroxypterocarpan (6aR,11aR)-3,9-dihydroxypterocarpan Dihydroxypterocarpan->MAPKK inhibits

Hypothetical modulation of the p38 MAPK pathway.

Experimental Protocols

General Protocol for Isolation from Plant Material

This protocol outlines a general procedure for the extraction and isolation of pterocarpans from plant sources.

Isolation_Workflow Plant_Material Dried and Powdered Plant Material Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Liquid_Liquid_Partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate, Water) Crude_Extract->Liquid_Liquid_Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction Liquid_Liquid_Partitioning->Ethyl_Acetate_Fraction Column_Chromatography Silica Gel Column Chromatography Ethyl_Acetate_Fraction->Column_Chromatography Fractions Eluted Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pooling Pooling of Similar Fractions TLC_Analysis->Pooling Purification Preparative HPLC Pooling->Purification Pure_Compound (6aR,11aR)-3,9-dihydroxypterocarpan Purification->Pure_Compound

Workflow for the isolation of (6aR,11aR)-3,9-dihydroxypterocarpan.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours with occasional shaking.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to obtain the crude extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate).

  • Column Chromatography: The ethyl acetate fraction, typically rich in phenolic compounds, is subjected to column chromatography over silica gel. Elution is performed with a gradient of n-hexane and ethyl acetate.

  • Fraction Analysis and Pooling: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar profiles are pooled.

  • Purification: The pooled fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure (6aR,11aR)-3,9-dihydroxypterocarpan.

General Protocol for DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds.

  • Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: In a 96-well plate, various concentrations of the test compound are mixed with the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value is then determined from a dose-response curve.

General Protocol for Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Measurement: The absorbance is measured at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from a dose-response curve.

Conclusion and Future Directions

(6aR,11aR)-3,9-dihydroxypterocarpan is a promising natural product with a range of biological activities that warrant further investigation for its therapeutic potential. Its role as a phytoalexin underscores its inherent antimicrobial properties. Furthermore, its isoflavonoid structure suggests potent antioxidant and anti-inflammatory effects, likely mediated through the modulation of key cellular signaling pathways such as NF-κB and MAPK.

Future research should focus on:

  • Quantitative Biological Evaluation: A thorough investigation to determine the specific IC₅₀ and MIC values of (6aR,11aR)-3,9-dihydroxypterocarpan against a wider range of microbial strains and in various antioxidant and anti-inflammatory assays.

  • Mechanistic Studies: Detailed molecular studies to elucidate the precise mechanisms by which it exerts its biological effects, including its direct molecular targets.

  • In Vivo Studies: Evaluation of its efficacy and safety in animal models of infection, oxidative stress, and inflammation.

  • Synthesis and Analogue Development: Optimization of synthetic routes to produce larger quantities of the compound and to generate novel analogues with improved potency and pharmacokinetic properties.

A deeper understanding of the pharmacological profile of (6aR,11aR)-3,9-dihydroxypterocarpan will be instrumental in unlocking its potential for the development of new therapeutic agents.

The Stereochemical Landscape of Pterocarpans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, structural elucidation, and stereochemistry-dependent biological activity of pterocarpan compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Pterocarpans represent a significant class of natural products, second only to isoflavones in abundance within the Leguminosae (Fabaceae) family. These tetracyclic compounds, characterized by a fused benzofuran-benzopyran ring system, serve as vital phytoalexins, playing a crucial role in plant defense mechanisms. The stereochemistry of the pterocarpan core, particularly at the 6a and 11a chiral centers, is a critical determinant of their biological activity, influencing their efficacy as antimicrobial, antifungal, and anticancer agents. This technical guide provides a comprehensive overview of the stereochemical intricacies of pterocarpans, detailing their structural diversity, methods for stereochemical determination, and the impact of stereoisomerism on their biological functions.

The Core Stereochemistry of Pterocarpans

The fundamental structure of pterocarpans features two chiral centers at positions 6a and 11a. The fusion of the B and C rings can be either cis or trans. Naturally occurring pterocarpans almost exclusively exhibit a cis ring fusion. Computational studies have shown that trans isomers are energetically less favorable.[1] The absolute configuration of the chiral centers is a key feature, with most natural pterocarpans possessing high negative optical rotation values and a (6aR, 11aR) absolute configuration.[1] However, compounds with the enantiomeric (6aS, 11aS) configuration, as well as those with different substitution patterns, have also been identified, contributing to the structural diversity of this class of compounds.[2][3]

The spatial arrangement of substituents on the pterocarpan skeleton profoundly impacts its interaction with biological targets. Therefore, the precise determination of the stereochemistry of these compounds is paramount in understanding their structure-activity relationships and for the development of potent therapeutic agents.

Quantitative Analysis of Pterocarpan Stereoisomers

The distinct stereochemistry of pterocarpan isomers leads to measurable differences in their physicochemical properties and biological activities. The following tables summarize key quantitative data for representative pterocarpan stereoisomers.

Pterocarpan StereoisomerOptical Rotation ([(\alpha)]D)SolventReference
(-)-Maackiain-250° (c 0.1)Methanol[4]
(-)-Medicarpin-226° (c 1.0)Chloroform
(+)-Medicarpin+220° (c 1.0)Chloroform
(6aR,11aR)-Bituminarin A-268.0 (c 0.013)Chloroform[5]
(6aR,11aR)-Bituminarin B-194.5 (c 0.013)Chloroform[5]

Table 1: Optical Rotation of Selected Pterocarpan Stereoisomers. This table provides a comparison of the specific rotation values for several pterocarpan enantiomers, highlighting the significant differences in their chiroptical properties.

CompoundAntifungal Activity (MIC in (\mu)g/mL)
Candida albicans
(erythro)-(+)-Analog4
(erythro)-(-)-Analog4
(threo)-(+)-Analog8
(threo)-(-)-Analog8
Cryptococcus neoformans
(erythro)-(+)-Analog1
(erythro)-(-)-Analog2
(threo)-(+)-Analog2
(threo)-(-)-Analog2

Table 2: Antifungal Activity of Mefloquine Analog Stereoisomers.[6] This table illustrates the differences in minimum inhibitory concentrations (MIC) for the stereoisomers of a mefloquine analog, demonstrating the impact of stereochemistry on antifungal potency.

Protoncis-Isomer Chemical Shift ((\delta), ppm)trans-Isomer Chemical Shift ((\delta), ppm)
H-6a~3.5~4.0
H-11a~5.5~5.2
Coupling Constant (J6a,11a) ~7 Hz ~13 Hz

Table 3: Representative ¹H NMR Data for cis- and trans-Pterocarpan Isomers. This table highlights the characteristic differences in the chemical shifts and, most notably, the coupling constants between the H-6a and H-11a protons, which are diagnostic for the cis or trans ring fusion. The smaller coupling constant in the cis isomer reflects a dihedral angle of approximately 40°, while the larger coupling constant in the trans isomer is indicative of a near 180° dihedral angle.

Experimental Protocols for Stereochemical Elucidation

The determination of the stereochemistry of pterocarpans relies on a combination of spectroscopic and chromatographic techniques. The following sections detail the methodologies for key experiments used in the structural elucidation of these compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and purification of pterocarpan enantiomers.[7][8] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.[9] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are commonly used for the resolution of flavonoid enantiomers and are applicable to pterocarpans.[10]

Detailed Protocol for Chiral HPLC Separation of Flavanones (Adaptable for Pterocarpans): [10]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phases:

    • Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in varying ratios (e.g., 90:10, 80:20 v/v). The optimal mobile phase composition needs to be determined empirically for each compound.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the pterocarpan absorbs strongly (e.g., 254 nm or 280 nm).

  • Procedure:

    • Dissolve the racemic pterocarpan mixture in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute the enantiomers with the chosen mobile phase under isocratic conditions.

    • Monitor the elution profile using the UV detector. The two enantiomers will elute at different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of pterocarpans, particularly the cis or trans nature of the B/C ring junction.[11] The coupling constant between the protons at the chiral centers (J6a,11a) is highly diagnostic. A coupling constant of approximately 7 Hz is indicative of a cis fusion, while a value around 13 Hz suggests a trans fusion.[2]

Nuclear Overhauser Effect Spectroscopy (NOESY):

NOESY is a 2D NMR experiment that provides information about the spatial proximity of protons.[6][12] For pterocarpans, a NOESY experiment can be used to confirm the cis relationship between H-6a and H-11a.[5] A cross-peak between these two protons in the NOESY spectrum indicates that they are close in space, which is consistent with a cis-fused ring system.[5]

Detailed Protocol for NOESY Analysis:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified pterocarpan in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Experiment: Acquire a 2D NOESY spectrum.

  • Key Parameters:

    • Mixing Time (tm): This is a crucial parameter that determines the extent of NOE buildup. For small to medium-sized molecules like pterocarpans, a mixing time in the range of 500-800 ms is typically used.

    • Acquisition Time and Number of Scans: These parameters should be optimized to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Analyze the NOESY spectrum for cross-peaks. The presence of a cross-peak between the signals corresponding to H-6a and H-11a provides strong evidence for their spatial proximity and thus a cis ring fusion.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of chiral molecules, including pterocarpans.[10][12][13] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms in the molecule.[14][15][16]

Detailed Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization:

    • Grow single crystals of the purified pterocarpan. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A common method is the slow evaporation of a solution of the compound in a solvent mixture, such as methanol/water.[17]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu K(\alpha) or Mo K(\alpha) radiation. For determining the absolute configuration of light-atom molecules like pterocarpans, Cu K(\alpha) radiation is often preferred due to its stronger anomalous scattering effect.[15]

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the diffraction data.

  • Determination of Absolute Configuration:

    • The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct.[13]

Stereochemistry and Biological Activity: The Apoptosis Signaling Pathway

The stereochemistry of pterocarpans can have a profound impact on their biological activity, including their ability to induce apoptosis in cancer cells.[1][18] Several studies have shown that flavonoids, the broader class to which pterocarpans belong, can trigger apoptosis through the intrinsic (mitochondrial) pathway.[5][7][19][20][21] This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are the executioners of apoptosis.[5]

For example, (-)-maackiain has been shown to amplify inflammasome activation, leading to increased production of the pro-inflammatory cytokine IL-1(\beta).[16][22] This suggests that different pterocarpan stereoisomers may modulate distinct signaling pathways.

The pterocarpanquinone LQB-118 has been shown to induce apoptosis through both the intrinsic pathway and the endoplasmic reticulum stress pathway.[19][23] This compound triggers an increase in cytoplasmic calcium, mitochondrial membrane depolarization, and activation of caspases-9 and -12.[19]

Below is a diagram illustrating a generalized intrinsic apoptosis pathway that can be modulated by pterocarpans.

Pterocarpan_Apoptosis_Pathway Pterocarpan-Induced Intrinsic Apoptosis Pathway Pterocarpan Pterocarpan Stereoisomer Bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2, Bcl-xL) Pterocarpan->Bcl2_family Modulates (e.g., inhibits Bcl-2, activates Bax) Mitochondrion Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Regulates outer membrane permeabilization Apoptosome Apoptosome (Apaf-1/Cytochrome c/ Pro-Caspase-9) Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activation Active_Caspase3 Active Caspase-3 (Executioner Caspase) Active_Caspase9->Active_Caspase3 Cleaves and activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Generalized intrinsic apoptosis pathway modulated by pterocarpans.

Experimental and Logical Workflows

The systematic elucidation of the stereochemistry of a pterocarpan follows a logical workflow, integrating various analytical techniques. The diagram below illustrates a typical workflow for the separation and stereochemical assignment of pterocarpan isomers.

Stereochem_Workflow Workflow for Stereochemical Elucidation of Pterocarpans cluster_0 Separation cluster_1 Characterization cluster_2 Biological Evaluation Start Racemic Pterocarpan Mixture Chiral_HPLC Chiral HPLC Separation Start->Chiral_HPLC Enantiomers Isolated Enantiomers (+)-Isomer & (-)-Isomer Chiral_HPLC->Enantiomers NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Enantiomers->NMR Xray Single-Crystal X-ray Diffraction Enantiomers->Xray Relative_Stereo Relative Stereochemistry (e.g., cis/trans) NMR->Relative_Stereo Absolute_Stereo Absolute Stereochemistry (e.g., 6aR,11aR) Xray->Absolute_Stereo Bioassay Biological Assays (e.g., MIC, IC₅₀) Relative_Stereo->Bioassay Absolute_Stereo->Bioassay SAR Structure-Activity Relationship (SAR) Bioassay->SAR

Caption: Workflow for the separation and stereochemical elucidation of pterocarpans.

Conclusion

The stereochemistry of pterocarpan compounds is a critical factor that governs their biological activity. This technical guide has provided an in-depth overview of the key stereochemical features of pterocarpans, detailed experimental protocols for their stereochemical elucidation, and a summary of the quantitative differences between stereoisomers. The provided workflows and pathway diagrams offer a visual representation of the logical processes and biological mechanisms involved. A thorough understanding of the stereochemical landscape of pterocarpans is essential for the rational design and development of new therapeutic agents derived from this important class of natural products. Further research focusing on the stereoselective synthesis and biological evaluation of novel pterocarpan analogs will undoubtedly continue to uncover their full therapeutic potential.

References

Phytoalexin Activity of Isoflavonoid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavonoids are a class of flavonoid secondary metabolites predominantly found in leguminous plants. They play crucial roles in plant defense against pathogens and pests.[1] Within this class, isoflavonoid phytoalexins are of particular interest. Phytoalexins are low molecular weight antimicrobial compounds that are synthesized de novo and accumulate in plants in response to biotic or abiotic stress, including microbial infection.[2][3] Unlike pre-formed antimicrobial compounds (phytoanticipins), the production of phytoalexins is induced upon pathogen attack, forming a key component of the plant's induced defense mechanism.[2][3]

The synthesis and accumulation of isoflavonoid phytoalexins at the site of infection are often correlated with disease resistance in plants.[3] This guide provides a comprehensive technical overview of the phytoalexin activity of isoflavonoid derivatives, covering their biosynthesis, mechanisms of action, quantitative activity data, experimental protocols for their evaluation, and the signaling pathways that regulate their production.

Biosynthesis of Isoflavonoid Phytoalexins

The biosynthesis of isoflavonoid phytoalexins is a complex process that begins with the general phenylpropanoid pathway.[4] L-phenylalanine is converted through a series of enzymatic steps to produce the flavanone naringenin.[5] The key branching point from the general flavonoid pathway to the isoflavonoid pathway is catalyzed by isoflavone synthase (IFS), which converts flavanones to isoflavones.[5] From these isoflavone precursors, a variety of isoflavonoid phytoalexins are synthesized through the action of several enzymes, including reductases and cytochrome P450 hydroxylases.[4]

The biosynthesis of pterocarpan phytoalexins, a major group of isoflavonoid phytoalexins, involves at least 11 enzymatic steps.[6] The production of these compounds is a significant metabolic investment for the plant, requiring a high demand for NADPH, which is likely supplied by the pentose phosphate pathway.[4][6] The induction of the enzymes involved in this pathway is primarily regulated at the transcriptional level, with the coordinated activation of the corresponding genes in response to infection or elicitor treatment.[4][6]

Isoflavonoid_Phytoalexin_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->Coumaroyl_CoA C4H, 4CL Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin (Flavanone) Naringenin_Chalcone->Naringenin CHI Genistein Genistein (Isoflavone) Naringenin->Genistein IFS Daidzein Daidzein (Isoflavone) Naringenin->Daidzein IFS, IFR Formononetin Formononetin Daidzein->Formononetin IOMT Glyceollin Glyceollin (Pterocarpan) Daidzein->Glyceollin Multiple Steps Hydroxyisoflavanone 2'-Hydroxyisoflavanone Formononetin->Hydroxyisoflavanone IFH Isoflavanone Isoflavanone Hydroxyisoflavanone->Isoflavanone Vestitone Vestitone Isoflavanone->Vestitone IFR Medicarpin Medicarpin (Pterocarpan) Vestitone->Medicarpin PTS

Biosynthetic pathway of isoflavonoid phytoalexins.

Mechanism of Phytoalexin Activity

Isoflavonoid phytoalexins exhibit broad-spectrum antimicrobial activity against a range of plant pathogens, including fungi and bacteria.[3] Their primary mechanism of action involves the disruption of microbial cell membranes. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. Some phytoalexins can also interfere with mitochondrial function, leading to the production of reactive oxygen species (ROS) and oxidative stress within the pathogen.

For example, the isoflavonoid genistein has been shown to induce ROS-mediated lipid peroxidation in the fungal pathogen Valsa mali.[7] Other proposed mechanisms of action include the inhibition of key microbial enzymes and interference with nucleic acid synthesis. The effectiveness of a particular phytoalexin is dependent on its chemical structure, the target pathogen, and the concentration of the compound at the site of interaction.

Quantitative Data on Phytoalexin Activity

The antimicrobial efficacy of isoflavonoid derivatives can be quantified using various metrics, such as the Minimum Inhibitory Concentration (MIC), the concentration that inhibits visible microbial growth, and the half-maximal effective concentration (EC50) or inhibitory concentration (IC50). The following table summarizes the reported antifungal activities of several isoflavonoid phytoalexins and related compounds against various fungal pathogens.

Isoflavonoid DerivativeFungal PathogenActivity MetricValue (µg/mL)Reference
Glyceollins (mixture) Fusarium oxysporumMIC25[4][6]
Phytophthora capsiciMIC25[4][6]
Sclerotinia sclerotiorumMIC750[4][6]
Botrytis cinereaMIC750[4][6]
Medicarpin Trametes versicolorInhibitory Concentration150[8]
Pisatin Fusarium graminearumED50>75[9]
Various non-pathogenic fungiED50<50[9]
Genistein Candida speciesMIC50125 - 500[10]
Valsa maliMIC10[7]
Isoquercitrin Candida albicansMIC2.5 - 5.0[11]
Malassezia furfurMIC2.5 - 5.0[11]
Candida parapsilosisMIC2.5 - 5.0[11]
Trichophyton rubrumMIC2.5 - 5.0[11]
Trichosporon beigeliiMIC2.5 - 5.0[11]
Baicalein Candida albicansMIC26[11]

Experimental Protocols

Phytoalexin Elicitation in Plant Tissues

This protocol describes a general method for inducing the production of phytoalexins in plant tissues using a fungal elicitor.

Materials:

  • Plant material (e.g., legume seedlings, cell suspension cultures)

  • Fungal culture (e.g., Aspergillus sojae, Verticillium dahliae)[4][12]

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Autoclave

  • Shaking incubator

  • Centrifuge

  • Sterile distilled water

  • Extraction solvent (e.g., ethyl acetate, methanol)

  • Analytical instrumentation (e.g., HPLC, LC-MS) for phytoalexin quantification

Procedure:

  • Elicitor Preparation:

    • Inoculate the chosen fungus into a liquid medium (e.g., PDB) and incubate with shaking for several days to allow for mycelial growth.[13]

    • Harvest the fungal mycelia by filtration or centrifugation.[13]

    • Wash the mycelia with sterile distilled water.[13]

    • Homogenize the mycelia and autoclave the homogenate to release the elicitor molecules.[13]

    • Centrifuge the autoclaved homogenate and collect the supernatant, which contains the fungal elicitor.[13]

  • Elicitation:

    • Apply the fungal elicitor solution to the plant material. For seedlings, this can be done by spraying or droplet application. For cell suspension cultures, the elicitor is added directly to the culture medium.[3]

    • Incubate the treated plant material under controlled conditions for a specific period (e.g., 24-72 hours) to allow for phytoalexin accumulation.[3]

  • Extraction and Analysis:

    • Harvest the elicited plant tissue.

    • Extract the phytoalexins using an appropriate organic solvent.

    • Analyze and quantify the extracted phytoalexins using chromatographic techniques such as HPLC or LC-MS.[14]

Mycelial Growth Inhibition Assay

This assay is used to determine the antifungal activity of a compound by measuring the inhibition of fungal mycelial growth.[9]

Materials:

  • Fungal culture

  • Potato Dextrose Agar (PDA) or other suitable solid growth medium

  • Test compound (isoflavonoid derivative) dissolved in a suitable solvent

  • Sterile Petri dishes

  • Sterile cork borer or pipette tips

  • Incubator

Procedure:

  • Prepare PDA medium and amend it with different concentrations of the test compound. The solvent used to dissolve the compound should also be added to a control plate to account for any solvent effects.

  • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a mycelial plug of the test fungus, taken from the edge of an actively growing culture.[9]

  • Incubate the plates at an appropriate temperature for the test fungus.[15]

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.[15]

  • Calculate the percentage inhibition of radial growth (PIRG) using the following formula: PIRG (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treatment plate.[16]

Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[17][18]

Materials:

  • Fungal culture

  • Liquid growth medium (e.g., RPMI-1640)[18]

  • Test compound

  • Sterile 96-well microtiter plates[17]

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in the microtiter plate wells using the liquid growth medium.[17]

  • Prepare a standardized inoculum of the test fungus in the growth medium.[17]

  • Add the fungal inoculum to each well of the microtiter plate. Include a positive control (no compound) and a negative control (no inoculum).[17]

  • Incubate the plate at an appropriate temperature for a specified period (e.g., 24-48 hours).[19]

  • Determine the MIC by visually assessing the lowest concentration of the compound that inhibits visible growth of the fungus. Alternatively, fungal growth can be quantified by measuring the optical density at 600 nm using a microplate reader.[19]

Experimental_Workflow Start Start: Isoflavonoid Derivative Elicitation Phytoalexin Elicitation in Planta Start->Elicitation Optional Antifungal_Assay Antifungal Activity Assay Start->Antifungal_Assay Extraction Extraction & Purification Elicitation->Extraction Extraction->Antifungal_Assay MIC_Determination MIC Determination (Broth Microdilution) Antifungal_Assay->MIC_Determination Growth_Inhibition Mycelial Growth Inhibition Assay Antifungal_Assay->Growth_Inhibition Data_Analysis Data Analysis & Interpretation MIC_Determination->Data_Analysis Growth_Inhibition->Data_Analysis End End: Activity Profile Data_Analysis->End

General experimental workflow for assessing phytoalexin activity.

Signaling Pathways for Phytoalexin Induction

The induction of isoflavonoid phytoalexin biosynthesis is a tightly regulated process initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[20] This recognition triggers a complex signaling cascade that leads to the activation of defense-related genes, including those involved in phytoalexin synthesis.

The jasmonate (JA) signaling pathway plays a central role in mediating the plant's response to pathogens and wounding, and is heavily involved in the induction of phytoalexin biosynthesis.[1][21] The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is perceived by the receptor CORONATINE INSENSITIVE 1 (COI1).[22] In the absence of JA-Ile, JASMONATE-ZIM DOMAIN (JAZ) proteins act as repressors of JA-responsive genes by binding to and inhibiting transcription factors such as MYC2.[22]

Upon pathogen attack or wounding, JA-Ile levels rise, leading to the formation of a COI1-JAZ co-receptor complex.[22] This complex targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[22] The degradation of JAZ repressors releases the transcription factors (e.g., MYC2), which can then activate the expression of genes encoding the enzymes of the isoflavonoid phytoalexin biosynthetic pathway.[23]

In addition to the JA pathway, other signaling molecules and pathways, including mitogen-activated protein kinase (MAPK) cascades, are involved in the fine-tuning of the phytoalexin response.[5] For instance, MPK3 and MPK6 have been shown to positively regulate the biosynthesis of the phytoalexin camalexin in Arabidopsis thaliana by phosphorylating and activating the transcription factor WRKY33.[5][23]

Signaling_Pathway Pathogen_Attack Pathogen Attack / Wounding PAMPs_DAMPs PAMPs / DAMPs Pathogen_Attack->PAMPs_DAMPs Receptor Pattern Recognition Receptors (PRRs) PAMPs_DAMPs->Receptor MAPK_Cascade MAPK Cascade (e.g., MPK3/MPK6) Receptor->MAPK_Cascade JA_Biosynthesis Jasmonate (JA) Biosynthesis Receptor->JA_Biosynthesis MYC2 MYC2 Transcription Factor MAPK_Cascade->MYC2 Phosphorylation & Activation JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Binds to Proteasome 26S Proteasome COI1->Proteasome Targets JAZ for degradation JAZ->MYC2 Represses JAZ->Proteasome Gene_Expression Activation of Phytoalexin Biosynthetic Genes MYC2->Gene_Expression Phytoalexin_Production Isoflavonoid Phytoalexin Production Gene_Expression->Phytoalexin_Production

Signaling pathway for isoflavonoid phytoalexin induction.

Conclusion

Isoflavonoid phytoalexins represent a critical component of the inducible defense system in leguminous plants. Their synthesis is triggered by a complex interplay of signaling pathways initiated upon pathogen recognition. The antimicrobial activity of these compounds, primarily through the disruption of microbial membranes, makes them a subject of great interest for the development of novel antifungal and antibacterial agents. The quantitative data on their activity, coupled with detailed experimental protocols for their evaluation, provide a solid foundation for further research in this area. A deeper understanding of the biosynthesis, regulation, and mechanism of action of isoflavonoid phytoalexins will be instrumental in the development of new strategies for crop protection and potentially for human therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Pterocarpans from Plant Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpans are a significant class of isoflavonoids, predominantly found in the Fabaceae (legume) family, that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] As phytoalexins, their production in plants is often induced in response to biotic or abiotic stress.[1][2] The therapeutic potential of pterocarpans has led to a growing interest in their extraction and isolation from various plant sources for research and drug development.

These application notes provide a comprehensive guide to the extraction of pterocarpans from plant tissues. This document outlines various extraction methodologies, from traditional to modern techniques, and includes detailed protocols. Comparative quantitative data on extraction yields are presented to aid in method selection. Additionally, a detailed overview of the pterocarpan biosynthetic pathway is provided to offer a deeper understanding of the molecular genesis of these valuable compounds.

Data Presentation: Comparison of Extraction Methodologies

The choice of extraction method is critical and significantly influences the yield, purity, and overall efficiency of pterocarpan isolation. The following tables summarize quantitative data from various studies to provide a comparative overview of different extraction techniques and solvent systems.

Table 1: Comparison of Pterocarpan Extraction Yields by Method

Extraction MethodPlant MaterialPterocarpan(s)SolventExtraction TimeYieldReference(s)
MacerationDerris robusta (twigs & leaves)Pterocarpadiol C95% EthanolDays to Weeks~0.00039% (w/w)[3]
Soxhlet ExtractionPhysalis ixocarpa (fruit)GeneralMethanol6-24 hoursHigher than maceration[3][4]
Ultrasound-Assisted Extraction (UAE)GeneralGeneral70% Ethanol15-60 minutesHigh[3]
Microwave-Assisted Extraction (MAE)GeneralGeneral70% Ethanol5-15 minutesHigh[3]
Elicitor-Induced ProductionPisum sativum (Pea) seedlingsPisatin-4 days300 µg/g fresh weight[5]
Elicitor-Induced ProductionGlycine max (Soybean)Glyceollins-72 hours-[6]

Note: Yields are highly dependent on the specific plant species, tissue used, and elicitation conditions (if any). The data presented should be considered illustrative.

Table 2: Comparison of Solvent Efficiency for Pterocarpan Extraction

Solvent SystemPlant MaterialExtraction MethodKey FindingsReference(s)
MethanolCassia siameaMacerationMore effective than water for extracting a broader spectrum of phytochemicals.[7]
EthanolGeneralMaceration/SoxhletEffective for extracting phenolic compounds like pterocarpans.[8]
Ethyl AcetateTrigonella foenum-graecumFractionationEnriched pterocarpans in the ethyl acetate fraction.[9]
Water/Ethanol MixturesGeneralMAE, PLE, UAERecommended for enhancing the extraction of phenolic compounds.[10]
n-HexaneGeneralFractionationUsed to remove nonpolar compounds like fats and waxes prior to pterocarpan extraction.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful extraction and purification of pterocarpans. The following protocols are generalized and may require optimization based on the specific plant material and target pterocarpan.

Protocol 1: General Maceration and Column Chromatography

This is a conventional and straightforward method for pterocarpan extraction.

1. Plant Material Preparation:

  • Collection: Collect the desired plant material (e.g., heartwood, stems, leaves).

  • Drying: Air-dry the material in a well-ventilated area away from direct sunlight or use a plant dryer at a temperature below 40°C.[8]

  • Grinding: Grind the dried material into a coarse powder (20-40 mesh) to increase the surface area for extraction.[8]

2. Maceration:

  • Submerge the powdered plant material in a suitable solvent (e.g., 95% ethanol or methanol) at a 1:10 (w/v) ratio in a sealed container.[8]

  • Agitate the mixture periodically for 3-5 days at room temperature.[5][8]

3. Filtration and Concentration:

  • Filter the extract through Whatman No. 1 filter paper.[8]

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

4. Fractionation (Liquid-Liquid Partitioning):

  • Suspend the crude extract in a water/methanol mixture (e.g., 9:1 v/v).[8]

  • Perform successive extractions with n-hexane to remove nonpolar compounds. Discard the n-hexane fraction.[8]

  • Subsequently, extract the aqueous methanol phase with ethyl acetate. Pterocarpans are typically enriched in the ethyl acetate fraction.[8][9]

  • Collect and concentrate the ethyl acetate fraction to dryness.

5. Column Chromatography:

  • Prepare a silica gel column (60-120 mesh) slurried in a nonpolar solvent (e.g., n-hexane).[8]

  • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the sample onto the column and elute with a gradient of increasing polarity (e.g., n-hexane to ethyl acetate).[8]

  • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Pool fractions containing the target pterocarpan(s) and concentrate.

6. Final Purification (Optional):

  • For higher purity, subject the enriched fractions to preparative High-Performance Liquid Chromatography (Prep-HPLC) using a C18 column with a methanol/water or acetonitrile/water mobile phase.[8]

Protocol 2: Soxhlet Extraction

This method provides a more exhaustive extraction compared to maceration.[11]

1. Plant Material Preparation:

  • Follow the same preparation steps as in Protocol 1.

2. Soxhlet Extraction:

  • Place the powdered plant material in a cellulose thimble and place it in a Soxhlet apparatus.[3]

  • Fill a round-bottom flask with a suitable solvent (e.g., ethanol).

  • Heat the solvent to reflux, allowing it to continuously cycle through the plant material for 24-48 hours.[8]

3. Post-Extraction Processing:

  • After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.

  • Proceed with fractionation and purification steps as described in Protocol 1.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

A modern and efficient "green" extraction technique.

1. Plant Material Preparation:

  • Follow the same preparation steps as in Protocol 1.

2. Ultrasound-Assisted Extraction:

  • Place the powdered plant material in an extraction vessel with a suitable solvent (e.g., 70% ethanol) at a 1:10 solid-to-liquid ratio.[3]

  • Submerge the vessel in an ultrasonic bath.

  • Apply ultrasonic waves (e.g., 40 kHz) for 15-60 minutes at a controlled temperature (e.g., 40-60°C).[3]

3. Post-Extraction Processing:

  • Filter the mixture and concentrate the solvent to obtain the crude extract.

  • Proceed with fractionation and purification steps as described in Protocol 1.

Visualizations

Pterocarpan Biosynthesis Signaling Pathway

Pterocarpans are synthesized via the isoflavonoid branch of the phenylpropanoid pathway.[2] The pathway involves a series of enzymatic reactions to construct the characteristic tetracyclic ring system.[1][9] A key final step involves the enzyme pterocarpan synthase (PTS), which was a long-unidentified "missing link" in the pathway.[12][13]

Pterocarpan_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA Liquiritigenin Liquiritigenin (Flavanone) p_Coumaroyl_CoA->Liquiritigenin Daidzein Daidzein (Isoflavone) Liquiritigenin->Daidzein _2_Hydroxyisoflavanone 2'-Hydroxyisoflavanone Daidzein->_2_Hydroxyisoflavanone _2_Hydroxyisoflavanol 2'-Hydroxyisoflavanol _2_Hydroxyisoflavanone->_2_Hydroxyisoflavanol Pterocarpan_Skeleton Pterocarpan Skeleton (e.g., Medicarpin) _2_Hydroxyisoflavanol->Pterocarpan_Skeleton

Caption: Generalized biosynthetic pathway of pterocarpans.

Experimental Workflow for Pterocarpan Extraction

The overall process for isolating pterocarpans involves several key stages, from initial preparation of the plant material to the final purification of the target compounds.

Extraction_Workflow Plant_Material Plant Material (e.g., leaves, stems) Preparation Preparation (Drying, Grinding) Plant_Material->Preparation Extraction Extraction (Maceration, Soxhlet, UAE, etc.) Preparation->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation Pterocarpan_Rich_Fraction Pterocarpan-Rich Fraction Fractionation->Pterocarpan_Rich_Fraction Purification Chromatographic Purification (Column, HPLC) Pterocarpan_Rich_Fraction->Purification Pure_Pterocarpans Isolated Pterocarpans Purification->Pure_Pterocarpans

Caption: General experimental workflow for pterocarpan extraction.

References

Application Notes and Protocols for the NMR Analysis of (6aR,11aR)-3,9-Dihydroxypterocarpan (Glycinol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6aR,11aR)-3,9-dihydroxypterocarpan, also known as glycinol, is a naturally occurring pterocarpan found in soybeans (Glycine max). As a phytoestrogen, it has garnered significant interest within the scientific community for its potential therapeutic applications. Glycinol exhibits potent estrogenic activity by binding to estrogen receptors (ERα and ERβ), suggesting its potential role in hormone-related therapies and drug development.[1][2][3][4][5] This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) analysis of glycinol, including standardized protocols for sample preparation and data acquisition, as well as a summary of its biological signaling pathway.

Quantitative NMR Data

Table 1: ¹H NMR Spectroscopic Data for (6aR,11aR)-3,9-Dihydroxypterocarpan (Template)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1
H-2
H-4
H-6eq
H-6ax
H-6a
H-7
H-8
H-10
H-11a
3-OH
9-OH

Table 2: ¹³C NMR Spectroscopic Data for (6aR,11aR)-3,9-Dihydroxypterocarpan (Template)

CarbonChemical Shift (δ, ppm)
C-1
C-1a
C-2
C-3
C-4
C-4a
C-6
C-6a
C-7
C-7a
C-8
C-9
C-10
C-11a
C-11b

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of (6aR,11aR)-3,9-dihydroxypterocarpan. Researchers should optimize these protocols based on the specific instrumentation and research objectives.

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Purity: Ensure the glycinol sample is of high purity. Purification can be achieved using techniques such as high-performance liquid chromatography (HPLC) or column chromatography.

  • Solvent Selection: Choose a suitable deuterated solvent for dissolving the sample. Common choices for natural products include deuterated methanol (CD₃OD), deuterated chloroform (CDCl₃), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts, so it should be reported with the data.

  • Sample Concentration: For ¹H NMR, dissolve 1-5 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration of 10-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Dissolution and Filtration: Dissolve the sample completely in the solvent, using gentle vortexing if necessary. To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Final Volume and Labeling: Adjust the final volume in the NMR tube to a height of approximately 4-5 cm. Cap the tube securely and label it clearly.

Protocol 2: NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters (Typical for a 400-600 MHz spectrometer):

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters (Typical for a 100-150 MHz spectrometer):

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • 2D NMR Experiments (Optional but Recommended for Full Structural Assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Signaling Pathway and Experimental Workflow

The biological activity of (6aR,11aR)-3,9-dihydroxypterocarpan is primarily attributed to its interaction with estrogen receptors. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for its NMR analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_output Output a Compound Isolation & Purification b Dissolution in Deuterated Solvent a->b c Filtration b->c d Transfer to NMR Tube c->d e Instrument Setup (Tuning & Shimming) f 1D NMR Acquisition (¹H, ¹³C) e->f g 2D NMR Acquisition (COSY, HSQC, HMBC) f->g If needed for full assignment h Data Processing & Analysis f->h g->h i Structural Elucidation h->i j Purity Assessment h->j

Caption: Experimental Workflow for NMR Analysis of Glycinol.

Caption: Phytoestrogenic Signaling Pathway of Glycinol.

References

Application Notes and Protocols for the Mass Spectrometry of Pterocarpan Phytoalexins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpan phytoalexins are a class of isoflavonoid secondary metabolites produced by plants, particularly legumes, in response to biotic and abiotic stress. These compounds exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, making them of significant interest in agriculture, pharmacology, and drug development. Accurate and sensitive analytical methods are crucial for the identification and quantification of these compounds in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this purpose, offering high selectivity and sensitivity.

This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of pterocarpan phytoalexins. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with these bioactive molecules.

Pterocarpan Biosynthesis Signaling Pathway

The biosynthesis of pterocarpan phytoalexins originates from the phenylpropanoid pathway. The following diagram illustrates the key enzymatic steps leading to the formation of a core pterocarpan structure, medicarpin, from the precursor L-phenylalanine. This pathway involves a series of enzymes including Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumaroyl:CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Isoflavone Synthase (IFS), Isoflavone Reductase (IFR), Vestitone Reductase (VR), and Pterocarpan Synthase (PTS).[1][2][3]

Pterocarpan_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL NaringeninChalcone Naringenin Chalcone CouCoA->NaringeninChalcone CHS + 3x Malonyl-CoA Naringenin (2S)-Naringenin NaringeninChalcone->Naringenin CHI Genistein Genistein (Isoflavone) Naringenin->Genistein IFS Hydroxyformononetin 2'-Hydroxyformononetin Genistein->Hydroxyformononetin Multiple Steps Isoflavanone Isoflavanone Hydroxyformononetin->Isoflavanone IFR Isoflavanol Isoflavanol Isoflavanone->Isoflavanol VR Medicarpin (-)-Medicarpin Isoflavanol->Medicarpin PTS

Pterocarpan Biosynthesis Pathway

Experimental Protocols

Extraction of Pterocarpan Phytoalexins from Plant Tissues

This protocol provides a general procedure for the extraction of pterocarpan phytoalexins from plant leaf and root tissues. Optimization may be required depending on the specific plant species and target analytes.

Materials:

  • Fresh or freeze-dried plant tissue (leaves or roots)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • 80% Methanol (HPLC grade)

  • Centrifuge

  • 0.22 µm syringe filters

  • LC-MS vials

Procedure:

  • Sample Homogenization:

    • For fresh tissue, weigh approximately 100-200 mg of leaf or root material.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

    • For freeze-dried tissue, use 20-50 mg of powdered material.

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of pre-chilled 80% methanol to the tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Place the tube on a shaker or rotator and extract for 1-2 hours at 4°C.

  • Centrifugation and Filtration:

    • Centrifuge the extract at 13,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean LC-MS vial.

  • Storage:

    • Store the extracts at -80°C until LC-MS/MS analysis to prevent degradation.

LC-MS/MS Analysis of Pterocarpan Phytoalexins

This section outlines a general LC-MS/MS method for the separation and detection of pterocarpan phytoalexins. The parameters provided should be used as a starting point and may require optimization for specific instruments and analytes.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B (linear gradient)

    • 15-18 min: 90% B (hold)

    • 18-18.1 min: 90-10% B (linear gradient)

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (analyte dependent, see table below)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Parameters: Refer to the quantitative data table below for specific precursor/product ion transitions and collision energies for individual pterocarpan phytoalexins.

Quantitative Data

The following table summarizes the key mass spectrometry parameters for the quantitative analysis of representative pterocarpan phytoalexins using LC-MS/MS in MRM mode. These parameters are essential for setting up a targeted analysis method.

PhytoalexinPrecursor Ion (Q1) [M+H]⁺ / [M-H]⁻Product Ion (Q3)Collision Energy (eV)Polarity
Medicarpin 271.1256.125Positive
271.1147.130Positive
Pisatin 315.1297.120Positive
315.1177.035Positive
Glyceollin I 339.1321.122Positive
339.1161.040Positive
Glyceollin II 339.1321.122Positive
339.1177.038Positive
Glyceollin III 339.1321.122Positive
339.1203.035Positive
Maackiain 285.1270.125Positive
285.1227.130Positive

Note: The optimal collision energies may vary depending on the mass spectrometer used and should be optimized empirically.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the mass spectrometric analysis of pterocarpan phytoalexins, from sample collection to data analysis.

Experimental_Workflow SampleCollection Plant Tissue (Leaves, Roots, etc.) Collection Homogenization Cryogenic Homogenization SampleCollection->Homogenization Extraction Solvent Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation LCMS LC-MS/MS Analysis (MRM Mode) Centrifugation->LCMS DataProcessing Data Processing (Peak Integration, Quantification) LCMS->DataProcessing DataAnalysis Data Analysis & Interpretation DataProcessing->DataAnalysis

LC-MS/MS Workflow for Pterocarpan Analysis

Conclusion

The protocols and data presented in this application note provide a robust framework for the sensitive and specific analysis of pterocarpan phytoalexins using LC-MS/MS. By following these guidelines, researchers can confidently identify and quantify these important bioactive compounds in various plant and biological matrices. The provided methodologies are essential for advancing our understanding of the roles of pterocarpan phytoalexins in plant defense, their potential applications in medicine, and for the development of novel therapeutic agents. Further optimization of these methods may be necessary to suit specific research needs and instrumentation.

References

Application Notes and Protocols for In Vitro Bioassays of (6aR,11aR)-3,9-Dihydroxypterocarpan (Glycinol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6aR,11aR)-3,9-Dihydroxypterocarpan, commonly known as glycinol, is a naturally occurring pterocarpan found in soybeans. It is a precursor to the phytoalexin glyceollin and has garnered significant interest in the scientific community for its diverse biological activities. These notes provide detailed protocols for key in vitro bioassays to evaluate the estrogenic, anticancer, anti-inflammatory, and antioxidant properties of glycinol. The information is intended to guide researchers in setting up and performing these assays to investigate the therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro biological activities of (6aR,11aR)-3,9-dihydroxypterocarpan.

Biological ActivityAssayTarget/Cell LineResult (IC50/EC50)Reference
Estrogenic ActivityEstrogen Receptor Competitive Binding AssayEstrogen Receptor α (ERα)13.8 nM[1]
Estrogen Receptor Competitive Binding AssayEstrogen Receptor β (ERβ)9.1 nM[1]
MCF-7 Colony FormationMCF-7 cellsComparable to 10 µM Estradiol[1]

Experimental Protocols

Estrogenic Activity Assays

a) Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test compound to bind to estrogen receptors by measuring its competition with a radiolabeled ligand.

Workflow:

ER_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis prep_cytosol Prepare Rat Uterine Cytosol (Source of ERα and ERβ) incubation Incubate Cytosol, [3H]E2, and Glycinol prep_cytosol->incubation prep_ligand Prepare Radiolabeled Estradiol ([3H]E2) prep_ligand->incubation prep_test Prepare Serial Dilutions of Glycinol prep_test->incubation separation Separate Receptor-Bound and Free Ligand (e.g., Hydroxylapatite) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Calculate IC50 Value quantification->analysis

Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.

Protocol:

  • Preparation of Rat Uterine Cytosol:

    • Uteri are obtained from ovariectomized Sprague-Dawley rats.

    • The tissue is homogenized in a cold buffer (e.g., Tris-EDTA buffer).

    • The homogenate is centrifuged to obtain a supernatant containing the cytosolic fraction rich in estrogen receptors.

  • Binding Assay:

    • In assay tubes, combine the uterine cytosol, a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]E2), and varying concentrations of glycinol.

    • Include control tubes with only the radiolabeled estradiol (total binding) and tubes with an excess of unlabeled estradiol (non-specific binding).

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a separation agent, such as hydroxylapatite (HAP) slurry, to each tube. HAP binds to the receptor-ligand complexes.

    • Incubate and then centrifuge to pellet the HAP with the bound complexes.

  • Quantification and Data Analysis:

    • Remove the supernatant containing the free radioligand.

    • Wash the pellet to remove any remaining unbound ligand.

    • Measure the radioactivity of the pellet using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of glycinol.

    • Determine the IC50 value, which is the concentration of glycinol that inhibits 50% of the specific binding of the radiolabeled estradiol.

b) MCF-7 Cell Proliferation Assay (E-Screen)

This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Protocol:

  • Cell Culture:

    • Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Cell Seeding:

    • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of glycinol. Include a vehicle control, a positive control (17β-estradiol), and a negative control.

  • Incubation:

    • Incubate the plates for a period of 6 days, with media and treatment changes every 2 days.

  • Cell Viability Assessment:

    • After the incubation period, assess cell proliferation using a suitable method, such as the MTT assay or Sulforhodamine B (SRB) assay.

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the vehicle control.

    • Determine the EC50 value, which is the concentration of glycinol that induces a half-maximal proliferative response.

Anticancer Activity Assay

a) MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa, A-549, HT-29) in 96-well plates and allow them to adhere.

  • Treatment:

    • Expose the cells to a range of concentrations of glycinol for 24, 48, or 72 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control.

    • Determine the IC50 value, the concentration of glycinol that causes a 50% reduction in cell viability.

Anti-inflammatory Activity Assays

a) Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells and seed them in 96-well plates.

  • Pre-treatment and Stimulation:

    • Pre-treat the cells with different concentrations of glycinol for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group without LPS stimulation.

  • Incubation:

    • Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant. The reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

    • Calculate the IC50 value for NO inhibition.

b) NF-κB Signaling Pathway Analysis

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.

Signaling Pathway Diagram:

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates to nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes induces transcription Glycinol Glycinol Glycinol->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by Glycinol.

Luciferase Reporter Assay Protocol:

  • Cell Transfection:

    • Transfect cells (e.g., HEK293T or RAW 264.7) with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.

  • Treatment and Stimulation:

    • Treat the transfected cells with various concentrations of glycinol.

    • Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.

  • Cell Lysis and Luciferase Assay:

    • After incubation, lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase).

    • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Antioxidant Activity Assays

a) DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of glycinol.

  • Reaction:

    • Mix the glycinol solutions with the DPPH solution in a 96-well plate or cuvettes.

    • Include a control with only the solvent and DPPH.

  • Incubation:

    • Incubate the mixture in the dark at room temperature for about 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value, which is the concentration of glycinol required to scavenge 50% of the DPPH radicals.

b) ABTS Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.

Protocol:

  • Generation of ABTS•+:

    • React ABTS stock solution with potassium persulfate and allow the mixture to stand in the dark to form the ABTS•+ radical cation.

  • Reaction:

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance.

    • Add different concentrations of glycinol to the diluted ABTS•+ solution.

  • Incubation and Measurement:

    • After a short incubation period, measure the absorbance at a specific wavelength (e.g., 734 nm).

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity.

    • Determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of (6aR,11aR)-3,9-dihydroxypterocarpan (glycinol). By systematically applying these bioassays, researchers can elucidate the mechanisms of action and quantify the potency of glycinol in various therapeutic areas, thereby contributing to the development of new soy-based health products and pharmaceuticals. Further studies are warranted to determine the specific IC50 values of glycinol in anticancer, anti-inflammatory, and antioxidant assays to fully characterize its biological activity profile.

References

Application Notes and Protocols for the Enzymatic Conversion of Dihydroxypterocarpan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxypterocarpan is a key intermediate in the biosynthesis of glyceollins, which are phytoalexins produced by soybeans in response to stress, such as fungal infections. The enzymatic conversion of 3,9-dihydroxypterocarpan is a critical step in this defense mechanism and holds potential for applications in agriculture and medicine due to the antimicrobial and other bioactive properties of its downstream products. This document provides detailed application notes and protocols for studying the enzymatic conversion of dihydroxypterocarpan, focusing on the key enzyme, Dihydroxypterocarpan 6a-hydroxylase (D6aH).

D6aH, a cytochrome P450-dependent monooxygenase officially designated as CYP93A1, catalyzes the stereospecific hydroxylation of (6aR,11aR)-3,9-dihydroxypterocarpan to (6aS,11aS)-3,6a,9-trihydroxypterocarpan.[1][2] This reaction is a pivotal point in the glyceollin biosynthesis pathway. Understanding the kinetics and optimal conditions for this enzymatic conversion is crucial for harnessing its potential in various applications.

Data Presentation

Table 1: Illustrative Kinetic Parameters for Dihydroxypterocarpan 6a-hydroxylase (CYP93A1)
ParameterValueConditions
Km for (6aR,11aR)-3,9-dihydroxypterocarpan 5.2 µMpH 7.5, 30°C
Vmax 15.8 pkat/mg proteinpH 7.5, 30°C
Optimal pH 7.530°C
Optimal Temperature 30°CpH 7.5
Cofactor Requirement NADPH

Note: The kinetic data presented in this table are illustrative and intended to provide a realistic example for experimental design. Actual values should be determined empirically.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Dihydroxypterocarpan 6a-hydroxylase (CYP93A1)

This protocol describes the expression of recombinant CYP93A1 in a suitable host system, such as Saccharomyces cerevisiae (yeast) or insect cells, followed by its purification.

Materials:

  • CYP93A1 cDNA in an appropriate expression vector

  • Yeast or insect cell culture medium

  • Inducing agent (e.g., galactose for yeast, IPTG for some bacterial systems)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol, 1% Triton X-100, and protease inhibitors)

  • Ni-NTA affinity chromatography column (if using a His-tagged protein)

  • Wash buffer (Lysis buffer with 20 mM imidazole)

  • Elution buffer (Lysis buffer with 250 mM imidazole)

  • Dialysis buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol)

  • Spectrophotometer and reagents for protein concentration determination (e.g., Bradford or BCA assay)

Procedure:

  • Transformation and Expression: Transform the expression vector containing the CYP93A1 cDNA into the chosen host cells. Grow the cells in the appropriate medium to the desired density and induce protein expression according to the vector system's instructions.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in ice-cold lysis buffer. Disrupt the cells using an appropriate method (e.g., sonication, French press, or enzymatic lysis).

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cell debris and recover the microsomal fraction containing the recombinant enzyme.

  • Affinity Chromatography: If using a His-tagged protein, load the solubilized microsomal fraction onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the recombinant CYP93A1 with elution buffer.

  • Dialysis and Concentration: Dialyze the eluted fractions against dialysis buffer to remove imidazole and concentrate the purified protein using an appropriate method (e.g., ultrafiltration).

  • Purity Assessment: Assess the purity of the recombinant enzyme by SDS-PAGE. Determine the protein concentration using a standard method.

Protocol 2: In Vitro Assay for Dihydroxypterocarpan 6a-hydroxylase (D6aH) Activity

This protocol outlines a method to measure the enzymatic activity of D6aH by monitoring the conversion of this compound to 3,6a,9-trihydroxypterocarpan.

Materials:

  • Purified recombinant D6aH (CYP93A1)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

  • (6aR,11aR)-3,9-dihydroxypterocarpan (substrate)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Quenching solution (e.g., ethyl acetate or 1 M HCl)

  • HPLC system with a C18 column

  • Mobile phase for HPLC (e.g., a gradient of acetonitrile and water)

  • Authentic standard of (6aS,11aS)-3,6a,9-trihydroxypterocarpan (for calibration)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, the NADPH regenerating system (or a final concentration of ~1 mM NADPH), and the purified D6aH enzyme.

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding the substrate, (6aR,11aR)-3,9-dihydroxypterocarpan (e.g., to a final concentration of 10-50 µM).

  • Incubation: Incubate the reaction mixture at 30°C for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., an equal volume of ethyl acetate to extract the products, or acid to denature the enzyme).

  • Product Extraction and Analysis: If using ethyl acetate, vortex the mixture, centrifuge, and collect the organic phase. Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis. If using acid quenching, centrifuge to pellet the denatured protein and inject the supernatant into the HPLC.

  • Quantification: Analyze the sample by HPLC, monitoring at a suitable wavelength (e.g., 280 nm). Quantify the product, (6aS,11aS)-3,6a,9-trihydroxypterocarpan, by comparing its peak area to a standard curve generated with the authentic standard.

  • Calculation of Activity: Calculate the enzyme activity as the amount of product formed per unit time per amount of enzyme (e.g., in pkat/mg).

Mandatory Visualizations

Glyceollin_Biosynthesis_Pathway Daidzein Daidzein Dihydroxypterocarpan (6aR,11aR)-3,9-Dihydroxypterocarpan Daidzein->Dihydroxypterocarpan Multiple Steps Trihydroxypterocarpan (6aS,11aS)-3,6a,9-Trihydroxypterocarpan (-)-Glycinol Dihydroxypterocarpan->Trihydroxypterocarpan Dihydroxypterocarpan 6a-hydroxylase (D6aH/CYP93A1) + O2, NADPH Glyceollidin Glyceollidins Trihydroxypterocarpan->Glyceollidin Prenyltransferases (G4DT, G2DT) Glyceollin Glyceollins (I, II, III) Glyceollidin->Glyceollin Glyceollin Synthase D6aH_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Enzyme Purified D6aH Preincubation Pre-incubate at 30°C Enzyme->Preincubation Buffer Reaction Buffer (pH 7.5) Buffer->Preincubation Cofactor NADPH/Regenerating System Cofactor->Preincubation Initiation Add Substrate (this compound) Preincubation->Initiation Incubation Incubate for 30-60 min Initiation->Incubation Termination Quench Reaction Incubation->Termination Extraction Extract/Prepare Sample Termination->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantify Product HPLC->Quantification

References

Application of (6AR,11AR)-3,9-Dihydroxypterocarpan in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(6AR,11AR)-3,9-dihydroxypterocarpan, a member of the pterocarpan class of isoflavonoids, is a naturally occurring phytoalexin found in various leguminous plants. It is more commonly known as glyceollin I, one of the primary isomers of glyceollin, which are synthesized by soybeans in response to microbial infection. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the antimicrobial properties of this compound. Glyceollins have demonstrated a range of biological activities, including antibacterial and antifungal effects.[1] The focus of these notes is to provide a practical guide for the in vitro evaluation of (6AR,11AR)-3,9-dihydroxypterocarpan's antimicrobial potential, its mechanism of action, and its possible synergistic interactions with conventional antibiotics.

Antimicrobial Spectrum and Efficacy

(6AR,11AR)-3,9-dihydroxypterocarpan exhibits inhibitory activity against a variety of microorganisms. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Antibacterial Activity

While extensive MIC data for the specific isomer (6AR,11AR)-3,9-dihydroxypterocarpan against a wide range of bacteria is limited in publicly available literature, studies on glyceollin mixtures provide valuable insights into its potential antibacterial spectrum. Glyceollins have been shown to possess activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Glyceollins (Mixed Isomers)

Bacterial Species Strain MIC (µg/mL) Reference
Erwinia carotovora - Not specified [2]
Escherichia coli - Not specified [2]
Bradyrhizobium japonicum - Not specified [2]

| Sinorhizobium fredii | - | Not specified |[2] |

Note: Specific MIC values for the listed bacteria were not provided in the cited general review. Further targeted studies are required to establish the precise MICs for (6AR,11AR)-3,9-dihydroxypterocarpan.

Antifungal Activity

More quantitative data is available for the antifungal properties of glyceollins. A mixture of glyceollin isomers has been tested against several plant pathogenic fungi, demonstrating a broad range of inhibitory concentrations.

Table 2: Antifungal Activity of Glyceollins (Mixed Isomers)

Fungal Species MIC (µg/mL) Reference
Fusarium oxysporum 25 - 750 [1][3]
Phytophthora capsici 25 - 750 [1][3]
Sclerotinia sclerotiorum 25 - 750 [1][3]

| Botrytis cinerea | 25 - 750 |[1][3] |

Mechanism of Action

The antimicrobial action of (6AR,11AR)-3,9-dihydroxypterocarpan is believed to be multifactorial, primarily targeting the bacterial cell membrane and cellular respiration.

Disruption of Bacterial Membrane Integrity and Function

Studies on glyceollin and related pterocarpans indicate that these compounds interact with the bacterial membrane, leading to a loss of function.[4] This interaction disrupts essential processes such as respiration-linked transport of nutrients into the cell.[4] Furthermore, exposure to these compounds can cause leakage of intracellular components, indicating a compromise of the membrane's physical integrity.[4]

Inhibition of the Electron Transport Chain

(6AR,11AR)-3,9-dihydroxypterocarpan has been shown to be a site-specific inhibitor of the mitochondrial electron transport chain at Site I (NADH dehydrogenase).[5][6] This inhibition is analogous to the action of rotenone.[5][6] It is hypothesized that a similar mechanism occurs in bacteria, where the compound interferes with the bacterial respiratory chain, leading to a shutdown of cellular energy production and ultimately, cell death.

G cluster_membrane Bacterial Cell Membrane ETC Electron Transport Chain (ETC) Energy_Depletion ATP Synthesis Inhibition & Energy Depletion ETC->Energy_Depletion Leads to Transport Membrane Transport Proteins Glyceollin (6AR,11AR)-3,9-Dihydroxypterocarpan Disruption Membrane Disruption & Permeabilization Glyceollin->Disruption Interacts with Inhibition_ETC Inhibition of NADH Dehydrogenase (Site I) Glyceollin->Inhibition_ETC Targets Disruption->Transport Inhibits Leakage Leakage of Intracellular Components Disruption->Leakage Causes Inhibition_ETC->ETC Inhibits Cell_Death Bacterial Cell Death Leakage->Cell_Death Energy_Depletion->Cell_Death

Proposed mechanism of antimicrobial action.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of the antimicrobial properties of (6AR,11AR)-3,9-dihydroxypterocarpan.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is used to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • (6AR,11AR)-3,9-dihydroxypterocarpan

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Solvent for the test compound (e.g., DMSO, ethanol)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Stock Solution: Dissolve (6AR,11AR)-3,9-dihydroxypterocarpan in a suitable solvent to a known high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of broth to the wells in column 12 to serve as a sterility control (no bacteria).

    • In the first well of each row (column 1), add a specific volume of the stock solution to achieve the desired starting concentration and perform serial twofold dilutions across the plate from column 1 to column 10.

    • Column 11 will serve as a growth control (broth and inoculum, no compound).

  • Inoculum Preparation:

    • Culture the microorganism overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the final inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by using a microplate reader to measure the optical density (OD) at 600 nm.

G Start Start Prep_Stock Prepare Stock Solution of (6AR,11AR)-3,9-dihydroxypterocarpan Start->Prep_Stock Serial_Dilute Perform Serial Dilutions of Compound Prep_Stock->Serial_Dilute Prep_Plate Prepare 96-well Plate with Broth Prep_Plate->Serial_Dilute Inoculate Inoculate Wells Serial_Dilute->Inoculate Prep_Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination.
Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the interaction between (6AR,11AR)-3,9-dihydroxypterocarpan and a conventional antibiotic.

Materials:

  • All materials from Protocol 1

  • Conventional antibiotic of interest

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both (6AR,11AR)-3,9-dihydroxypterocarpan and the antibiotic.

  • Preparation of Microtiter Plates:

    • In a 96-well plate, perform serial twofold dilutions of the antibiotic horizontally (across columns) and serial twofold dilutions of (6AR,11AR)-3,9-dihydroxypterocarpan vertically (down rows).

    • This creates a matrix of wells with varying concentrations of both compounds.

    • Include a row with only dilutions of the antibiotic and a column with only dilutions of the pterocarpan to determine their individual MICs under the assay conditions.

    • Also include growth and sterility controls.

  • Inoculation and Incubation: Follow steps 3-5 from Protocol 1.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in every well showing no growth:

      • FIC of Pterocarpan = (MIC of Pterocarpan in combination) / (MIC of Pterocarpan alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Pterocarpan + FIC of Antibiotic

    • Interpret the results based on the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Stocks Prepare Stock Solutions: Pterocarpan & Antibiotic Dilute_H Serial Dilute Antibiotic Horizontally Prep_Stocks->Dilute_H Dilute_V Serial Dilute Pterocarpan Vertically Prep_Stocks->Dilute_V Prep_Plate Prepare 96-well Plate Prep_Plate->Dilute_H Prep_Plate->Dilute_V Inoculate Inoculate with Microorganism Dilute_H->Inoculate Dilute_V->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MICs Determine MICs of Individual Agents and Combinations Incubate->Read_MICs Calc_FIC Calculate Fractional Inhibitory Concentration (FIC) Read_MICs->Calc_FIC Calc_FICI Calculate FIC Index (FICI) Calc_FIC->Calc_FICI Interpret Interpret Synergy, Additivity, Indifference, or Antagonism Calc_FICI->Interpret

Checkerboard assay workflow for synergy testing.

Conclusion

(6AR,11AR)-3,9-dihydroxypterocarpan is a promising natural compound with demonstrated antimicrobial properties. Its mode of action, involving disruption of the bacterial membrane and inhibition of the electron transport chain, makes it an interesting candidate for further investigation, both as a standalone antimicrobial agent and in combination with existing antibiotics to combat resistant pathogens. The protocols provided herein offer a standardized approach for the in vitro evaluation of this compound's antimicrobial potential. Further research is warranted to establish a comprehensive profile of its antimicrobial spectrum and to explore its in vivo efficacy and safety.

References

Application Notes and Protocols for (6aR,11AR)-3,9-dihydroxypterocarpan in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6aR,11aR)-3,9-dihydroxypterocarpan, a member of the pterocarpan class of isoflavonoids, has garnered significant interest in the scientific community for its potential therapeutic properties. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound in cell culture settings. The methodologies outlined below are based on established techniques for assessing anticancer and anti-inflammatory activities, with a focus on the modulation of the STAT3 signaling pathway and the induction of apoptosis. While specific quantitative data for (6aR,11aR)-3,9-dihydroxypterocarpan is still emerging in the literature, this guide offers a comprehensive framework for its investigation.

Chemical Properties

PropertyValue
Synonyms 3,9-Dihydroxypterocarpan, Vesticarpan
Molecular Formula C₁₅H₁₂O₄
Molecular Weight 256.25 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, and methanol

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical, yet representative, quantitative data to guide researchers in their experimental design and data analysis. These values are based on typical findings for bioactive pterocarpans and related isoflavonoids.

Table 1: Cytotoxicity of (6aR,11AR)-3,9-dihydroxypterocarpan in Human Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7 Breast Adenocarcinoma25.5
DU145 Prostate Carcinoma38.2
A549 Lung Carcinoma45.8
HCT116 Colon Carcinoma32.1

Table 2: Apoptosis Induction in MCF-7 and DU145 Cells (Annexin V-FITC/PI Assay)

Treatment Group% Apoptotic Cells (MCF-7)% Apoptotic Cells (DU145)
Vehicle Control (0.1% DMSO) 4.5 ± 0.85.2 ± 1.1
(6aR,11AR)-3,9-dihydroxypterocarpan (25 µM) 35.7 ± 3.2-
(6aR,11AR)-3,9-dihydroxypterocarpan (40 µM) -28.9 ± 2.5
Staurosporine (1 µM) - Positive Control 85.2 ± 5.188.6 ± 4.7

Table 3: Inhibition of STAT3 Phosphorylation in DU145 Cells (Western Blot Densitometry)

Treatment GroupRelative p-STAT3 (Tyr705) / Total STAT3 Ratio
Vehicle Control (0.1% DMSO) 1.00 ± 0.05
(6aR,11AR)-3,9-dihydroxypterocarpan (20 µM) 0.62 ± 0.08
(6aR,11AR)-3,9-dihydroxypterocarpan (40 µM) 0.28 ± 0.06
Stattic (5 µM) - Positive Control 0.15 ± 0.04

Table 4: Suppression of Pro-inflammatory Cytokines in LPS-stimulated RAW 264.7 Macrophages (ELISA)

Treatment GroupIL-6 Concentration (pg/mL)TNF-α Concentration (pg/mL)
Vehicle Control (0.1% DMSO) 15.2 ± 2.125.8 ± 3.5
LPS (1 µg/mL) 850.4 ± 55.31250.7 ± 89.2
LPS + (6aR,11AR)-3,9-dihydroxypterocarpan (20 µM) 425.1 ± 30.8680.4 ± 45.1
LPS + Dexamethasone (1 µM) - Positive Control 150.6 ± 15.2280.9 ± 22.7

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of (6aR,11AR)-3,9-dihydroxypterocarpan on cancer cells.

Materials:

  • (6aR,11AR)-3,9-dihydroxypterocarpan

  • Human cancer cell lines (e.g., MCF-7, DU145)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of (6aR,11AR)-3,9-dihydroxypterocarpan in complete medium.

  • Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control (0.1% DMSO).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic cells following treatment.

Materials:

  • (6aR,11AR)-3,9-dihydroxypterocarpan

  • Human cancer cell lines (e.g., MCF-7, DU145)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat cells with the desired concentration of (6aR,11AR)-3,9-dihydroxypterocarpan or vehicle control for 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of STAT3 Phosphorylation

This protocol assesses the effect of the compound on the STAT3 signaling pathway.

Materials:

  • (6aR,11AR)-3,9-dihydroxypterocarpan

  • Human cancer cell line with active STAT3 signaling (e.g., DU145)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with (6aR,11AR)-3,9-dihydroxypterocarpan for 24 hours.

  • Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using ECL reagent and an imaging system.

  • Perform densitometric analysis to quantify the relative protein expression, normalizing to a loading control like β-actin.

Protocol 4: Measurement of Pro-inflammatory Cytokines

This protocol evaluates the anti-inflammatory potential of the compound.

Materials:

  • (6aR,11AR)-3,9-dihydroxypterocarpan

  • RAW 264.7 murine macrophage cell line

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • ELISA kits for IL-6 and TNF-α

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of (6aR,11AR)-3,9-dihydroxypterocarpan for 2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of IL-6 and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Mandatory Visualizations

experimental_workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_western STAT3 Signaling cluster_inflammation Anti-inflammatory Activity seed_viability Seed Cancer Cells (96-well plate) treat_viability Treat with (6aR,11AR)-3,9- dihydroxypterocarpan seed_viability->treat_viability mtt_assay Perform MTT Assay treat_viability->mtt_assay ic50 Determine IC50 mtt_assay->ic50 seed_apoptosis Seed Cancer Cells (6-well plate) treat_apoptosis Treat with Compound seed_apoptosis->treat_apoptosis stain_apoptosis Annexin V-FITC/PI Staining treat_apoptosis->stain_apoptosis flow_cytometry Flow Cytometry Analysis stain_apoptosis->flow_cytometry seed_western Seed Cancer Cells (6-well plate) treat_western Treat with Compound seed_western->treat_western lyse_cells Cell Lysis & Protein Quantification treat_western->lyse_cells sds_page SDS-PAGE & Western Blot lyse_cells->sds_page analyze_pstat3 Analyze p-STAT3 Levels sds_page->analyze_pstat3 seed_inflammation Seed RAW 264.7 Cells (24-well plate) pre_treat Pre-treat with Compound seed_inflammation->pre_treat lps_stimulation LPS Stimulation pre_treat->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant elisa ELISA for IL-6 & TNF-α collect_supernatant->elisa

Caption: Experimental workflow for investigating the cellular effects of (6aR,11AR)-3,9-dihydroxypterocarpan.

stat3_pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Tyr705) stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Target Gene Transcription (e.g., Bcl-2, Cyclin D1, Survivin) nucleus->gene proliferation Cell Proliferation, Survival, Angiogenesis gene->proliferation compound (6aR,11AR)-3,9- dihydroxypterocarpan compound->jak Inhibition

Caption: Proposed mechanism of STAT3 signaling inhibition by (6aR,11AR)-3,9-dihydroxypterocarpan.

Application Notes and Protocols for Pterocarpan Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards for pterocarpan research. This document outlines detailed protocols for the extraction, isolation, and quantification of pterocarpans from various sources, as well as methods for evaluating their biological activity. The information is intended to support researchers in natural product chemistry, pharmacology, and drug development in their studies of this important class of isoflavonoids.

Extraction and Isolation of Pterocarpans from Plant Material

Pterocarpans are predominantly found in the plant family Fabaceae.[1] The following protocol provides a general yet effective method for their extraction and isolation, which can be adapted based on the specific plant matrix and target pterocarpan.

Experimental Protocol: Extraction and Fractionation
  • Plant Material Preparation:

    • Collect and botanically identify the plant material (e.g., heartwood, stems, roots).

    • Air-dry the material in a shaded, well-ventilated area until a constant weight is achieved.

    • Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Choose an appropriate solvent for extraction. Methanol or ethanol are commonly used for their ability to extract a broad range of phytochemicals, including pterocarpans.

    • Perform exhaustive extraction using a Soxhlet apparatus for 24-48 hours. Alternatively, maceration with intermittent shaking for 3-5 days can be employed.[2]

    • Filter the extract using Whatman No. 1 filter paper and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Liquid-Liquid Partitioning (Fractionation):

    • Suspend the crude extract in a mixture of water and methanol (9:1, v/v).

    • Perform successive extractions with n-hexane to remove non-polar compounds such as fats and waxes. Discard the n-hexane fraction.

    • Subsequently, extract the aqueous methanol phase with ethyl acetate. Pterocarpans are typically enriched in the ethyl acetate fraction.[3]

    • Collect the ethyl acetate fraction and concentrate it to dryness.

  • Chromatographic Purification:

    • Subject the concentrated ethyl acetate fraction to column chromatography over silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions containing compounds with similar Rf values.

    • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) to isolate individual pterocarpans.

Data Presentation: Expected Yields and Purity

The following table summarizes the expected yields and purity at different stages of the extraction and isolation process. These values are illustrative and can vary depending on the plant species, age, and extraction conditions.

ParameterValueNotes
Starting Material Dried and powdered plant materiale.g., heartwood or stems
Initial Crude Extract Yield 5 - 10% (w/w)Following initial solvent extraction
Fractionated Extract Yield 1 - 3% (w/w)After liquid-liquid partitioning (ethyl acetate fraction)
Isolated Pterocarpan Yield 0.01 - 0.1% (w/w)From the starting plant material, post-chromatography
Purity of Final Compound >95%As determined by HPLC and NMR

Workflow for Pterocarpan Extraction and Isolation

G start Dried, Powdered Plant Material extraction Soxhlet Extraction or Maceration (e.g., Methanol/Ethanol) start->extraction filtration Filtration and Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane/Ethyl Acetate/Water) crude_extract->partitioning fractions Hexane Fraction (discarded) Aqueous Fraction Ethyl Acetate Fraction (enriched) partitioning->fractions concentration Concentration of Ethyl Acetate Fraction fractions->concentration Ethyl Acetate column_chrom Silica Gel Column Chromatography concentration->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_pterocarpan Isolated Pure Pterocarpan prep_hplc->pure_pterocarpan

A generalized workflow for the extraction and isolation of pterocarpans from plant materials.

Analytical Quantification of Pterocarpans

Accurate quantification of pterocarpans is crucial for pharmacological studies and for the standardization of herbal products. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is essential for the accurate quantification of pterocarpans in different matrices.

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD), autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and 0.1% acetic acid in water is commonly used.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Monitor at the UV maxima of the specific pterocarpans (typically between 280-310 nm).

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a stock solution of the pterocarpan reference standard in methanol or acetonitrile. Prepare a series of working standard solutions by serial dilution for the calibration curve.

    • Sample Solutions: Accurately weigh the dried extract, dissolve it in the mobile phase or a suitable solvent, and filter through a 0.45 µm syringe filter before injection. For biological fluids like plasma, a liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction is required to remove interfering substances.[4]

  • Method Validation:

    • Validate the method according to ICH guidelines for parameters including linearity, range, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantification (LOQ), and robustness.[5]

The following table presents typical validation parameters for an HPLC method for pterocarpan quantification.

ParameterTypical Value/Range
Linearity (r²) > 0.999
Linear Range e.g., 1 - 100 µg/mL
LOD e.g., 0.05 µg/mL
LOQ e.g., 0.15 µg/mL
Accuracy (Recovery) 98 - 102%
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the method of choice.

  • Instrumentation:

    • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 column is typically used.

    • Mobile Phase: Acetonitrile and 0.1% acetic acid in water at a flow rate of 0.5 mL/min.[4]

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Negative ion electrospray ionization (ESI-) is often suitable for pterocarpans.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Select precursor and product ion transitions for the target pterocarpan and an internal standard.

    • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte.

  • Sample Preparation:

    • Plasma/Serum: Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant can be directly injected or further purified by liquid-liquid or solid-phase extraction.[4]

    • Internal Standard: Spike all samples and standards with a known concentration of an appropriate internal standard (e.g., a structurally related compound not present in the sample) to correct for matrix effects and variations in extraction recovery.

This table summarizes the performance characteristics of a validated LC-MS/MS method for a pterocarpan in rat plasma.[4]

ParameterValue for 3-hydroxy pterocarpan
Linear Range 3.9 - 1000 ng/mL
LOD 1.95 ng/mL
LOQ 3.9 ng/mL
Intra-day Accuracy (% bias) ≤ 4.2%
Inter-day Accuracy (% bias) ≤ 4.2%
Intra-day Precision (%RSD) ≤ 13.2%
Inter-day Precision (%RSD) ≤ 13.2%
Recovery 73.9 - 79.3%
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for the absolute quantification of compounds without the need for an identical reference standard for each analyte.

  • Sample Preparation:

    • Accurately weigh the sample (pure compound or extract) and a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, MeOD).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a 1D proton (¹H) NMR spectrum on a high-resolution NMR spectrometer.

    • Key Parameters: Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the protons. Use a calibrated 90° pulse.[6]

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS

    Where:

    • C = Concentration or purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

G sample Pterocarpan Sample (Extract, Biological Fluid, Pure Compound) hplc HPLC-DAD sample->hplc lcms LC-MS/MS sample->lcms qnmr qNMR sample->qnmr prep_hplc Sample Preparation: Dilution, Filtration hplc->prep_hplc prep_lcms Sample Preparation: Extraction, Protein Precipitation, Internal Standard Spiking lcms->prep_lcms prep_qnmr Sample Preparation: Accurate Weighing, Internal Standard Addition qnmr->prep_qnmr val_hplc Method Validation: Linearity, Accuracy, Precision, LOD, LOQ prep_hplc->val_hplc val_lcms Method Validation: Linearity, Accuracy, Precision, LOD, LOQ, Matrix Effect prep_lcms->val_lcms val_qnmr Method Validation: Accuracy, Precision prep_qnmr->val_qnmr quant_hplc Quantification using External Standard Calibration val_hplc->quant_hplc quant_lcms Quantification using Internal Standard Calibration val_lcms->quant_lcms quant_qnmr Absolute Quantification using Internal Standard val_qnmr->quant_qnmr G cluster_ros Oxidative Stress pterocarpan Pterocarpan mitochondria Mitochondria pterocarpan->mitochondria ros Increased ROS Production pterocarpan->ros cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis ros->mitochondria G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_inhibition Inhibition of IκBα degradation tlr4->nfkb_inhibition p38_inhibition Inhibition of p38 phosphorylation tlr4->p38_inhibition pterocarpan Pterocarpan pterocarpan->nfkb_inhibition Inhibits pterocarpan->p38_inhibition Inhibits nfkb_translocation Inhibition of NF-κB translocation nfkb_inhibition->nfkb_translocation pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2) nfkb_translocation->pro_inflammatory p38_inhibition->pro_inflammatory

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6aR,11aR)-3,9-Dihydroxypterocarpan (Medicarpin)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (6aR,11aR)-3,9-dihydroxypterocarpan, a pterocarpan with significant biological activities. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of their synthetic routes. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to guide your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of (6aR,11aR)-3,9-dihydroxypterocarpan.

1. Starting Material and Intermediate Synthesis

  • Q1: I am having trouble with the first step of the synthesis, the condensation reaction using a chiral oxazolidinone auxiliary. What are the critical parameters to control for a high yield?

    A1: The success of the asymmetric condensation is crucial for establishing the correct stereochemistry of the final product. Key parameters include:

    • Purity of Reactants and Reagents: Ensure all starting materials, including the chiral oxazolidinone auxiliary, are of high purity and free from moisture.

    • Reaction Temperature: The temperature for this step is often critical. Refer to specific protocols, but precise temperature control is necessary to ensure high diastereoselectivity.

    • Stoichiometry: Carefully control the molar ratios of the reactants and reagents. An excess of either the auxiliary or the acylating agent can lead to side reactions and purification difficulties.

  • Q2: My cyclization step to form the pterocarpan core is giving a low yield. What are the common reasons for this?

    A2: Low yields in the cyclization step can be attributed to several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Side Reactions: The formation of side products is a common issue. This can be caused by incorrect reaction temperature, the presence of impurities, or an inappropriate choice of acid catalyst for the cyclization.

    • Stereochemistry of the Precursor: The stereochemistry of the isoflavanol precursor is critical for efficient cyclization. Ensure the preceding reduction step has produced the desired diastereomer.

2. Reaction Conditions and Reagents

  • Q3: I am observing the formation of multiple products during the reduction of the isoflavone precursor. How can I improve the selectivity of this step?

    A3: The reduction of the isoflavone can indeed lead to a mixture of diastereomers. To improve selectivity:

    • Choice of Reducing Agent: The choice of hydride reagent can influence the stereochemical outcome. While sodium borohydride (NaBH₄) is commonly used, other reagents might offer better selectivity depending on the substrate.

    • Temperature Control: Performing the reduction at low temperatures can enhance the stereoselectivity.

    • Solvent System: The solvent can also play a role in directing the stereochemical course of the reduction.

  • Q4: The deprotection step to reveal the hydroxyl groups is resulting in a low yield of the final product. What could be the issue?

    A4: Deprotection can be a delicate step, and low yields can arise from:

    • Harsh Reaction Conditions: Overly harsh deprotection conditions can lead to degradation of the pterocarpan core.

    • Incomplete Deprotection: The reaction may not have gone to completion, leaving partially protected intermediates.

    • Work-up Procedure: The work-up procedure is critical to neutralize any harsh reagents and isolate the product without degradation.

3. Purification and Characterization

  • Q5: I am struggling to purify the final product from the reaction mixture. What are the recommended purification methods?

    A5: Purification of (6aR,11aR)-3,9-dihydroxypterocarpan can be challenging due to its polarity and potential for co-elution with byproducts.

    • Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol.

    • Preparative HPLC: For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used.

  • Q6: How can I confirm the stereochemistry of my synthesized (6aR,11aR)-3,9-dihydroxypterocarpan?

    A6: Confirmation of the stereochemistry is essential. The following techniques are recommended:

    • Chiral HPLC: Analysis on a chiral stationary phase can separate the enantiomers and confirm the enantiomeric excess of your product.

    • Optical Rotation: Measurement of the specific rotation and comparison with literature values for the desired enantiomer.

    • NMR Spectroscopy: Detailed 1H and 13C NMR analysis and comparison with spectral data of the known compound can help confirm the relative stereochemistry.

Quantitative Data Summary

The overall yield of a multi-step synthesis is a critical measure of its efficiency. The following table summarizes the reported overall yield for the asymmetric total synthesis of (+)-medicarpin.

Synthetic RouteStarting MaterialKey Chiral Induction MethodOverall YieldReference
Asymmetric Total Synthesis of (+)-MedicarpinCommercially available materialsChiral Oxazolidinone Auxiliary11%Yang et al., J. Nat. Prod. 2017[1]

Experimental Protocols

A detailed experimental protocol for the key steps in the synthesis of (6aR,11aR)-3,9-dihydroxypterocarpan is crucial for reproducibility. While the full detailed protocol from the primary literature should be consulted, the following provides an overview of a common synthetic strategy.

General Synthetic Strategy:

The synthesis of (6aR,11aR)-3,9-dihydroxypterocarpan often proceeds through the following key transformations:

  • Asymmetric Aldol Condensation: Reaction of a suitable ketone with an aldehyde in the presence of a chiral auxiliary (e.g., an oxazolidinone) to establish the stereocenters.

  • Reduction: Stereoselective reduction of a carbonyl group to an alcohol.

  • Cyclization: Intramolecular cyclization to form the pterocarpan ring system, often acid-catalyzed.

  • Deprotection: Removal of protecting groups to yield the final dihydroxy product.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Medicarpin Synthesis

logical_workflow cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues cluster_step3 Step 3 Issues cluster_step4 Step 4 Issues start Low Overall Yield of (6aR,11aR)-3,9-Dihydroxypterocarpan check_starting_materials Verify Purity and Integrity of Starting Materials and Reagents start->check_starting_materials check_step1 Troubleshoot Step 1: Asymmetric Condensation check_starting_materials->check_step1 check_step2 Troubleshoot Step 2: Reduction check_step1->check_step2 s1_q1 Incorrect Stereoselectivity? check_step1->s1_q1 s1_q2 Low Conversion? check_step1->s1_q2 check_step3 Troubleshoot Step 3: Cyclization check_step2->check_step3 s2_q1 Mixture of Diastereomers? check_step2->s2_q1 check_step4 Troubleshoot Step 4: Deprotection check_step3->check_step4 s3_q1 Formation of Side Products? check_step3->s3_q1 s3_q2 Incomplete Cyclization? check_step3->s3_q2 check_purification Optimize Purification Procedure check_step4->check_purification s4_q1 Product Degradation? check_step4->s4_q1 yield_improved Yield Improved check_purification->yield_improved s1_a1 Optimize Chiral Auxiliary and Reaction Conditions (Temp, Time) s1_q1->s1_a1 s1_a2 Check Reagent Stoichiometry and Reaction Time s1_q2->s1_a2 s2_a1 Screen Different Reducing Agents and Lower Reaction Temperature s2_q1->s2_a1 s3_a1 Optimize Acid Catalyst and Reaction Temperature s3_q1->s3_a1 s3_a2 Increase Reaction Time or Use a Stronger Catalyst s3_q2->s3_a2 s4_a1 Use Milder Deprotection Conditions s4_q1->s4_a1

Caption: A flowchart for systematically troubleshooting low yields in the synthesis of (6aR,11aR)-3,9-dihydroxypterocarpan.

General Experimental Workflow for the Synthesis of (6aR,11aR)-3,9-Dihydroxypterocarpan

experimental_workflow start Starting Materials step1 Asymmetric Condensation (Chiral Auxiliary) start->step1 intermediate1 Chiral Intermediate step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 Isoflavanol Intermediate step2->intermediate2 step3 Acid-Catalyzed Cyclization intermediate2->step3 intermediate3 Protected Pterocarpan step3->intermediate3 step4 Deprotection intermediate3->step4 product (6aR,11aR)-3,9-Dihydroxypterocarpan step4->product purification Purification (Column Chromatography/HPLC) product->purification analysis Characterization (NMR, MS, Chiral HPLC) purification->analysis

Caption: A generalized experimental workflow for the synthesis of (6aR,11aR)-3,9-dihydroxypterocarpan from starting materials to the final purified product.

References

stability of (6AR,11AR)-3,9-dihydroxypterocarpan in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of (6aR,11aR)-3,9-dihydroxypterocarpan in various solvents. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of (6aR,11aR)-3,9-dihydroxypterocarpan in common laboratory solvents?

A1: (6aR,11aR)-3,9-dihydroxypterocarpan, a pterocarpan isoflavonoid, exhibits variable stability depending on the solvent and storage conditions. Generally, aprotic solvents are preferred for long-term storage to minimize degradation. Protic solvents like methanol and ethanol may lead to the formation of degradation products over time.[1] For any experimental work, it is crucial to use freshly prepared solutions or to have validated the stability under your specific storage conditions.

Q2: Which solvents are recommended for dissolving and storing (6aR,11aR)-3,9-dihydroxypterocarpan?

A2: For short-term use, high-purity dimethyl sulfoxide (DMSO), acetonitrile, and acetone are recommended. For long-term storage, it is advisable to store the compound in an aprotic solvent at low temperatures (-20°C or -80°C) and protected from light.[2] When preparing stock solutions in DMSO, it is common to aliquot them to avoid repeated freeze-thaw cycles.

Q3: What are the primary factors that can cause the degradation of (6aR,11aR)-3,9-dihydroxypterocarpan in solution?

A3: The main factors contributing to the degradation of isoflavonoids like (6aR,11aR)-3,9-dihydroxypterocarpan are:

  • Solvent Type: Protic solvents can react with the compound, leading to degradation.[1]

  • Temperature: Higher temperatures significantly accelerate the rate of degradation.[3][4]

  • pH: Both acidic and alkaline conditions can promote hydrolysis or other degradation pathways.[4]

  • Light: Exposure to UV or even ambient light can cause photodegradation.[2][5]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Troubleshooting Guides

Issue 1: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a (6aR,11aR)-3,9-dihydroxypterocarpan solution.

  • Possible Cause: The compound may be degrading in your solvent of choice.

  • Troubleshooting Steps:

    • Review Solvent Choice: If you are using a protic solvent like methanol or ethanol, consider switching to an aprotic solvent such as acetonitrile or DMSO.[1]

    • Prepare Fresh Solutions: Always use freshly prepared solutions for analysis to minimize the impact of time-dependent degradation.

    • Control Temperature: Ensure your solutions are kept cool and are not exposed to high temperatures during sample preparation or analysis.[3][4]

    • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[2][5]

Issue 2: The biological activity of my (6aR,11aR)-3,9-dihydroxypterocarpan solution is lower than expected.

  • Possible Cause: The compound may have degraded, leading to a lower concentration of the active molecule.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: If possible, re-analyze the concentration and purity of your stock solution using a calibrated analytical method (e.g., HPLC-UV).

    • Assess Stability in Assay Buffer: The pH and composition of your biological assay buffer could be causing degradation. Consider performing a time-course stability study of the compound in the assay buffer.

    • Minimize Incubation Times: If the compound is unstable in your assay medium, minimize pre-incubation times before starting the experiment.

Data Presentation

Table 1: General Stability Trends of Pterocarpans in Common Solvents

SolventSolvent TypeGeneral Stability at Room Temperature (Short-Term)Recommendations for Long-Term Storage
DMSO AproticGenerally GoodAliquot and store at -20°C or -80°C.
Acetonitrile AproticGoodStore at low temperatures, protected from light.
Acetone AproticModerateUse for short-term applications; not ideal for long-term storage.
Methanol ProticFair to PoorUse freshly prepared solutions. Avoid long-term storage.[1]
Ethanol ProticFair to PoorUse freshly prepared solutions. Avoid long-term storage.[1]
Aqueous Buffers ProticpH-dependentStability should be experimentally verified at the specific pH.[4]

Disclaimer: The stability information is based on general knowledge of isoflavonoids and related compounds. It is highly recommended to perform a specific stability study for (6aR,11aR)-3,9-dihydroxypterocarpan under your experimental conditions.

Experimental Protocols

Protocol: General Stability Assessment of (6aR,11aR)-3,9-dihydroxypterocarpan in a Selected Solvent

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of (6aR,11aR)-3,9-dihydroxypterocarpan.

    • Dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

  • Incubation:

    • Aliquot the solution into several amber glass vials.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).

    • Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • At each time point, take one vial and analyze the sample by HPLC-UV or LC-MS.

    • The initial sample (time 0) serves as the reference.

  • Data Analysis:

    • Calculate the percentage of the remaining (6aR,11aR)-3,9-dihydroxypterocarpan at each time point relative to the initial concentration.

    • The degradation can be reported as the percentage of the compound remaining over time.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_conditions Store at Defined Conditions (Temp, Light) aliquot->storage_conditions time_points Sample at Time Points storage_conditions->time_points hplc_analysis HPLC/LC-MS Analysis time_points->hplc_analysis data_analysis Calculate % Remaining hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of a compound in solution.

Troubleshooting_Degradation start Unexpected Degradation Observed check_solvent Is the solvent protic (e.g., methanol, ethanol)? start->check_solvent check_temp Was the solution exposed to high temperatures? check_solvent->check_temp No switch_aprotic Switch to Aprotic Solvent (e.g., DMSO, Acetonitrile) check_solvent->switch_aprotic Yes check_light Was the solution protected from light? check_temp->check_light No control_temp Control Temperature (Store at ≤ 4°C) check_temp->control_temp Yes protect_light Use Amber Vials or Cover with Foil check_light->protect_light No re_evaluate Re-evaluate Stability check_light->re_evaluate Yes switch_aprotic->re_evaluate use_fresh Prepare Fresh Solutions use_fresh->re_evaluate control_temp->use_fresh protect_light->re_evaluate

Caption: Troubleshooting decision tree for unexpected compound degradation.

References

Technical Support Center: Overcoming Low Solubility of Dihydroxypterocarpans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroxypterocarpans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of low aqueous solubility often encountered during experimentation with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are dihydroxypterocarpans and why is their solubility a concern?

A1: Dihydroxypterocarpans are a class of isoflavonoids, which are naturally occurring phenolic compounds found in various plants. They are of significant interest to the research community due to their potential therapeutic properties, including antioxidant and anticancer activities. However, their hydrophobic nature leads to poor water solubility, which can significantly hinder in vitro and in vivo studies by limiting their bioavailability and making them difficult to work with in aqueous experimental systems.

Q2: I am having trouble dissolving my dihydroxypterocarpan powder in aqueous buffers for cell-based assays. What are my initial options?

A2: A common starting point is to first dissolve the dihydroxypterocarpan in a small amount of a water-miscible organic solvent before diluting it with your aqueous buffer. Dimethyl sulfoxide (DMSO) and ethanol are frequently used for this purpose. For instance, (±)-Equol can be dissolved in ethanol or DMSO to make a stock solution, which can then be diluted in a buffer like PBS.[1] It is crucial to keep the final concentration of the organic solvent in your assay low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: Are there more advanced techniques to improve the solubility and dissolution rate of dihydroxypterocarpans for oral drug development?

A3: Yes, several formulation strategies can significantly enhance the solubility and bioavailability of poorly soluble compounds like dihydroxypterocarpans. These include:

  • Solid Dispersions: This technique involves dispersing the compound in an inert hydrophilic carrier at a solid state.[2][3][4] The goal is to reduce the particle size of the drug to a molecular level, thereby increasing the surface area and dissolution rate.

  • Nanoparticle Encapsulation: Encapsulating dihydroxypterocarpans into nanoparticles can improve their solubility, stability, and potential for targeted delivery.[5][6][7]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[8][9][10][11][12]

Troubleshooting Guides

Issue 1: Precipitation of Dihydroxypterocarpan upon Dilution of Organic Stock Solution in Aqueous Buffer.

Possible Cause: The concentration of the dihydroxypterocarpan in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of organic co-solvent.

Troubleshooting Steps:

  • Decrease Final Concentration: Try preparing a more dilute final solution.

  • Optimize Co-solvent Percentage: While keeping the final solvent concentration low is important, a slight increase (e.g., from 0.1% to 0.5% DMSO) might be sufficient to maintain solubility without affecting the experimental system.

  • Use a Different Co-solvent: Some compounds may be more soluble in ethanol, methanol, or acetone.[][14] Test different solvents to prepare your stock solution.

  • Incorporate Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween 80 or Poloxamer 188, to the aqueous buffer can help to form micelles that solubilize the hydrophobic compound.[2]

  • Gentle Warming: For some compounds, gentle warming of the solution may temporarily increase solubility, allowing for more uniform dispersion before use. However, be cautious about the thermal stability of your specific dihydroxypterocarpan.

Issue 2: Low and Variable Bioavailability in Animal Studies.

Possible Cause: Poor dissolution of the dihydroxypterocarpan in the gastrointestinal tract is limiting its absorption.

Troubleshooting Steps:

  • Particle Size Reduction (Micronization): Reducing the particle size of the raw dihydroxypterocarpan powder can increase its surface area and dissolution rate.

  • Formulation as a Solid Dispersion: This is a highly effective method to enhance the oral bioavailability of poorly soluble drugs.[2][3] A solid dispersion of your dihydroxypterocarpan with a hydrophilic polymer can significantly improve its dissolution in gastrointestinal fluids.

  • Lipid-Based Formulations: Formulating the dihydroxypterocarpan in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization and absorption.

Quantitative Data Summary

The following tables summarize solubility data for specific dihydroxypterocarpans in various solvents. This information can guide solvent selection for stock solution preparation and formulation development.

Table 1: Solubility of (±)-Equol in Different Solvents

SolventSolubilityReference
Water0.044 g/L[15]
Ethanol~20 mg/mL[1]
DMSO~20 mg/mL[1]
Dimethyl formamide (DMF)~10 mg/mL[1]
1:10 Ethanol:PBS (pH 7.2)~0.1 mg/mL[1]
AcetonitrileSlightly Soluble[]
MethanolSlightly Soluble[]

Table 2: Predicted Physicochemical Properties of Medicarpin

PropertyValueSource
logP2.51 - 3.07ChemAxon, ALOGPS[16]
logS-3.6ALOGPS[16]
pKa (Strongest Acidic)9.42ChemAxon[16]

Experimental Protocols

Protocol 1: Preparation of a Dihydroxypterocarpan Solid Dispersion by Solvent Evaporation Method

This protocol is a general guideline adapted from methods used for flavonoids and can be optimized for specific dihydroxypterocarpans.[2][4][17]

Materials:

  • Dihydroxypterocarpan (e.g., Medicarpin)

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188)

  • Volatile organic solvent (e.g., Ethanol, Acetone)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the dihydroxypterocarpan and the hydrophilic polymer in a desired ratio (e.g., 1:5 drug-to-polymer ratio).

  • Dissolve the dihydroxypterocarpan in a suitable volatile organic solvent.

  • Dissolve the hydrophilic polymer in the same solvent.

  • Mix the two solutions thoroughly.

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator to protect it from moisture.

Characterization:

  • Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).

  • Differential Scanning Calorimetry (DSC): To determine if the drug is in an amorphous or crystalline state within the polymer matrix.

  • X-ray Diffraction (XRD): To confirm the crystalline or amorphous nature of the drug in the solid dispersion.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To check for any interactions between the drug and the polymer.

Protocol 2: Encapsulation of Dihydroxypterocarpans in Polymeric Nanoparticles by Emulsion-Solvent Evaporation Method

This is a generalized protocol based on common nanoparticle preparation techniques.[18][19]

Materials:

  • Dihydroxypterocarpan

  • Biodegradable polymer (e.g., PLGA, PLA)

  • Organic solvent (e.g., Dichloromethane, Ethyl acetate)

  • Aqueous solution containing a surfactant (e.g., Polyvinyl alcohol (PVA), Poloxamer 188)

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer

Procedure:

  • Dissolve the dihydroxypterocarpan and the polymer in the organic solvent.

  • Prepare an aqueous solution containing the surfactant.

  • Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.

  • Continue stirring the emulsion on a magnetic stirrer for several hours to allow the organic solvent to evaporate.

  • As the solvent evaporates, the polymer will precipitate, encapsulating the drug to form nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticle pellet several times with deionized water to remove any unencapsulated drug and excess surfactant.

  • Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).

  • Freeze-dry the nanoparticle suspension to obtain a powder that can be stored for a longer period.

Characterization:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Encapsulation Efficiency and Drug Loading: Quantified by dissolving a known amount of nanoparticles in a suitable solvent and measuring the drug content using HPLC.

  • Morphology: Visualized using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

  • In Vitro Drug Release: Studied using a dialysis method in a relevant buffer.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting start Dihydroxypterocarpan Powder dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) start->dissolve stock Stock Solution dissolve->stock dilute Dilute Stock Solution stock->dilute buffer Aqueous Buffer buffer->dilute final_solution Final Aqueous Solution for Assay dilute->final_solution precipitation Precipitation Occurs dilute->precipitation optimize Optimize Protocol: - Lower Concentration - Adjust Co-solvent % - Change Solvent - Add Surfactant precipitation->optimize

Caption: Workflow for preparing aqueous solutions of dihydroxypterocarpans.

solid_dispersion_workflow cluster_materials Starting Materials cluster_process Solvent Evaporation Process cluster_product Final Product & Characterization drug Dihydroxypterocarpan dissolve Dissolve Drug and Polymer in Solvent drug->dissolve polymer Hydrophilic Polymer (e.g., PVP K30) polymer->dissolve solvent Volatile Organic Solvent (e.g., Ethanol) solvent->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Grinding and Sieving dry->mill sd_powder Solid Dispersion Powder mill->sd_powder characterization Characterization: - Dissolution - DSC - XRD - FTIR sd_powder->characterization

Caption: Workflow for preparing solid dispersions of dihydroxypterocarpans.

References

Technical Support Center: Troubleshooting HPLC Separation of Isoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of isoflavonoids.

Troubleshooting Guides

This section offers step-by-step guidance in a question-and-answer format to address specific problems you may encounter during your HPLC analysis of isoflavonoids.

Guide 1: Poor Peak Shape (Tailing or Fronting)

Q1: My isoflavonoid peaks are exhibiting significant tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing is a common issue in the analysis of phenolic compounds like isoflavonoids. It can stem from either chemical interactions within the column or physical/mechanical problems in the HPLC system. A diagnostic test can help differentiate the cause.

Experimental Protocol: Differentiating Chemical vs. Physical Tailing

  • Prepare a Neutral Standard: Dissolve a neutral, non-polar compound (e.g., toluene) in your mobile phase at a low concentration.

  • Injection and Analysis: Inject the neutral standard using your current HPLC method.

  • Diagnosis:

    • If all peaks , including the neutral standard, are tailing, the issue is likely physical/mechanical .

    • If only the isoflavone peaks are tailing while the neutral standard peak is symmetrical, the problem is likely chemical in nature.

Troubleshooting Chemical-Related Tailing:

  • Secondary Silanol Interactions: The primary chemical cause of tailing for isoflavones is the interaction of their hydroxyl groups with residual silanol groups on the silica-based stationary phase.

    • Solution 1: Adjust Mobile Phase pH: Suppress the ionization of the phenolic hydroxyl groups by acidifying your mobile phase. Adding 0.1% formic acid or acetic acid to the aqueous portion of your mobile phase to achieve a pH between 2.5 and 3.5 is often effective.[1] The mobile phase pH should be at least 1.5 to 2 units away from the pKa of your isoflavonoid analytes.

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer accessible silanol groups, which significantly reduces peak tailing for polar compounds.

    • Solution 3: Mobile Phase Additives: The addition of deep eutectic solvents (DESs), such as choline chloride:citric acid, to the mobile phase has been shown to reduce peak tailing and improve peak shape.[2]

Troubleshooting Physical/Mechanical Tailing:

  • Column Degradation: A void at the column inlet or a blocked frit can cause peak distortion.

    • Solution: Try back-flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening and tailing.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum. Ensure all fittings are secure.

Q2: My isoflavonoid peaks are fronting. What could be the cause?

A2: Peak fronting is often an indication of sample overload.

  • Solution: Try reducing the injection volume or diluting your sample. Also, ensure your sample is fully dissolved in a solvent that is weaker than or compatible with your initial mobile phase.

Guide 2: Poor Resolution and Co-elution

Q1: I am unable to separate two or more of my isoflavonoid peaks. How can I improve the resolution?

A1: Improving the resolution of closely eluting compounds often requires optimization of the mobile phase and other chromatographic parameters.

  • Optimize the Gradient Program: For complex mixtures of isoflavonoids, a gradient elution is generally preferred over isocratic conditions.[3]

    • Shallow Gradient: A slower, more gradual increase in the organic solvent percentage (a shallower gradient) over the elution window of your target compounds can significantly improve separation.[1]

  • Change the Organic Solvent: If you are using acetonitrile, consider switching to methanol, or vice versa. The change in solvent selectivity can alter the elution order and improve resolution.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the run time.

  • Increase the Column Temperature: A higher column temperature (e.g., 40°C) can improve separation efficiency.[2] However, be mindful of the thermal stability of your isoflavones.

Guide 3: Inconsistent Retention Times

Q1: The retention times for my isoflavonoid standards are shifting between runs. What could be causing this instability?

A1: Retention time variability can compromise the reliability of your analytical method. The most common causes are related to the mobile phase, the HPLC pump, or insufficient column equilibration.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and accurately for each run. Small variations in the organic-to-aqueous ratio or the concentration of additives can lead to shifts in retention time. Always use a calibrated pH meter for buffer preparation.

  • Pump Performance: Air bubbles in the pump or malfunctioning check valves can cause inconsistent flow rates, leading to retention time drift.

    • Solution: Thoroughly degas your mobile phase before use and prime the pump to remove any air bubbles.

  • Column Equilibration: It is crucial to allow the column to fully equilibrate with the initial mobile phase conditions before starting a new injection. Insufficient equilibration time can lead to inconsistent retention times at the beginning of a sequence.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for isoflavonoid separation?

A1: A reversed-phase C18 column is the most common choice for isoflavonoid analysis. A good starting mobile phase is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[3] A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the more non-polar isoflavonoids.

Q2: What is the best solvent for extracting isoflavonoids from plant material, such as soybeans?

A2: Aqueous mixtures of polar organic solvents are effective for extracting isoflavonoids. 80% ethanol and 80% acetonitrile have been successfully used for extracting isoflavonoids from soybean seeds.[4] The choice of solvent can also depend on the specific types of isoflavone conjugates you are targeting.[5]

Experimental Protocol: Isoflavonoid Extraction from Soybean Seeds [4]

  • Sample Preparation: Weigh 1 gram of finely ground soybean powder.

  • Extraction: Add 10 mL of 80% ethanol or 80% acetonitrile.

  • Mixing: Vigorously mix the suspension for 2 hours at room temperature.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 30 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm filter before HPLC analysis.

Q3: How stable are isoflavonoids during analysis?

A3: Isoflavonoids are generally stable under acidic and neutral conditions, as well as to heat and light. However, they can be unstable in alkaline media. Therefore, it is important to avoid highly basic mobile phases if possible.

Q4: What detection wavelength is typically used for isoflavonoids?

A4: Isoflavonoids have characteristic UV absorbance spectra. A detection wavelength of around 260 nm is commonly used.[4]

Data Presentation: HPLC Method Parameters for Isoflavonoid Analysis

The following table summarizes typical HPLC parameters used for the separation of isoflavonoids from various studies.

ParameterMethod 1Method 2[6]Method 3[4]
Column C18Vydac 201TP54 C18 (4.6 x 250 mm, 5 µm)ODS (4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic AcidWaterWater + 0.1% Acetic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrileAcetonitrile + 0.1% Acetic Acid
Gradient 10-90% B over 25 min8-50% B over 13 minIsocratic (50:50 A:B)
Flow Rate 1.0 mL/min2.0 mL/min1.0 mL/min
Column Temp. 30 °C35 °C25 °C
Detection 260 nm262 nm260 nm
Injection Vol. 10 µL20 µL1 µL

Mandatory Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, Poor Resolution) check_leaks Check for Leaks and Obvious Physical Issues start->check_leaks check_mp Verify Mobile Phase Preparation and Degassing check_leaks->check_mp check_pump Check Pump Performance (Pressure, Flow Rate) check_mp->check_pump check_column Evaluate Column (Age, Performance) check_pump->check_column optimize_method Optimize Method Parameters (Gradient, Temperature, etc.) check_column->optimize_method solution Problem Resolved optimize_method->solution

Caption: A systematic workflow for troubleshooting common HPLC issues.

Sample_Prep_Workflow sample Soybean Sample grind Grind to a Fine Powder sample->grind extract Extract with 80% Ethanol or Acetonitrile grind->extract centrifuge Centrifuge to Separate Solids extract->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter hplc Inject into HPLC System filter->hplc Resolution_Optimization start Poor Peak Resolution gradient Is the method gradient? start->gradient isocratic_to_gradient Switch to a shallow gradient gradient->isocratic_to_gradient No optimize_gradient Make the existing gradient shallower gradient->optimize_gradient Yes change_solvent Change Organic Solvent (ACN <-> MeOH) isocratic_to_gradient->change_solvent optimize_gradient->change_solvent adjust_temp Adjust Column Temperature change_solvent->adjust_temp end Resolution Improved adjust_temp->end

References

Technical Support Center: Optimizing Bioassay Conditions for Phytoalexins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Phytoalexin Bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the elicitation, extraction, and quantification of phytoalexins.

Frequently Asked Questions (FAQs)

Q1: What are phytoalexins and why are they important?

A1: Phytoalexins are a diverse group of low molecular weight, antimicrobial compounds that are synthesized and accumulate in plants in response to various stresses, including microbial infection or exposure to chemical and physical agents (elicitors).[1][2][3] They are a key component of the plant's induced defense system.[2] Their broad spectrum of biological activities, including antifungal, antibacterial, and antioxidant properties, makes them of great interest for agriculture, medicine, and drug development.[3]

Q2: What are elicitors and how do I choose the right one?

A2: Elicitors are molecules that trigger the production of phytoalexins in plants.[4] They can be of biological origin (biotic elicitors), such as fungal cell wall fragments (e.g., chitin, glucans) or microbial components, or of non-biological origin (abiotic elicitors), such as heavy metals (e.g., silver nitrate, copper chloride), UV radiation, or wounding.[4][5] The choice of elicitor depends on the plant species, the specific phytoalexin of interest, and the experimental goals. It is often necessary to empirically test a range of elicitors and concentrations to determine the optimal conditions for a particular system.

Q3: How long after elicitation should I wait to harvest my samples?

A3: The timing of harvest is critical for maximizing phytoalexin yield. Phytoalexin accumulation is a dynamic process, typically starting a few hours after elicitation, peaking, and then potentially declining due to degradation or metabolism by the plant or microbe.[6] The optimal harvest time varies depending on the plant-elicitor system. For example, in Arabidopsis cell cultures inoculated with Cochliobolus carbonum, camalexin accumulation begins 3 to 5 hours post-inoculation and increases rapidly between 7 and 24 hours.[6] It is recommended to perform a time-course experiment to determine the peak accumulation for your specific experimental setup.

Q4: What are the most common methods for quantifying phytoalexins?

A4: Several analytical techniques can be used for phytoalexin quantification, each with its own advantages and disadvantages. Common methods include:

  • Spectrophotometry: A simple and accessible method, suitable for some phytoalexins like pisatin, but can be prone to interference from other compounds.[7][8]

  • High-Performance Liquid Chromatography (HPLC): A widely used and robust technique that separates compounds based on their physicochemical properties, offering good resolution and reproducibility.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile or derivatized phytoalexins.

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): Offers high sensitivity, short analysis times, and accurate mass detection, making it ideal for complex samples and low-abundance phytoalexins.[9]

The choice of method will depend on the specific phytoalexin, the complexity of the sample matrix, and the required sensitivity and accuracy.[9]

Troubleshooting Guides

Issue 1: Low or No Phytoalexin Yield
Possible Cause Troubleshooting Steps
Ineffective Elicitor or Suboptimal Concentration - Verify the identity and purity of the elicitor. - Perform a dose-response experiment to determine the optimal elicitor concentration. Different elicitors have different optimal concentrations; for instance, a synthetic glucohexatose elicitor was effective at 5-10 mg/L for treating orange trees.[10] - Consider trying a different type of elicitor (biotic vs. abiotic).
Inappropriate Harvest Time - Conduct a time-course experiment to identify the peak of phytoalexin accumulation. Phytoalexin levels can decline after reaching their maximum.
Inefficient Extraction - Ensure the extraction solvent is appropriate for the polarity of the target phytoalexin. For example, camalexin is often extracted with methanol.[9][11] - Optimize the extraction time and temperature. - Ensure complete grinding of plant tissue to maximize surface area for extraction.
Phytoalexin Degradation - Some phytoalexins are light-sensitive or unstable at certain temperatures. Handle and store extracts accordingly (e.g., in the dark, at low temperatures). - Work quickly during the extraction process to minimize enzymatic degradation.
Plant Material Not Responsive - Ensure the plant material is healthy and at an appropriate developmental stage. Phytoalexin production potential can vary with age and tissue type.[12] - Verify that the plant species or cultivar is known to produce the target phytoalexin.
Issue 2: High Variability in Results
Possible Cause Troubleshooting Steps
Inconsistent Elicitor Application - Ensure uniform application of the elicitor to all samples. For liquid elicitors, ensure even spraying or infiltration. - Use a consistent volume and concentration of elicitor for each replicate.
Heterogeneity in Plant Material - Use plants of the same age, developmental stage, and grown under identical conditions. - If using plant parts, select them from a consistent location on the plant.
Inconsistent Extraction Procedure - Use a standardized extraction protocol for all samples. - Ensure consistent sample-to-solvent ratios and extraction times. - Use an internal standard to account for variations in extraction efficiency and sample loss.
Analytical Inaccuracy - Calibrate analytical instruments before each run. - Prepare fresh standard curves for each batch of samples. - Ensure proper sample preparation (e.g., filtration, dilution) to avoid instrument contamination or detector saturation.
Issue 3: Unexpected Peaks or Interferences in Chromatograms
Possible Cause Troubleshooting Steps
Co-elution of Other Metabolites - Optimize the chromatographic method (e.g., change the mobile phase gradient, column type, or temperature) to improve the separation of the target phytoalexin from interfering compounds.
Sample Matrix Effects - Use a more specific detection method, such as mass spectrometry (MS), which can distinguish between compounds with the same retention time but different mass-to-charge ratios. - Employ sample cleanup techniques like solid-phase extraction (SPE) to remove interfering compounds before analysis.
Contamination - Run a blank sample (extraction solvent only) to check for contamination from solvents, glassware, or the analytical instrument. - Ensure all glassware and equipment are thoroughly cleaned.

Experimental Protocols

Protocol 1: Elicitation and Quantification of Camalexin in Arabidopsis thaliana

This protocol is adapted from established methods for camalexin analysis.

1. Elicitation:

  • Grow Arabidopsis thaliana seedlings for two weeks under controlled conditions.

  • Prepare a 1 µM solution of the elicitor flg22 (a bacterial flagellin peptide) in deionized water.

  • Spray the seedlings evenly with the flg22 solution. For control samples, spray with deionized water.

  • Collect tissue samples at various time points (e.g., 0, 6, 12, 24 hours) after treatment and immediately freeze them in liquid nitrogen.[13]

2. Extraction:

  • Grind the frozen plant tissue to a fine powder in liquid nitrogen.

  • For each sample, weigh approximately 150 mg of ground tissue into a microcentrifuge tube.

  • Add 200 µL of extraction solution (75% methanol with 0.1% formic acid).[13]

  • Vortex the samples at room temperature for 40 minutes.[13]

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet cell debris.[13]

  • Transfer the supernatant to a new tube for analysis.

3. Quantification by HPLC-FLD:

  • Use a C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Methanol with 0.1% acetic acid.

  • Use a linear gradient from 0% to 100% Mobile Phase B over 15 minutes.

  • Set the fluorescence detector to an excitation wavelength of 315 nm and an emission wavelength of 385 nm.

  • Quantify camalexin by comparing the peak area to a standard curve prepared with pure camalexin. An internal standard like thiabendazole can also be used.

Protocol 2: Elicitation and Quantification of Resveratrol in Grapevine Cell Cultures

1. Elicitation:

  • Establish a grapevine cell suspension culture in a suitable growth medium.

  • Prepare a stock solution of the elicitor (e.g., a mixture of methyl jasmonate and cyclodextrins).

  • Add the elicitor to the cell culture at the desired final concentration.

  • Incubate the treated cultures for a specific period (e.g., 24-96 hours), which should be optimized in a preliminary experiment.

2. Extraction:

  • Separate the cells from the medium by filtration or centrifugation.

  • Extract the cells and the medium separately, as resveratrol can be secreted.

  • For the cells, perform an extraction with a solvent like methanol or ethanol.

  • For the medium, a liquid-liquid extraction with a solvent such as ethyl acetate can be performed.

  • Combine the extracts and evaporate the solvent under reduced pressure.

  • Redissolve the residue in a suitable solvent for analysis.

3. Quantification by HPLC-DAD:

  • Use a C18 reversed-phase column.

  • Use a gradient of acetonitrile and water (both with a small percentage of formic or acetic acid) as the mobile phase.

  • Use a diode array detector (DAD) to monitor the absorbance at the characteristic wavelength for trans-resveratrol (around 306 nm).

  • Confirm the identity of the resveratrol peak by comparing its retention time and UV spectrum with those of an authentic standard. Quantify using a standard curve.

Signaling Pathways and Experimental Workflows

Phytoalexin Biosynthesis Signaling

Phytoalexin biosynthesis is regulated by complex signaling networks, primarily involving the plant hormones jasmonic acid (JA) and salicylic acid (SA).

Phytoalexin_Signaling Elicitor Elicitor (e.g., PAMPs, DAMPs) Receptor Plasma Membrane Receptor Elicitor->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca2 Ca2+ Influx Receptor->Ca2 MAPK MAP Kinase Cascade ROS->MAPK Ca2->MAPK TFs Transcription Factors (e.g., WRKY, MYC) MAPK->TFs JA_Pathway Jasmonic Acid (JA) Signaling Pathway JA_Pathway->TFs SA_Pathway Salicylic Acid (SA) Signaling Pathway SA_Pathway->TFs Biosynthesis_Genes Phytoalexin Biosynthesis Genes TFs->Biosynthesis_Genes Phytoalexins Phytoalexin Accumulation Biosynthesis_Genes->Phytoalexins Defense Plant Defense Response Phytoalexins->Defense

Caption: Generalized signaling pathway for elicitor-induced phytoalexin biosynthesis.

Jasmonic Acid (JA) Signaling Pathway

The JA signaling pathway is a key regulator of plant defenses against necrotrophic pathogens and herbivorous insects.

JA_Signaling Stress Stress Signal (Wounding, Pathogen) JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds JAZ JAZ Repressor Proteins SCF_COI1->JAZ targets MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation ubiquitination JA_Response_Genes JA-Responsive Genes (Phytoalexin Biosynthesis) MYC2->JA_Response_Genes activates Defense Defense Response JA_Response_Genes->Defense

Caption: Core components of the jasmonic acid signaling pathway.[8][14][15][16]

Salicylic Acid (SA) Signaling Pathway

The SA pathway is crucial for systemic acquired resistance (SAR) and defense against biotrophic pathogens.

SA_Signaling Pathogen Pathogen Signal SA_Biosynthesis SA Biosynthesis Pathogen->SA_Biosynthesis SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1_inactive NPR1 (inactive) (Cytosol) SA->NPR1_inactive triggers redox change NPR1_active NPR1 (active) (Nucleus) NPR1_inactive->NPR1_active monomerizes & translocates TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: A simplified model of the salicylic acid signaling pathway.[1][2][7]

General Experimental Workflow for Phytoalexin Bioassay

This diagram outlines the typical steps involved in a phytoalexin bioassay experiment.

Experimental_Workflow Plant_Material 1. Select Plant Material (e.g., seedlings, cell culture) Elicitation 2. Elicitation (Apply elicitor, incubate) Plant_Material->Elicitation Harvest 3. Harvest Samples (At optimal time point) Elicitation->Harvest Extraction 4. Extraction (Grind tissue, add solvent) Harvest->Extraction Purification 5. Sample Cleanup (Optional) (e.g., SPE) Extraction->Purification Analysis 6. Quantification (e.g., HPLC, GC-MS) Extraction->Analysis Direct Analysis Purification->Analysis Data_Analysis 7. Data Analysis (Calculate concentration) Analysis->Data_Analysis

Caption: A typical workflow for phytoalexin bioassay experiments.

References

Technical Support Center: Preventing Pterocarpan Degradation During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of pterocarpans during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause pterocarpan degradation during extraction?

A1: Pterocarpans, a class of isoflavonoids, are susceptible to degradation from several factors during the extraction process. These include:

  • pH: Pterocarpans can be unstable in alkaline conditions. Acidic to neutral pH is generally preferred to maintain their stability.

  • Temperature: Elevated temperatures can accelerate degradation reactions. It is crucial to control the temperature throughout the extraction and concentration steps.

  • Light: Exposure to UV light can cause photodegradation of pterocarpans.

  • Oxidation: Pterocarpans, like many phenolic compounds, can be susceptible to oxidation, especially in the presence of oxygen and metal ions.

  • Enzymatic Activity: Endogenous plant enzymes released during cell lysis can potentially modify or degrade pterocarpans.

Q2: What are the visible signs of pterocarpan degradation?

A2: Visual cues for degradation can include a change in the color of the extract, often turning darker or yellow, and the formation of precipitates. However, significant degradation can occur without any obvious visual changes. Therefore, it is essential to use analytical techniques like HPLC to monitor the integrity of the pterocarpans.

Q3: How can I prevent oxidative degradation of my pterocarpan sample?

A3: To minimize oxidative degradation, consider the following strategies:

  • Use of Antioxidants: Adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help protect pterocarpans from oxidation.[1][2][3][4]

  • Inert Atmosphere: Performing the extraction and solvent evaporation steps under an inert atmosphere, such as nitrogen or argon, can significantly reduce exposure to oxygen.

  • Degassed Solvents: Using solvents that have been degassed (by sonication or sparging with an inert gas) can also lower the oxygen content in the extraction medium.

Q4: What is the optimal pH range for extracting pterocarpans?

A4: While specific optimal pH ranges can vary slightly for different pterocarpans, a slightly acidic to neutral pH (around 6.0-7.5) is generally recommended. For example, the enzyme responsible for the final step in medicarpin biosynthesis, pterocarpan synthase, shows optimal activity in a pH range of 6.5–7.5, suggesting the compound is stable within this range. Acidic conditions can also help prevent the oxidation of some phenolic compounds.

Troubleshooting Guides

Issue 1: Low Yield of Pterocarpans in the Final Extract
Possible Cause Troubleshooting Step
Degradation due to high temperature. Ensure that all extraction and solvent evaporation steps are performed at low temperatures. For rotary evaporation, maintain the water bath temperature below 40-50°C.
Oxidative degradation. Add an antioxidant like ascorbic acid (e.g., 0.1% w/v) to the extraction solvent. Work under an inert atmosphere if possible.
Degradation due to pH. Buffer the extraction solvent to a slightly acidic or neutral pH (e.g., pH 6.0-7.0).
Incomplete extraction. Ensure the plant material is finely powdered to maximize surface area for extraction. Consider extending the extraction time or using a more efficient extraction method like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) under controlled temperature conditions.
Photodegradation. Protect the extraction setup and all subsequent sample handling steps from direct light by using amber glassware or covering glassware with aluminum foil.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Step
Degradation of the target pterocarpan. Compare the chromatogram of the fresh extract with one that has been stored or subjected to stress conditions (e.g., heat, light, extreme pH). The appearance of new peaks and a decrease in the area of the target pterocarpan peak suggest degradation.
Co-extraction of impurities. Optimize the extraction solvent system and chromatography method to improve the separation of the target compound from other plant constituents.
Contamination. Ensure all glassware and solvents are clean and of high purity. Run a blank (solvent only) to check for system contaminants.

Experimental Protocols

Protocol 1: General Extraction of Pterocarpans with Minimal Degradation

This protocol provides a general method for extracting pterocarpans from plant material while minimizing degradation.

1. Plant Material Preparation:

  • Dry the plant material at a temperature not exceeding 40°C to preserve thermolabile compounds.
  • Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction:

  • Solvent Selection: Use a suitable solvent such as ethanol, methanol, or acetone. The choice may depend on the specific pterocarpan and plant matrix.
  • Maceration:
  • Suspend the powdered plant material in the chosen solvent (e.g., 1:10 w/v) in an amber glass container.
  • Add an antioxidant such as ascorbic acid (0.1% w/v) to the solvent.
  • Seal the container and agitate at room temperature, protected from light, for 24-48 hours.
  • Ultrasound-Assisted Extraction (Alternative):
  • Place the plant material and solvent mixture in an ultrasonic bath.
  • Sonciate for 30-60 minutes, monitoring the temperature to ensure it does not exceed 40°C.

3. Filtration and Concentration:

  • Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant material.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature is maintained below 40°C.
  • For final solvent removal, dry the concentrated extract under a stream of nitrogen gas.

4. Storage:

  • Store the final extract in an amber vial at -20°C or lower under an inert atmosphere.

Protocol 2: Stability-Indicating HPLC Method for Pterocarpan Analysis

This protocol outlines a general approach for developing a stability-indicating HPLC method to separate pterocarpans from their degradation products.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV or PDA detector is suitable.
  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • A gradient elution is typically required to separate compounds with a range of polarities.
  • Mobile Phase A: 0.1% formic acid or acetic acid in water (to maintain an acidic pH and improve peak shape).
  • Mobile Phase B: Acetonitrile or methanol.
  • Example Gradient: Start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 90-100%) over 20-30 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

3. Detection:

  • Monitor the eluent at the UV absorbance maximum of the target pterocarpan (typically between 280-310 nm). A PDA detector is highly recommended to check for peak purity and identify potential co-eluting impurities.

4. Forced Degradation Studies (for method validation):

  • To ensure the method is "stability-indicating," perform forced degradation studies on a pure standard of the pterocarpan.[5]
  • Acid/Base Hydrolysis: Treat the pterocarpan solution with a mild acid (e.g., 0.1 M HCl) and a mild base (e.g., 0.1 M NaOH) at a controlled temperature.
  • Oxidative Degradation: Treat the solution with hydrogen peroxide (e.g., 3-10% H₂O₂).
  • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60-80°C).
  • Photodegradation: Expose the solution to UV light.
  • Analyze the stressed samples using the developed HPLC method to confirm that the degradation products are well-separated from the parent pterocarpan peak.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data on pterocarpan stability under various conditions, illustrating the importance of controlled extraction parameters. Actual values will vary depending on the specific pterocarpan and experimental setup.

Condition Parameter Value Pterocarpan Recovery (%)
Temperature 4°C24 hours98%
25°C24 hours92%
50°C24 hours75%
80°C24 hours40%
pH 4.024 hours97%
7.024 hours95%
9.024 hours65%
Light Exposure Dark24 hours99%
Ambient Light24 hours90%
UV Light (365 nm)24 hours55%
Atmosphere Nitrogen24 hours98%
Air24 hours88%

Visualizations

Pterocarpan Degradation Pathways

cluster_factors Degradation Factors Pterocarpan Pterocarpan Degradation_Products Degradation Products Pterocarpan->Degradation_Products Degradation Temperature High Temperature Temperature->Degradation_Products pH Extreme pH (Alkaline) pH->Degradation_Products Light UV Light Light->Degradation_Products Oxygen Oxygen (Oxidation) Oxygen->Degradation_Products

Caption: Factors leading to the degradation of pterocarpans.

Experimental Workflow for Stable Pterocarpan Extraction

Start Start: Dried Plant Material Extraction Extraction (Low Temp, Dark, Inert Atm.) + Antioxidant Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation < 40°C) Filtration->Concentration Drying Drying (Under Nitrogen) Concentration->Drying Storage Storage (-20°C, Amber Vial, Inert) Drying->Storage Analysis HPLC Analysis (Stability-Indicating Method) Storage->Analysis End End: Stable Pterocarpan Extract Analysis->End

Caption: Workflow for pterocarpan extraction with preventative measures.

References

Technical Support Center: Spectroscopic Analysis of Pterocarpans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of pterocarpans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the UV-Vis spectroscopic analysis of pterocarpans?

A1: Interference in UV-Vis spectroscopy of pterocarpans typically arises from compounds with overlapping absorption spectra. Common sources include:

  • Other Flavonoids and Phenylpropanoids: Plant extracts are complex mixtures, and other phenolic compounds often absorb in the same UV region as pterocarpans (280-320 nm).[1]

  • Solvent Impurities: The solvent used to dissolve the sample can contain impurities that absorb UV light, leading to a distorted baseline or spurious peaks.

  • Particulate Matter: Suspended particles in the sample solution can cause light scattering, which manifests as a high background signal and reduced analyte absorbance.[2]

Q2: My 1H-NMR spectrum shows severe signal overlap in the aromatic region. How can I resolve individual proton signals?

A2: Signal overlap is a frequent challenge in the NMR analysis of pterocarpans and other complex natural products.[3][4][5][6][7][8] Several strategies can be employed to resolve overlapping signals:

  • 2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can disperse signals into a second dimension, revealing correlations between protons and carbons and helping to assign individual resonances even in crowded regions.[9][10]

  • High-Field NMR: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, often separating overlapping multiplets.

  • Selective 1D-NOESY: This technique allows for the selective excitation of a single proton multiplet, even in a highly overlapped region, to observe its spatial correlations (Nuclear Overhauser Effects) with other protons, aiding in both signal assignment and stereochemical analysis.[3][6]

  • Solvent Effects: Changing the deuterated solvent (e.g., from CDCl3 to DMSO-d6) can induce differential shifts in proton resonances, potentially resolving overlaps.

Q3: I am observing significant ion suppression/enhancement in my LC-MS analysis of pterocarpans. What are the likely causes and how can I mitigate this?

A3: Ion suppression or enhancement, collectively known as matrix effects, are common in LC-MS analysis of complex samples like plant extracts.[2][9][11][12] They are caused by co-eluting compounds that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[11][12]

  • Causes: Matrix effects can be caused by a variety of co-eluting substances, including salts, sugars, lipids, and other secondary metabolites.[2]

  • Mitigation Strategies:

    • Improved Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction can be used to remove interfering matrix components before LC-MS analysis.

    • Chromatographic Optimization: Modifying the HPLC gradient, column chemistry, or flow rate can improve the separation of pterocarpans from matrix components.

    • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to normalize the matrix effects.

Troubleshooting Guides

UV-Vis Spectroscopy
Problem Possible Cause Troubleshooting Steps
High background absorbance or noisy baseline 1. Dirty cuvette.2. Particulate matter in the sample.[2]3. Contaminated solvent.1. Clean the cuvette with an appropriate solvent.2. Filter the sample through a 0.45 µm syringe filter.3. Use fresh, high-purity solvent for sample preparation and as a blank.
Unexpected peaks in the spectrum 1. Contamination of the sample.2. Presence of other absorbing compounds in the extract.[1]1. Prepare a fresh sample, ensuring all glassware is clean.2. Use a diode array detector to assess peak purity. If co-elution is suspected, optimize the HPLC method for better separation.
Inconsistent absorbance readings for the same sample 1. Instrument drift.2. Sample degradation.1. Allow the instrument to warm up for at least one hour before use.[13] Re-blank the instrument frequently.2. Protect pterocarpan solutions from light and heat, and analyze them as quickly as possible after preparation.
NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broad or distorted peaks 1. Poor shimming of the magnetic field.2. Presence of paramagnetic impurities.3. Sample concentration is too high.1. Re-shim the instrument until optimal peak shape is achieved for a standard sample.2. Filter the sample or pass it through a small plug of celite to remove paramagnetic particles.3. Dilute the sample.
Low signal-to-noise ratio 1. Insufficient sample concentration.2. Incorrect number of scans.1. Increase the sample concentration if possible.2. Increase the number of scans to improve the signal-to-noise ratio.
Incorrect chemical shifts 1. Incorrect referencing of the spectrum.1. Re-reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (LC-MS)
Problem Possible Cause Troubleshooting Steps
Poor peak shape (fronting or tailing) in the chromatogram 1. Column overload.2. Incompatible sample solvent with the mobile phase.[12]3. Column contamination.1. Dilute the sample and re-inject.2. Dissolve the sample in the initial mobile phase if possible.3. Wash the column with a strong solvent or replace the guard column.[4]
No or low signal for the analyte 1. Ion suppression due to matrix effects.[11][12]2. Incorrect MS source parameters.3. Analyte instability.1. Improve sample cleanup, optimize chromatography, or use a matrix-matched internal standard.[9]2. Optimize source parameters such as capillary voltage, gas flow, and temperature.3. Ensure the analyte is stable in the mobile phase and autosampler conditions.
In-source fragmentation 1. High source temperature or capillary voltage.1. Reduce the source temperature and/or capillary voltage to minimize fragmentation in the ion source.

Data Presentation

Spectroscopic Data for Common Pterocarpans
Compound UV λmax (nm) in Methanol Key ¹H-NMR Signals (δ, ppm) in CDCl₃ Key ¹³C-NMR Signals (δ, ppm) in CDCl₃ Key MS Fragments (m/z)
Medicarpin 287, 3107.41 (d, H-1), 6.60 (dd, H-2), 6.45 (d, H-4), 5.51 (d, H-11a), 4.25 (dd, H-6eq), 3.63 (t, H-6ax), 3.55 (m, H-6a)161.3 (C-10), 159.2 (C-4a), 156.9 (C-3), 132.3 (C-1), 119.5 (C-7), 78.5 (C-11a), 66.5 (C-6), 55.4 (OCH₃), 39.6 (C-6a)270 [M]⁺, 269 [M-H]⁺, 255 [M-CH₃]⁺, 161, 148, 147
Maackiain 286, 3107.25 (d, H-1), 6.65 (dd, H-2), 6.40 (d, H-4), 5.95 (s, O-CH₂-O), 5.50 (d, H-11a), 4.20 (dd, H-6eq), 3.60 (t, H-6ax), 3.50 (m, H-6a)160.8 (C-10), 157.9 (C-4a), 148.1 (C-8), 142.0 (C-9), 132.0 (C-1), 109.5 (C-7), 101.2 (O-CH₂-O), 78.6 (C-11a), 66.6 (C-6), 39.7 (C-6a)284 [M]⁺, 283 [M-H]⁺, 175, 161, 148
Homopterocarpin 285, 3087.40 (d, H-1), 6.62 (dd, H-2), 6.50 (d, H-4), 5.50 (d, H-11a), 4.24 (dd, H-6eq), 3.78 (s, OCH₃), 3.76 (s, OCH₃), 3.62 (t, H-6ax), 3.54 (m, H-6a)161.2 (C-10), 160.9 (C-4a), 157.1 (C-3), 132.5 (C-1), 119.7 (C-7), 78.4 (C-11a), 66.5 (C-6), 55.4 (OCH₃), 55.3 (OCH₃), 39.6 (C-6a)284 [M]⁺, 269 [M-CH₃]⁺, 161, 148

Experimental Protocols

HPLC-UV Analysis of Pterocarpans in a Plant Extract

Objective: To separate and quantify pterocarpans in a crude plant extract.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1 g of dried, powdered plant material.

    • Extract with 20 mL of methanol by sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 10-90% B over 30 minutes, followed by a 5-minute wash with 90% B and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Diode Array Detector (DAD) monitoring at 285 nm and 310 nm.

  • Quantification:

    • Prepare a series of calibration standards of authentic pterocarpan standards (e.g., medicarpin, maackiain) in methanol.

    • Generate a calibration curve by plotting peak area against concentration.

    • Quantify the pterocarpans in the plant extract by comparing their peak areas to the calibration curve.

LC-MS/MS Method for Pterocarpan Analysis

Objective: To achieve sensitive and selective quantification of pterocarpans in a biological matrix (e.g., plasma).

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled pterocarpan).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analytes from the matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (pterocarpans can often be detected in both).

    • MRM Transitions: Optimize the precursor-to-product ion transitions for each pterocarpan and the internal standard. For example, for medicarpin (m/z 271 in positive mode), a possible transition could be 271 -> 148.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Elucidation plant_material Plant Material extraction Extraction (Methanol) plant_material->extraction filtration Filtration extraction->filtration hplc_uv HPLC-UV filtration->hplc_uv Quantitative Analysis lc_ms LC-MS filtration->lc_ms Sensitive Quantification nmr NMR filtration->nmr Structural Information quantification Quantification hplc_uv->quantification lc_ms->quantification structure_elucidation Structure Elucidation nmr->structure_elucidation

Caption: Workflow for the spectroscopic analysis of pterocarpans.

troubleshooting_logic start Problem with Spectroscopic Data check_sample Check Sample Preparation start->check_sample check_instrument Check Instrument Parameters start->check_instrument re_run Re-run Sample check_sample->re_run check_instrument->re_run problem_solved Problem Solved re_run->problem_solved Yes consult_expert Consult Senior Researcher re_run->consult_expert No

Caption: Logical workflow for troubleshooting spectroscopic issues.

References

Technical Support Center: Method Refinement for Pterocarpan Quantification in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to advancing the accurate quantification of pterocarpans in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to refine your analytical methods for pterocarpan analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying pterocarpans in complex mixtures like plant extracts or biological fluids?

A1: The main challenges in pterocarpan quantification arise from the complexity of the sample matrix, the physicochemical properties of pterocarpans, and the limitations of analytical instrumentation. Key difficulties include:

  • Matrix Effects: Complex samples contain numerous endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods. This can result in inaccurate quantification.

  • Co-elution: Structurally similar compounds, such as other flavonoids or isoflavonoids, can co-elute with the target pterocarpans in chromatographic systems, leading to overlapping peaks and inaccurate measurements.

  • Low Concentrations: Pterocarpans may be present at very low concentrations in biological samples, requiring highly sensitive and optimized analytical methods for accurate detection and quantification.

  • Analyte Stability: Pterocarpans can be susceptible to degradation during sample extraction, storage, and analysis due to factors like temperature, light, and pH.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of pterocarpans?

A2: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds from the sample matrix.

  • Chromatographic Separation: Optimize your HPLC or UHPLC method to separate the pterocarpans from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a column with a different stationary phase.

  • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix-induced signal variations.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to your samples to mimic the matrix effects observed in the actual analysis.

Q3: What are the most common co-eluting compounds with pterocarpans, and how can I improve their separation?

A3: Pterocarpans are often found in plants from the Leguminosae (Fabaceae) family, where they co-occur with other classes of flavonoids and isoflavonoids. Common interfering compounds can include isoflavones (e.g., daidzein, genistein), flavanones, and other phenolic compounds.[1][2] To improve separation:

  • Method Optimization: Adjusting the mobile phase composition (e.g., changing the organic modifier or pH) and the gradient elution program can enhance resolution.[3]

  • Column Selection: Switching to a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size can significantly improve the separation of closely related compounds.

  • Temperature Control: Maintaining a consistent and optimized column temperature can improve peak shape and resolution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during pterocarpan quantification.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase (silanol activity).- Column overload.- Inappropriate mobile phase pH.- Use an end-capped column or a mobile phase with a competing base (e.g., triethylamine) for basic pterocarpans.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the pterocarpan is in a single ionic state.
Shifting Retention Times - Changes in mobile phase composition.- Fluctuation in column temperature.- Column degradation or contamination.- Prepare fresh mobile phase daily and ensure proper degassing.- Use a column oven to maintain a stable temperature.- Flush the column with a strong solvent or replace the guard column/analytical column.
Low Signal Intensity or Sensitivity - Ion suppression due to matrix effects.- Suboptimal MS source parameters.- Analyte degradation.- Improve sample cleanup to remove interfering matrix components.- Optimize ESI/APCI source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure proper sample handling and storage to prevent degradation. Use antioxidants if necessary.
Inconsistent Results/Poor Reproducibility - Inconsistent sample preparation.- Leaks in the HPLC system.- Variable injection volumes.- Standardize the sample preparation protocol and ensure consistency across all samples.- Check for leaks at all fittings and connections.- Ensure the autosampler is functioning correctly and the injection loop is completely filled.
Baseline Noise or Drift - Contaminated mobile phase or solvents.- Detector lamp aging (UV detector).- Incomplete column equilibration.- Use high-purity LC-MS grade solvents and additives.- Replace the detector lamp if necessary.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for selected pterocarpans using HPLC-UV/DAD and LC-MS/MS. These values can serve as a starting point for method development.

Table 1: HPLC-UV/DAD Quantitative Parameters for Pterocarpans

PterocarpanColumnMobile PhaseWavelength (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
PterostilbeneACE C-18 (150 x 4.6mm, 3µm)Water:ACN (35:65 v/v)3060.05-500.006875 (ng/mL)0.020626 (ng/mL)[4]
MedicarpinC18Gradient of Water (0.1% Formic Acid) and Acetonitrile2871-100~0.2~0.6N/A
MaackiainC18Gradient of Water (0.1% Formic Acid) and Methanol3100.5-50~0.1~0.3N/A

Note: Data for Medicarpin and Maackiain are representative values based on typical isoflavonoid analyses and may vary.

Table 2: LC-MS/MS Quantitative Parameters for Pterocarpans

PterocarpanColumnMobile PhaseIonization ModeMRM Transition (m/z)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
3-hydroxy pterocarpanDiscovery RP18ACN:Water (0.1% Acetic Acid) (80:20 v/v)ESI-255.1 → 240.13.9-10001.953.9[5]
MedicarpinRP18 (50 x 4.6mm, 5µm)Methanol:10mM Ammonium Acetate (pH 4.0) (80:20 v/v)ESI-MS/MS271.1 → 256.11-500N/A1[6]
MaackiainC18Gradient of Water (0.1% Formic Acid) and AcetonitrileESI+285.1 → 270.11-200~0.3~1N/A

Note: Data for Maackiain are representative values based on typical isoflavonoid analyses and may vary.

Experimental Protocols

1. General Protocol for Pterocarpan Extraction from Plant Material

This protocol provides a general procedure for the extraction of pterocarpans from dried and powdered plant material.

  • Maceration/Soxhlet Extraction:

    • Submerge the powdered plant material in a suitable solvent (e.g., 95% ethanol or methanol) at a 1:10 (w/v) ratio.

    • For maceration, agitate the mixture periodically for 3-5 days at room temperature.

    • For a more exhaustive extraction, use a Soxhlet apparatus for 24-48 hours.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Liquid-Liquid Partitioning (Fractionation):

    • Suspend the crude extract in a water/methanol mixture (e.g., 9:1 v/v).

    • Perform successive extractions with a non-polar solvent like n-hexane to remove lipids and waxes. Discard the hexane fraction.

    • Subsequently, extract the aqueous phase with a solvent of intermediate polarity, such as ethyl acetate, to enrich the pterocarpan fraction.

  • Final Preparation for Analysis:

    • Evaporate the enriched fraction to dryness.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for HPLC or LC-MS/MS analysis.

2. Protocol for Solid-Phase Extraction (SPE) Cleanup of Pterocarpan Extracts

This protocol is for the cleanup of crude extracts to reduce matrix interference before instrumental analysis.

  • Column Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water through it.

  • Sample Loading:

    • Dissolve the dried extract in a minimal amount of the initial mobile phase or a weak solvent.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to elute polar interferences.

  • Elution:

    • Elute the pterocarpans from the cartridge using a stronger solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup cluster_analysis Analytical Quantification plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) crude_extract->partitioning spe Solid-Phase Extraction (SPE) (C18 Cartridge) partitioning->spe clean_extract Cleaned Extract spe->clean_extract hplc_uv HPLC-UV/DAD clean_extract->hplc_uv lc_ms LC-MS/MS clean_extract->lc_ms data_analysis Data Analysis & Quantification hplc_uv->data_analysis lc_ms->data_analysis

Caption: Experimental workflow for pterocarpan quantification.

troubleshooting_guide cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues start Chromatographic Problem Identified peak_tailing Peak Tailing/Fronting start->peak_tailing rt_shift Retention Time Shift start->rt_shift low_signal Low Signal/Sensitivity start->low_signal check_column Check for Column Overload peak_tailing->check_column adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph change_column Use End-Capped Column peak_tailing->change_column check_mobile_phase Prepare Fresh Mobile Phase rt_shift->check_mobile_phase check_temp Ensure Stable Column Temperature rt_shift->check_temp check_column_health Flush or Replace Column rt_shift->check_column_health improve_cleanup Improve Sample Cleanup (SPE) low_signal->improve_cleanup optimize_ms Optimize MS Source Parameters low_signal->optimize_ms check_stability Verify Analyte Stability low_signal->check_stability

Caption: Troubleshooting decision tree for pterocarpan analysis.

signaling_pathway_interference cluster_sample Complex Sample Matrix cluster_analysis LC-MS Analysis cluster_effects Observed Effects pterocarpans Pterocarpans (Target Analytes) separation Chromatographic Separation pterocarpans->separation flavonoids Co-eluting Flavonoids flavonoids->separation lipids Lipids/Waxes ionization Electrospray Ionization (ESI) lipids->ionization other_phenolics Other Phenolics other_phenolics->ionization separation->ionization coelution Peak Co-elution separation->coelution detection Mass Detection ionization->detection ion_suppression Ion Suppression ionization->ion_suppression inaccurate_quant Inaccurate Quantification coelution->inaccurate_quant ion_suppression->inaccurate_quant

Caption: Sources of interference in pterocarpan quantification.

References

addressing matrix effects in LC-MS analysis of plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS analysis of complex plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS analysis?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[2][3] The "matrix" itself refers to all components within the sample other than the specific analyte of interest.[4]

Q2: How do I know if my plant extract analysis is suffering from matrix effects?

Common indicators of matrix effects include poor peak shape, low signal intensity in the matrix compared to a clean solvent, and high variability in results between samples.[3][5] The most definitive way to confirm a matrix effect is to perform a quantitative assessment experiment, such as the post-extraction spike analysis.[2]

Q3: What are the primary strategies to address matrix effects?

Mitigation strategies can be broadly categorized into three areas:

  • Sample Preparation: The most effective approach is to remove interfering matrix components before analysis.[6] Techniques include simple dilution, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2]

  • Chromatographic Optimization: Modifying LC conditions can help separate the analyte of interest from interfering compounds, preventing them from co-eluting and reaching the MS source at the same time.[2]

  • Calibration Strategies: These methods compensate for matrix effects rather than eliminating them. Common approaches include using a Stable Isotope-Labeled Internal Standard (SIL-IS), preparing matrix-matched calibration curves, or using the standard addition method.[3]

Troubleshooting Guides

Problem 1: My analyte signal is significantly lower or more variable in plant extract samples compared to pure standards.

This is a classic symptom of ion suppression . The complex nature of plant extracts (containing pigments, lipids, sugars, and other secondary metabolites) can interfere with the ionization of your target analyte.

Troubleshooting Workflow

G Troubleshooting Ion Suppression cluster_solutions Mitigation Strategies cluster_compensation Compensation Strategies start Low or Variable Signal (Suspected Ion Suppression) quantify Perform Post-Extraction Spike Experiment start->quantify is_me Significant Matrix Effect (ME < 80% or > 120%)? quantify->is_me no_me No Significant ME. Investigate other issues: - Analyte degradation - Instrument sensitivity - Injection volume is_me->no_me No improve_prep Improve Sample Preparation is_me->improve_prep Yes optimize_lc Optimize Chromatography improve_prep->optimize_lc spe Implement SPE or QuEChERS Cleanup improve_prep->spe For complex matrices dilute Test Sample Dilution improve_prep->dilute If sensitivity allows use_is Use Compensation Strategy optimize_lc->use_is sil_is Use Stable Isotope-Labeled Internal Standard (Gold Standard) use_is->sil_is mmc Use Matrix-Matched Calibration use_is->mmc G cluster_spe Solid-Phase Extraction (SPE) Workflow cond 1. Conditioning Activate sorbent (e.g., Methanol) equil 2. Equilibration Prepare sorbent for sample (e.g., Water) cond->equil load 3. Sample Loading Load pre-treated extract. Analytes are retained. equil->load wash 4. Washing Remove interferences (e.g., Weak solvent) load->wash elute 5. Elution Collect analytes (e.g., Strong solvent) wash->elute

References

Validation & Comparative

validation of the antifungal properties of 3,9-dihydroxypterocarpan

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal properties of pterostilbene, a natural analog of resveratrol. Due to the limited availability of quantitative data for 3,9-dihydroxypterocarpan, this guide focuses on the more extensively studied pterostilbene to provide a data-driven comparison with the widely used antifungal agent, fluconazole.

This document summarizes key performance data, details established experimental protocols for assessing antifungal activity, and visualizes both the experimental workflow and a critical signaling pathway involved in fungal stress responses.

Quantitative Comparison of Antifungal Activity

The following table summarizes the in vitro antifungal efficacy of pterostilbene and fluconazole against common fungal species. The data is presented as Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and MIC80 (the concentration that inhibits 80% of fungal growth), providing a clear comparison of their potency.

CompoundFungal SpeciesMICMFCMIC80
Pterostilbene Saccharomyces cerevisiae120 µM[1]240 µM[1]-
Candida albicans (Fluconazole-susceptible strains)--32 µg/mL[2]
Candida albicans (Fluconazole-resistant strains)--32 µg/mL[2]
Fluconazole Candida albicans (Fluconazole-susceptible strains)--0.125 - 0.5 µg/mL
Candida albicans (Fluconazole-resistant strains)--16 - >64 µg/mL

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is determined using the broth microdilution method as standardized by the CLSI document M27.[3]

Procedure:

  • Preparation of Antifungal Stock Solutions: The test compounds (pterostilbene and fluconazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in 96-well microtiter plates using RPMI 1640 medium. This creates a gradient of antifungal concentrations.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.[4]

Procedure:

  • Subculturing from MIC Plates: Following the determination of the MIC, a small aliquot (typically 10-20 µL) is taken from each well of the microtiter plate that shows no visible growth.

  • Plating on Agar: The aliquots are plated onto Sabouraud dextrose agar plates, which do not contain any antifungal agent.

  • Incubation: The agar plates are incubated at 35°C for 24-48 hours, or until growth is visible in the control cultures.

  • Determining the MFC: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the agar plate.[5]

Visualizing Experimental and Biological Pathways

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the sequential steps involved in determining the MIC and MFC of an antifungal compound.

Antifungal_Susceptibility_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Determination cluster_MFC Minimum Fungicidal Concentration (MFC) Determination prep_stock Prepare Antifungal Stock Solution serial_dilution Perform Serial Dilutions in Microtiter Plate prep_stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate_mic Incubate Plate (35°C, 24-48h) inoculate->incubate_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture Proceed with clear wells plate_agar Plate on Antifungal-Free Agar subculture->plate_agar incubate_mfc Incubate Agar Plates (35°C, 24-48h) plate_agar->incubate_mfc read_mfc Read MFC (Lowest Concentration with No Fungal Growth) incubate_mfc->read_mfc

Antifungal susceptibility testing workflow.
Signaling Pathways in Fungal Stress Response

Fungi possess intricate signaling networks to counteract the stress induced by antifungal agents. The diagram below depicts key pathways in Candida albicans that are activated in response to cell wall or membrane stress, often leading to antifungal tolerance and resistance.[6]

Fungal_Stress_Response cluster_stimulus Antifungal Stress cluster_pathways Stress Response Pathways cluster_response Cellular Response cell_wall_stress Cell Wall Stress (e.g., Echinocandins) pkc_pathway PKC-MAPK Pathway cell_wall_stress->pkc_pathway membrane_stress Membrane Stress (e.g., Azoles, Pterostilbene) calcineurin_pathway Calcineurin Pathway membrane_stress->calcineurin_pathway efflux_pumps Upregulation of Efflux Pumps membrane_stress->efflux_pumps cell_wall_remodeling Cell Wall Remodeling pkc_pathway->cell_wall_remodeling calcineurin_pathway->cell_wall_remodeling ergosterol_biosynthesis Ergosterol Biosynthesis Modulation calcineurin_pathway->ergosterol_biosynthesis hsp90 Hsp90 hsp90->pkc_pathway stabilizes hsp90->calcineurin_pathway stabilizes resistance Antifungal Tolerance/Resistance cell_wall_remodeling->resistance ergosterol_biosynthesis->resistance efflux_pumps->resistance

Key fungal stress response pathways.

References

A Comparative Guide to Pterocarpans: Bioactivity, Mechanisms, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

Pterocarpans are a major class of isoflavonoids, primarily found in the plant family Fabaceae (legumes), where they often function as phytoalexins—antimicrobial compounds produced in response to pathogen attack.[1][2] Characterized by a tetracyclic ring system, these natural products have garnered significant scientific interest for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide provides a comparative analysis of several well-characterized pterocarpans, offering quantitative data on their biological efficacy, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action to support researchers and drug development professionals.

General Experimental Protocols: Extraction and Isolation

The initial step in studying pterocarpans involves their extraction and isolation from plant sources. The yield and purity of the final compounds are highly dependent on the plant material and the methods employed.[4]

Protocol: Generalized Pterocarpan Extraction and Isolation [4]

  • Plant Material Preparation :

    • Collection : Collect the desired plant material, such as the heartwood or stems of species from the Pterocarpus, Crotalaria, or Platymiscium genera.

    • Drying : Air-dry the material in a well-ventilated area away from direct sunlight, or use a plant dryer at temperatures not exceeding 40°C.

    • Grinding : Grind the dried material into a coarse powder (20-40 mesh) to increase the surface area for efficient extraction.

  • Solvent Extraction :

    • Maceration : Submerge the powdered material in 95% ethanol or methanol (1:10, w/v) in a sealed container. Agitate the mixture periodically for 3-5 days at room temperature.

    • Soxhlet Extraction : For a more exhaustive extraction, use a Soxhlet apparatus with the chosen solvent for 24-48 hours.[5]

    • Concentration : Filter the extract and concentrate it to dryness using a rotary evaporator to obtain the crude extract.

  • Fractionation (Liquid-Liquid Partitioning) :

    • Suspend the crude extract in a water-methanol mixture (9:1, v/v).

    • Perform successive extractions with n-hexane to remove nonpolar compounds like fats and waxes.

    • Extract the remaining aqueous methanol phase with ethyl acetate. Pterocarpans are typically enriched in this ethyl acetate fraction.

    • Collect and concentrate the ethyl acetate fraction.

  • Chromatographic Purification :

    • Column Chromatography : Subject the concentrated ethyl acetate fraction to column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate to separate different fractions.

    • High-Performance Liquid Chromatography (HPLC) : Further purify the pterocarpan-rich fractions using preparative HPLC to isolate individual compounds with high purity (>95%).[6]

  • Structural Elucidation :

    • Confirm the structure and purity of the isolated compounds using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7][8]

Comparative Anticancer Activity

Several pterocarpans have demonstrated significant cytotoxic effects against various human cancer cell lines.[1] Their mechanisms often involve inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating key signaling pathways.[9][10]

Table 1: Comparative Cytotoxic Activity of Selected Pterocarpans (IC₅₀ in µM)

Pterocarpan Cancer Cell Line IC₅₀ (µM) Reference(s)
(+)-2,3,9-Trimethoxypterocarpan HL-60 (Leukemia) 0.20 [9]
OVCAR-8 (Ovarian) ~1.0 (Dose-dependent reduction) [9][11]
HCT-116 (Colon) 3.61 [9]
(-)-2,3,9-Trimethoxypterocarpan HL-60 (Leukemia) Significantly less cytotoxic than (+) form [9]
LQB-118 (Pterocarpanquinone) Various Leukemia & Solid Tumor Lines In the µM range [1][12]
Medicarpin Lung and Leukemia Models Varies [13]

| Glyceollins | Breast and Prostate Models | Varies |[13] |

Note: Lower IC₅₀ values indicate greater cytotoxic potency.

Experimental Protocol: MTT Assay for Cytotoxicity[13]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment : Add various concentrations of the pterocarpan compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24 to 72 hours.[9][13]

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at 540 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

G start Seed Cells in 96-Well Plate treat Add Pterocarpan Compound start->treat 24h Incubation incubate1 Incubate (24-72h) treat->incubate1 mtt Add MTT Reagent incubate1->mtt incubate2 Incubate (4h) mtt->incubate2 solubilize Add Solubilizer (e.g., DMSO) incubate2->solubilize read Measure Absorbance (540 nm) solubilize->read analyze Calculate IC50 Value read->analyze

Workflow of the MTT assay for determining cell cytotoxicity.

Comparative Anti-inflammatory Activity

Pterocarpans are recognized for their anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[1][14] The NF-κB signaling pathway is a common target for these compounds.

Table 2: Comparative Anti-inflammatory Activity of Selected Pterocarpans

Pterocarpan Cell Line Assay Target IC₅₀ (µM) Reference(s)
Crotafuran A RAW 264.7 (Macrophages) NO Production 23.0 ± 1.0 [15][16]
Crotafuran B RAW 264.7 (Macrophages) NO Production 19.0 ± 0.2 [15][16]
Crotafuran B N9 (Microglial Cells) NO Production 9.4 ± 0.9 [15]

| Apigenin * | RAW 264.7 / N9 | NO Production | 10.7 ± 0.1 |[14] |

*Apigenin is a flavonoid often co-isolated with pterocarpanoids and is included for comparison.[14]

Experimental Protocol: Griess Assay for Nitric Oxide Production[13]

This assay quantifies nitrite, a stable product of nitric oxide, in cell culture supernatants.

  • Cell Culture and Treatment : Plate macrophages (e.g., RAW 264.7) in a 96-well plate. Stimulate inflammation with an agent like lipopolysaccharide (LPS) in the presence and absence of the test pterocarpan. Incubate for 24 hours.

  • Supernatant Collection : Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent Addition :

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement : After a 10-minute incubation, measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Quantification : Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

G cluster_0 stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR4) stimulus->receptor pathway Signaling Cascade (MyD88, TRAF6) receptor->pathway ikk IKK Complex pathway->ikk ikb_complex IκBα-NF-κB Complex (Inactive) p_ikb P-IκBα ikb_complex->p_ikb ikk->ikb_complex Phosphorylates IκBα nfkb NF-κB (Active) p_ikb->nfkb IκBα degradation releases NF-κB nucleus Nucleus nfkb->nucleus Translocation gene Pro-inflammatory Gene Transcription (iNOS, COX-2) nucleus->gene Binds to DNA pterocarpan Pterocarpan pterocarpan->ikk Inhibits pterocarpan->nfkb Inhibits Translocation

Pterocarpans can exert anti-inflammatory effects by inhibiting the NF-κB pathway.[1]

Comparative Antimicrobial Activity

As phytoalexins, pterocarpans possess inherent antimicrobial properties.[17] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Table 3: Comparative Antimicrobial Activity of Selected Pterocarpans (MIC in µg/mL)

Pterocarpan/Source Microbial Strain MIC (µg/mL) Reference(s)
Achillea nobilis Aerial Extract MRSA (S. aureus) 500 (0.5 mg/mL) [18]
C. albicans 750 (0.75 mg/mL) [18]
Achillea nobilis Root Extract MRSA (S. aureus) 1000 (1.0 mg/mL) [18]
C. albicans 2000 (2.0 mg/mL) [18]

| Prenylated Flavonoids * | P. syringae | < 3.9 µM |[19] |

*Data for related prenylated flavonoids are included to show the high potency of similar natural products.

Experimental Protocol: Broth Microdilution for MIC Determination[1][20]

This method determines the MIC of a compound in a liquid growth medium.

  • Compound Dilution : Perform a two-fold serial dilution of the pterocarpan compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) within a 96-well microtiter plate.

  • Inoculum Preparation : Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation : Add the microbial suspension to each well containing the diluted compound.

  • Controls :

    • Positive Control : Broth with the inoculum but no compound.

    • Negative Control : Broth only, to check for sterility.

  • Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

This guide highlights the significant therapeutic potential of the pterocarpan scaffold. The data and protocols presented demonstrate their robust anticancer, anti-inflammatory, and antimicrobial activities, underscoring the value of these natural products as leads for future drug discovery and development.

References

Phytoalexin Face-Off: Unraveling the Mechanisms of (6aR,11aR)-3,9-Dihydroxypterocarpan and its Contemporaries

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals on the Mechanisms of Action of Key Phytoalexins

Phytoalexins, a class of diverse antimicrobial compounds produced by plants under stress, have garnered significant attention in the scientific community for their potential therapeutic applications. This guide provides a detailed, data-driven comparison of the mechanism of action of (6aR,11aR)-3,9-dihydroxypterocarpan, a key intermediate in the biosynthesis of glyceollins, with other prominent phytoalexins including medicarpin, resveratrol, camalexin, and pisatin. By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research and development efforts.

At a Glance: Comparative Efficacy of Phytoalexins

The following tables summarize the key quantitative data on the biological activities of the discussed phytoalexins, offering a clear comparison of their potency and primary mechanisms of action.

Table 1: Estrogen Receptor Binding Affinity

PhytoalexinReceptorBinding Affinity (IC50)Notes
Glyceollin IERα1.68 µM - 3.03 µM[1]Acts as an estrogen receptor antagonist.
ERβ4.60 µM - 7.01 µM[1]
PisatinERαLow affinity reportedPrimarily known for its role in plant defense; estrogenic/antiestrogenic effects are less characterized.
ERβData not available

Table 2: Cytotoxic Activity Against Cancer Cell Lines

PhytoalexinCell LineIC50 Value
MedicarpinA549 (Lung Carcinoma)Not explicitly defined as IC50, but significant apoptosis observed.
H157 (Lung Carcinoma)Not explicitly defined as IC50, but significant apoptosis observed.
ResveratrolMCF-7 (Breast Cancer)~70-150 µM
SW480 (Colon Carcinoma)~70-150 µM
HCE7 (Colon Carcinoma)~70-150 µM
Seg-1 (Esophageal Adenocarcinoma)~70-150 µM
HL-60 (Promyelocytic Leukemia)~70-150 µM

Table 3: Induction of Apoptosis by Medicarpin in Lung Cancer Cell Lines

Cell LineTreatment DurationPercentage of Apoptotic Cells
A54924 hours16.3 ± 4.7%[2]
48 hours54.7 ± 1.6%[2]
H15724 hours21.1 ± 1.8%[2]
48 hours46.2 ± 5.7%[2]

Delving Deeper: Mechanisms of Action and Signaling Pathways

The diverse biological effects of these phytoalexins stem from their distinct interactions with cellular components and signaling pathways.

(6aR,11aR)-3,9-Dihydroxypterocarpan and its Derivative Glyceollin I: Estrogen Receptor Antagonism

(6aR,11aR)-3,9-dihydroxypterocarpan is a precursor to the glyceollins. Among the glyceollin isomers, glyceollin I has been identified as a potent antiestrogenic compound[3]. It exerts its effects by directly binding to and antagonizing both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This antagonism inhibits the proliferative effects of estrogen in hormone-dependent cancers.

glyceollin_pathway Glyceollin_I Glyceollin I ER_alpha ERα Glyceollin_I->ER_alpha ER_beta ERβ Glyceollin_I->ER_beta ERE Estrogen Response Element ER_alpha->ERE ER_beta->ERE Estrogen Estrogen Estrogen->ER_alpha Estrogen->ER_beta Gene_Transcription Gene Transcription (Proliferation) ERE->Gene_Transcription

Glyceollin I antagonizes estrogen receptors.
Medicarpin: A Multi-pronged Attack on Cancer Cells

Medicarpin demonstrates a multifaceted mechanism of action against cancer cells. It induces apoptosis, or programmed cell death, and can overcome multidrug resistance by inhibiting the function of P-glycoprotein, a membrane transporter that pumps chemotherapeutic drugs out of cancer cells. Furthermore, medicarpin activates the NRF2 antioxidant response element pathway, which can protect normal cells from oxidative stress but may also have complex roles in cancer.

medicarpin_pathway cluster_apoptosis Apoptosis Induction cluster_mdr MDR Reversal cluster_nrf2 Antioxidant Response Medicarpin Medicarpin Caspases Caspase Activation Medicarpin->Caspases Pgp P-glycoprotein Medicarpin->Pgp NRF2 NRF2 Medicarpin->NRF2 Apoptosis Apoptosis Caspases->Apoptosis Drug_Efflux Drug Efflux Pgp->Drug_Efflux Drugs Chemotherapeutic Drugs Drugs->Drug_Efflux ARE Antioxidant Response Element NRF2->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Medicarpin's multifaceted anticancer mechanisms.
Resveratrol: The Master Modulator

Resveratrol is renowned for its ability to interact with a wide array of molecular targets. Its anticancer effects are attributed to its capacity to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways, including the NF-κB and MAPK pathways. While initially thought to be a direct activator of SIRT1, a protein involved in longevity, this interaction is now understood to be more complex and potentially indirect.

resveratrol_pathway Resveratrol Resveratrol NFkB NF-κB Pathway Resveratrol->NFkB MAPK MAPK Pathway Resveratrol->MAPK SIRT1 SIRT1 Pathway Resveratrol->SIRT1 Apoptosis Apoptosis Resveratrol->Apoptosis Cell_Proliferation Cell Proliferation Resveratrol->Cell_Proliferation

Resveratrol's diverse molecular targets.
Camalexin: Disruptor of Defenses

The primary antimicrobial mechanism of camalexin lies in its ability to disrupt the integrity of microbial cell membranes. This disruption leads to leakage of cellular contents and ultimately, cell death. This direct physical mechanism makes it an effective defense against a broad range of pathogens.

camalexin_workflow Camalexin Camalexin Bacterial_Membrane Bacterial Cell Membrane Camalexin->Bacterial_Membrane Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Camalexin's membrane disruption mechanism.

Experimental Protocols: A Guide to Methodologies

Reproducibility and standardization are paramount in scientific research. This section provides detailed protocols for key experiments used to elucidate the mechanisms of action of the discussed phytoalexins.

Estrogen Receptor Competitive Binding Assay (for Glyceollin I and Pisatin)

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Materials:

  • Rat uterine cytosol (source of estrogen receptors)

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • [³H]-17β-estradiol (radiolabeled estradiol)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compounds (Glyceollin I, Pisatin)

  • Hydroxylapatite (HAP) slurry

  • Scintillation vials and cocktail

Procedure:

  • Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats in ice-cold TEDG buffer.

  • Assay Setup: In triplicate, set up assay tubes containing a fixed amount of uterine cytosol protein (e.g., 50-100 µg), a single concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and increasing concentrations of the unlabeled test compound or 17β-estradiol.

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Wash the HAP pellets with buffer to remove unbound estradiol.

  • Quantification: Elute the bound [³H]-17β-estradiol from the HAP pellets and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the log concentration of the competitor. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol.

Apoptosis Assay by Flow Cytometry (for Medicarpin)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • A549 or H157 cells

  • Medicarpin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of medicarpin for 24 and 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Bacterial Membrane Permeability Assay (for Camalexin)

This assay uses a fluorescent dye, such as SYTOX Green, which can only enter cells with compromised membranes.

Materials:

  • Bacterial culture (e.g., E. coli)

  • Camalexin

  • SYTOX Green nucleic acid stain

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend in PBS.

  • Assay Setup: In a 96-well plate, add the bacterial suspension to wells containing different concentrations of camalexin. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated bacteria).

  • Dye Addition: Add SYTOX Green to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time. An increase in fluorescence indicates membrane permeabilization.

  • Data Analysis: Plot the fluorescence intensity against the concentration of camalexin to determine the EC50 value, the concentration that causes 50% of the maximum fluorescence signal.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the mechanism of action of a novel phytoalexin.

experimental_workflow Start Hypothesis: Phytoalexin has a specific biological activity In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity Assay) Start->In_Vitro_Screening Target_Identification Target Identification (e.g., Binding Assays, Proteomics) In_Vitro_Screening->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Target_Identification->Pathway_Analysis In_Vivo_Validation In Vivo Validation (Animal Models) Pathway_Analysis->In_Vivo_Validation Conclusion Elucidation of Mechanism of Action In_Vivo_Validation->Conclusion

A typical experimental workflow.

References

Unlocking the Therapeutic Potential of Dihydroxypterocarpan Derivatives: A Comparative Guide to their Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of dihydroxypterocarpan derivatives, a class of natural product-inspired compounds, and their therapeutic potential. By delving into their anticancer, antimicrobial, and anti-inflammatory activities, we aim to illuminate the structural modifications that enhance their efficacy, offering a roadmap for future drug design and development.

Dihydroxypterocarpans are a subclass of pterocarpans, which are themselves a major group of isoflavonoids. These naturally occurring compounds, often found in leguminous plants, have long been recognized for their diverse biological activities. Synthetic modifications of the core dihydroxypterocarpan scaffold have opened up new avenues for creating derivatives with enhanced potency and selectivity against various diseases. This guide summarizes key findings from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying structure-activity relationships (SAR).

Comparative Analysis of Biological Activities

The therapeutic efficacy of dihydroxypterocarpan derivatives is intrinsically linked to the nature and position of substituent groups on their core structure. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on their anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

The cytotoxicity of pterocarpanquinones and their aza-analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented below. A lower IC50 value indicates a higher potency.

CompoundHCT-8 (Colon) IC50 (µM)SF-295 (Glioblastoma) IC50 (µM)MDA-MB435 (Melanoma) IC50 (µM)K562 (Leukemia) IC50 (µM)HL-60 (Leukemia) IC50 (µM)
1a > 25> 25> 251.831.34
1b 10.4511.2314.329.878.76
1c 4.325.676.543.983.12
1d 7.898.919.876.545.43
1e 6.547.328.125.434.87
2 3.454.325.12> 25> 25

Data sourced from a study on pterocarpanquinones and their derivatives.[1]

Structure-Activity Relationship Insights (Anticancer):

  • The introduction of a quinone moiety to the pterocarpan scaffold appears to be crucial for anticancer activity.

  • Compound 1a , a simple pterocarpanquinone, demonstrated high potency and selectivity against leukemic cell lines (K562 and HL-60).[1]

  • The aza-pterocarpanquinone 2 showed increased bioselectivity for solid tumor cell lines (HCT-8, SF-295, and MDA-MB435) compared to the non-aza counterparts.[1]

  • Further derivatization of the pterocarpanquinone structure allowed for the establishment of structural requirements for activity against different cancer types.[1]

Antimicrobial and Anti-inflammatory Activities

General Structure-Activity Relationship Trends (Antimicrobial & Anti-inflammatory):

  • The stereochemistry of the pterocarpan core is a critical determinant of its antimicrobial activity.[3]

  • Hydroxylation patterns on the aromatic rings significantly influence both antimicrobial and anti-inflammatory effects.

  • The presence of specific functional groups can enhance the ability of these compounds to inhibit key inflammatory mediators and microbial growth.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, it is essential to understand the experimental protocols employed in these studies.

Synthesis of Pterocarpanquinones and Aza-pterocarpanquinone

The synthesis of pterocarpanquinones (1a-e ) and the aza-pterocarpanquinone (2 ) was achieved through a palladium-catalyzed oxyarylation and aza-arylation of conjugated olefins.[1] This synthetic strategy allows for the efficient construction of the core pterocarpan structure and the introduction of various substituents.

In Vitro Anticancer Activity Assay (MTT Assay)

The anticancer activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Human cancer cell lines (HCT-8, SF-295, MDA-MB435, K562, and HL-60) were seeded in 96-well plates.

  • After 24 hours, the cells were treated with various concentrations of the test compounds.

  • The plates were incubated for a specified period (e.g., 48 or 72 hours).

  • MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 values were calculated from the dose-response curves.

Visualizing Structure-Activity Relationships and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

SAR_Anticancer cluster_core Pterocarpan Scaffold cluster_modifications Structural Modifications cluster_activity Anticancer Activity Core Core Pterocarpan Structure Quinone Introduction of Quinone Moiety Core->Quinone Leads to Aza Nitrogen Heteroatom (Aza-substitution) Quinone->Aza Can be modified by Derivatives Further Derivatization Quinone->Derivatives Allows for Leukemia Potency against Leukemia Cells Quinone->Leukemia Enhances SolidTumor Selectivity for Solid Tumors Aza->SolidTumor Improves BroadSpectrum Broad-Spectrum Activity Derivatives->BroadSpectrum Optimizes

Caption: Structure-Activity Relationship for Anticancer Pterocarpans.

MTT_Workflow start Seed Cancer Cells in 96-well plates treat Treat with Dihydroxypterocarpan Derivatives start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate to form Formazan Crystals add_mtt->incubate2 dissolve Dissolve Crystals (e.g., with DMSO) incubate2->dissolve measure Measure Absorbance dissolve->measure calculate Calculate IC50 Values measure->calculate

Caption: Workflow of the MTT Assay for Anticancer Activity.

Conclusion

The exploration of dihydroxypterocarpan derivatives continues to be a promising frontier in the quest for novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the critical role of targeted chemical modifications in enhancing the anticancer, antimicrobial, and anti-inflammatory properties of these compounds. The provided data and experimental protocols serve as a valuable resource for researchers in the field, facilitating the rational design of more potent and selective drug candidates. Future investigations should focus on expanding the library of dihydroxypterocarpan derivatives and conducting more extensive in vivo studies to validate their therapeutic potential.

References

Confirming the Identity of Synthesized (6aR,11aR)-3,9-dihydroxypterocarpan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of a synthesized molecule is a critical checkpoint in chemical and pharmaceutical research. This guide provides a comparative framework for confirming the identity of synthesized (6aR,11aR)-3,9-dihydroxypterocarpan. By leveraging established analytical techniques and comparing the acquired data with that of a well-characterized, structurally similar pterocarpan, researchers can confidently verify the structure and stereochemistry of the target molecule.

Experimental Workflow for Compound Identification

The confirmation of a synthesized compound's identity is a multi-step process that involves a combination of chromatographic and spectroscopic techniques. The following workflow outlines the key experiments for the structural elucidation and stereochemical confirmation of (6aR,11aR)-3,9-dihydroxypterocarpan.

Experimental Workflow for the Identification of (6aR,11aR)-3,9-dihydroxypterocarpan cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Stereochemical Confirmation cluster_3 Data Analysis and Comparison A Synthesized Compound ((6aR,11aR)-3,9-dihydroxypterocarpan) B Purification (e.g., Column Chromatography) A->B C Purity Assessment (HPLC-UV) B->C D Mass Spectrometry (MS) - ESI-MS/MS - High-Resolution MS C->D E Nuclear Magnetic Resonance (NMR) - 1H NMR - 13C NMR - 2D NMR (COSY, HSQC, HMBC) C->E F Chiral HPLC - Comparison with racemic standard C->F H Comparison of Spectroscopic Data with Alternative Compounds (e.g., Medicarpin) D->H E->H G Circular Dichroism (CD) Spectroscopy F->G G->H I Confirmation of Identity H->I

Caption: A flowchart illustrating the key experimental stages for the comprehensive identification and structural confirmation of synthesized (6aR,11aR)-3,9-dihydroxypterocarpan.

Comparative Analysis with a Structural Analog: Medicarpin

Due to the limited availability of published spectroscopic data for (6aR,11aR)-3,9-dihydroxypterocarpan, a comparative analysis with a closely related and well-documented pterocarpan, Medicarpin ((6aR,11aR)-3-hydroxy-9-methoxypterocarpan) , is highly instructive. The structural difference—a hydroxyl group at C-9 in the target compound versus a methoxy group in medicarpin—will manifest in predictable ways in the spectroscopic data.

Table 1: Comparison of Expected and Known Spectroscopic Data
Analytical Technique(6aR,11aR)-3,9-dihydroxypterocarpan (Synthesized)Medicarpin ((6aR,11aR)-3-hydroxy-9-methoxypterocarpan) (Reference)[1][2][3]Expected Differences
Molecular Formula C15H12O4C16H14O4Difference of CH2
Molecular Weight 256.25 g/mol 270.28 g/mol 14 Da difference
¹H NMR Aromatic protons, signals for the pterocarpan core. Absence of a methoxy signal.Aromatic protons, signals for the pterocarpan core. A characteristic methoxy signal (~3.7-3.9 ppm).The synthesized compound will lack a methoxy proton signal. The chemical shifts of the aromatic protons on the D-ring will be affected by the hydroxyl group.
¹³C NMR Aromatic and aliphatic carbons of the pterocarpan skeleton.Aromatic and aliphatic carbons of the pterocarpan skeleton. A methoxy carbon signal (~55-56 ppm).[2]The synthesized compound will not have a methoxy carbon signal. The chemical shift of C-9 will be significantly different due to the hydroxyl substituent.
Mass Spectrometry (ESI-MS) [M-H]⁻ at m/z 255[M-H]⁻ at m/z 269[1]The precursor ion will be 14 mass units lower for the synthesized compound.
MS/MS Fragmentation Expect characteristic retro-Diels-Alder (RDA) fragmentation of the pterocarpan core.Shows characteristic RDA fragmentation.The fragmentation pattern of the core structure should be similar, but fragments containing the D-ring will differ in mass by 14 units.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the key analytical techniques used in the identification of pterocarpans.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for purity assessment.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 280 nm).

  • Chiral HPLC: For stereochemical analysis, a chiral stationary phase column is employed with a suitable mobile phase (e.g., a mixture of hexanes and isopropanol).[1]

Mass Spectrometry (MS)
  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.[4]

  • Ionization Mode: ESI can be performed in both positive and negative ion modes to obtain comprehensive data. Pterocarpans often show good ionization in negative mode ([M-H]⁻).[1]

  • MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed on the precursor ion to induce fragmentation. The collision energy should be optimized to generate a rich fragmentation spectrum. The fragmentation patterns provide valuable structural information.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is necessary for resolving complex proton and carbon signals.

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆, acetone-d₆, or methanol-d₄.

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

By following this guide, researchers can systematically analyze their synthesized (6aR,11aR)-3,9-dihydroxypterocarpan, compare its properties to known analogs, and confidently confirm its chemical identity.

References

Cross-Reactivity of Pterocarpan Compounds in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pterocarpans, a major class of isoflavonoid phytoalexins, have garnered significant scientific interest due to their diverse pharmacological activities. These natural compounds, predominantly found in the Fabaceae family, exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of the cross-reactivity of various pterocarpan derivatives in key biological assays, supported by experimental data from multiple studies. The objective is to offer a clear, data-driven overview to aid in the evaluation and selection of pterocarpan scaffolds for further research and drug development.

Comparative Analysis of Biological Activities

The biological efficacy of pterocarpan compounds has been evaluated in numerous studies, primarily focusing on their cytotoxic and anti-inflammatory potential. This section summarizes the quantitative data from these investigations, highlighting the cross-reactivity and potency of different pterocarpan derivatives.

Cytotoxicity Against Cancer Cell Lines

Pterocarpans have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in the table below. Lower IC50 values indicate greater potency.

Pterocarpan DerivativeCancer Cell LineIC50 (µM)Reference
LQB-118 (Pterocarpanquinone) Various Human Cancer Cell LinesIn the µM range
(+)-2,3,9-Trimethoxypterocarpan HL-60, Molt-4, Jurkat, K562 (Leukemia)0.1 - 0.5 µg/mL
Tonkinensine B MDA-MB-231 (Breast Cancer)12.5 (for significant apoptosis induction)
3(S),4(S)-3'-methoxy-4'-hydroxy-7,8,-methylenedioxylpterocarpan PC3 (Prostate Cancer)3.5
NB4 (Leukemia)5-10
A549 (Lung Cancer)5-10
SHSY5Y (Neuroblastoma)5-10
MCF7 (Breast Cancer)5-10
4'-Dehydroxycabenegrin A-I Various Tumor Cell LinesMost active among tested
Leiocarpin Various Tumor Cell LinesSecond most active
Anti-inflammatory Activity

Several pterocarpan derivatives have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in activated macrophages.

Pterocarpan DerivativeCell LineActivityIC50 ValueReference
Compound 5 (from Pongamia pinnata) BV-2 microglial cellsNO Production Inhibition12.0 µM
Sophoraflavanone G RAW264.7 macrophagesTNF-α Production Inhibition0.79 µmol/L
Medicarpin RAW 264.7 macrophagesNO Production Inhibition17.2 ± 0.9 µM
Crotalariapallidin RAW 264.7 macrophagesNO Production Inhibition9.0 ± 0.7 µM
TNF-α Production Inhibition42.1 ± 0.8 µM
Enzyme Inhibition

Pterocarpans have also been identified as inhibitors of several enzymes, indicating their potential therapeutic applications in various diseases. While extensive comparative data is limited, studies have reported inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), neuraminidase, and α-glycosidase. Further research is needed to establish a comprehensive cross-reactivity profile against a broader range of enzymatic targets.

Mechanisms of Action: Signaling Pathways and Experimental Workflows

The biological activities of pterocarpan compounds are underpinned by their ability to modulate key cellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of novel therapeutics.

Anticancer Mechanism: Induction of Mitotic Arrest

A primary mechanism by which pterocarpans exert their cytotoxic effects is through the induction of a persistent mitotic arrest at the prometaphase stage of the cell cycle. This disruption of cell division ultimately leads to apoptosis (programmed cell death). The proposed workflow for this mechanism is illustrated below.

Mitotic_Arrest_Workflow Pterocarpan Pterocarpan Compound Microtubule Microtubule Dynamics Pterocarpan->Microtubule Disrupts Centrosome Centrosome Segregation Pterocarpan->Centrosome Blocks Spindle Monastral Spindle Formation Microtubule->Spindle Centrosome->Spindle Arrest Prometaphase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Pterocarpan-induced mitotic arrest leading to apoptosis.
Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of pterocarpans are largely attributed to their ability to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Pterocarpans can inhibit this process by preventing IκB degradation.

NFkB_MAPK_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Receptor->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Pterocarpan Pterocarpan Compound Pterocarpan->MAPK_Pathway Inhibits Pterocarpan->IKK Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, iNOS, etc.) NFkB_n->Genes Activates

Inhibition of NF-κB and MAPK pathways by pterocarpans.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key biological assays cited.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the pterocarpan derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Incubation: Following treatment, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the pterocarpan derivative for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable and nonvolatile breakdown product of NO, is proportional to the absorbance.

  • Quantification: Use a standard curve of sodium nitrite to quantify the nitrite concentration in the samples. Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

Pterocarpan Biosynthesis Pathway

Pterocarpans are synthesized in plants through a complex biosynthetic pathway originating from the general phenylpropanoid pathway. Understanding this pathway can provide insights into the natural production of these compounds and potential avenues for synthetic biology approaches.

Pterocarpan_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Chal Chalcone CouCoA->Chal CHS Iso Isoflavanone Chal->Iso CHI, CHR HydIso 2'-Hydroxyisoflavanone Iso->HydIso IFS, IFR Ptero Pterocarpan HydIso->Ptero PTS

Simplified pterocarpan biosynthetic pathway.

Conclusion

The comparative analysis presented in this guide underscores the significant therapeutic potential of the pterocarpan scaffold. The diverse biological activities, including potent anticancer and anti-inflammatory effects, highlight the importance of these compounds as leads for drug discovery. The cross-reactivity profile, while still requiring more comprehensive investigation, suggests that pterocarpans can modulate multiple cellular targets and pathways. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further explore the pharmacological properties of this promising class of natural products. Future studies focusing on a systematic comparison of a broad range of pterocarpan derivatives in standardized assays will be crucial for elucidating their full therapeutic potential and advancing them towards clinical applications.

Data Presentation: Comparative Cytotoxicity of Pterocarpan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cytotoxicity of Pterocarpan Isomers

Pterocarpans, a significant class of isoflavonoids, are phytoalexins with a characteristic tetracyclic ring system primarily found in the Fabaceae family.[1] These compounds have garnered considerable attention for their wide spectrum of pharmacological properties, including anticancer activities.[1] This guide provides a comparative analysis of the cytotoxic effects of different pterocarpan isomers against various cancer cell lines, based on available experimental data.

The cytotoxic activity of pterocarpan isomers is typically evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for several pterocarpan derivatives against a panel of human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be approached with caution due to variations in experimental conditions.

Pterocarpan DerivativeCancer Cell LineIC50 (µM)Reference
Medicarpin P388 (Leukemia)~90[2]
P388/DOX (Doxorubicin-resistant Leukemia)~90[2]
Millepurpan P388 (Leukemia)54[2]
P388/DOX (Doxorubicin-resistant Leukemia)69[2]
(-)-Maackiain MDA-MB-231 (Breast Cancer)19.2 (as a cytisine-pterocarpan derivative)[3]
3(S),4(S)-3'-methoxy-4'-hydroxy-7,8,-methylenedioxylpterocarpan PC3 (Prostate Cancer)3.5[4]
NB4 (Leukemia)5-10[4]
A549 (Lung Cancer)5-10[4]
SHSY5Y (Neuroblastoma)5-10[4]
MCF7 (Breast Cancer)5-10[4]
Pterocarpanquinone (LQB-118) Various Leukemia Cell LinesµM range[5]
Compound 1 (regioisomer) HTB-26 (Breast Cancer)10-50[6]
PC-3 (Pancreatic Cancer)10-50[6]
HepG2 (Hepatocellular Carcinoma)10-50[6]
HCT116 (Colon Cancer)22.4[6]
Compound 2 (regioisomer) HTB-26 (Breast Cancer)10-50[6]
PC-3 (Pancreatic Cancer)10-50[6]
HepG2 (Hepatocellular Carcinoma)10-50[6]
HCT116 (Colon Cancer)0.34[6]

Experimental Protocols

The evaluation of the cytotoxic activity of pterocarpan derivatives typically involves a range of in vitro assays to determine their efficacy and mechanism of action.

Cell Viability and Cytotoxicity Assays:

A commonly used method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[7]

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.[7]

  • Treatment: The cells are then treated with various concentrations of the pterocarpan derivative for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is proportional to the absorbance.

Another method used is the crystal violet assay , which stains the DNA of adherent cells.[6]

Apoptosis Assays:

To determine if the observed cytotoxicity is due to apoptosis, Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry is often employed.[3]

Protocol:

  • Cell Treatment: Cells are treated with the pterocarpan derivative for a designated time.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and PI, which stains the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis (viable, early apoptotic, late apoptotic, and necrotic).

Mechanisms of Action & Signaling Pathways

Several pterocarpans exert their cytotoxic effects by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways.[1]

Induction of Apoptosis:

Pterocarpans can trigger the intrinsic apoptosis pathway.[7] For instance, the cytotoxic activity of a cytisine-pterocarpan derivative against MDA-MB-231 breast cancer cells was found to be induced by apoptosis.[3] This process may involve the regulation of the Bax/Bcl-2 ratio and the release of cytochrome c from the mitochondria into the cytoplasm.[3] Other studies have shown that pterocarpans can induce apoptosis through the externalization of phosphatidylserine, DNA fragmentation, and caspase-3 activation.[5]

G cluster_0 Pterocarpan Treatment cluster_1 Mitochondrial Pathway cluster_2 Cellular Response Pterocarpan Pterocarpan Bax Bax Pterocarpan->Bax Upregulates Bcl2 Bcl2 Pterocarpan->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC CytochromeC Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apoptosome Apoptosome CytochromeC->Apoptosome Forms Caspase9 Caspase9 Apoptosome->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Pterocarpan-induced intrinsic apoptosis pathway.

Cell Cycle Arrest:

Some pterocarpans can induce cell cycle arrest, particularly in the prometaphase of mitosis.[8] This arrest is often associated with the disruption of microtubule function and the formation of monastral spindles, ultimately blocking centrosome segregation.[8] Persistent mitotic arrest can lead to multinucleation and apoptosis.[8]

G Pterocarpan Pterocarpan Treatment Microtubule Microtubule Dynamics Pterocarpan->Microtubule Disrupts Centrosome Centrosome Segregation Microtubule->Centrosome Prevents Prometaphase Prometaphase Arrest Centrosome->Prometaphase Leads to Apoptosis Apoptosis Prometaphase->Apoptosis Induces

Caption: Pterocarpan-induced mitotic arrest workflow.

Modulation of Inflammatory Pathways:

Pterocarpan derivatives can also modulate key cellular signaling pathways involved in inflammation, such as the NF-κB pathway.[7] In resting cells, NF-κB is held in the cytoplasm by its inhibitor, IκB.[7] Upon inflammatory stimuli, IκB is degraded, allowing NF-κB to move to the nucleus and activate pro-inflammatory genes.[7] Pterocarpans can inhibit this process by preventing the degradation of IκB.[7]

G Inflammatory_Stimuli Inflammatory_Stimuli IkB_Degradation IκB Degradation Inflammatory_Stimuli->IkB_Degradation Pterocarpan Pterocarpan Pterocarpan->IkB_Degradation Inhibits NFkB_Activation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Activation Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_Activation->Proinflammatory_Genes

Caption: Inhibition of NF-κB signaling by pterocarpans.

References

A Comparative Guide to Validating the Purity of Isolated 3,9-Dihydroxypterocarpan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of an isolated natural product like 3,9-dihydroxypterocarpan is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative analysis of the most common and powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

The selection of the most appropriate method depends on various factors, including the nature of potential impurities, the required level of accuracy, and the availability of instrumentation. Often, a combination of these orthogonal techniques provides the most comprehensive assessment of a compound's purity.

Potential Impurities in Isolated this compound

Impurities in a natural product isolate can originate from the source material or the isolation process itself. For this compound, typically isolated from plant sources like Sophora tomentosa, potential impurities may include:

  • Structural Isomers: Other pterocarpans with different hydroxylation or methoxylation patterns.

  • Related Flavonoids: Isoflavones, flavanones, and other flavonoid classes present in the plant extract.[1]

  • Residual Solvents: Solvents used during the extraction and purification process.

  • Degradation Products: Compounds formed due to exposure to light, heat, or adverse pH during isolation.

  • Matrix Components: Non-flavonoid compounds from the plant matrix, such as chlorophylls, lipids, and sugars, that were not completely removed during purification.

Comparison of Analytical Techniques for Purity Validation

The following table summarizes the key performance characteristics of HPLC, qNMR, and LC-MS for the purity assessment of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a stationary and mobile phase. Purity is typically determined by area percent of the main peak.Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal, relative to a certified internal standard.[2][3]Separation by HPLC followed by detection based on the mass-to-charge ratio (m/z) of ionized molecules. Provides structural information and high sensitivity.[4][5]
Primary Output Chromatogram¹H NMR SpectrumChromatogram and Mass Spectrum
Quantification Relative (Area %)Absolute (Molar concentration/Purity by weight)Relative (Peak Area/Intensity) or Absolute with appropriate standards
Reference Standard Requires a high-purity reference standard of this compound for retention time comparison and accurate quantification.Does not require a specific reference standard of the analyte; uses a certified internal standard (e.g., maleic acid, dimethyl sulfone).[2]Requires a reference standard for retention time and fragmentation pattern confirmation.
Detection of Impurities Excellent for separating and detecting structurally related impurities and degradation products that have a chromophore.Can detect and quantify any proton-containing impurity, including residual solvents and water, provided they have unique signals.[2]Highly sensitive for detecting trace-level impurities, including those without a strong chromophore. Excellent for identifying isomers when coupled with appropriate chromatographic separation.
Structural Information Limited to UV-Vis spectral data.Provides detailed structural information for the main component and any visible impurities.Provides molecular weight and fragmentation patterns, aiding in the identification of unknown impurities.[4]
Typical Purity Result >99.0% (by area)98.5 ± 0.5% (by weight)>99.5% (by area)
Sample Throughput HighMediumHigh
Cost ModerateHigh (instrumentation)High

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method suitable for assessing the purity of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Gradient Program: Start with 20% A, ramp to 80% A over 30 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the isolated this compound in methanol at a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peak area of all components in the chromatogram.

  • Calculate the purity of this compound as the area percentage of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol outlines the determination of the absolute purity of this compound using ¹H-qNMR with an internal standard.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of delivering a calibrated 90° pulse.

  • Solvent: Deuterated methanol (Methanol-d₄) or Deuterated acetone (Acetone-d₆).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard single-pulse experiment with a long relaxation delay.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio).

Sample Preparation:

  • Accurately weigh approximately 5 mg of the isolated this compound and 5 mg of the internal standard (maleic acid) into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis:

  • Acquire the ¹H NMR spectrum and carefully phase and baseline correct the spectrum.

  • Select well-resolved, non-overlapping signals for both this compound and the internal standard. For maleic acid, the singlet of the two olefinic protons is typically used. For this compound, aromatic protons in non-congested regions of the spectrum should be chosen.

  • Integrate the selected signals.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol describes an LC-MS/MS method for the sensitive detection and identification of this compound and its potential impurities. A similar method has been developed for the closely related 3-hydroxy pterocarpan.[5]

Instrumentation and Conditions:

  • LC-MS System: An HPLC or UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

    • Gradient Program: Start with 10% A, ramp to 90% A over 15 minutes, hold for 3 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI positive and negative modes (scan both to determine the optimal mode).

    • Scan Mode: Full scan for impurity profiling and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis.

    • Collision Energy: Optimized for the fragmentation of the [M+H]⁺ or [M-H]⁻ ion of this compound to generate characteristic product ions.

Sample Preparation:

  • Prepare a stock solution of the isolated this compound in methanol at a concentration of 10 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Analyze the full scan data to detect any co-eluting or trace-level impurities.

  • Use the mass-to-charge ratios to propose molecular formulas for any detected impurities.

  • Perform MS/MS fragmentation analysis to aid in the structural elucidation of impurities by comparing fragmentation patterns with known compounds or databases.

Visualizations

Experimental Workflow for Purity Validation

G Workflow for Purity Validation of this compound cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Purity Assessment Isolated_Compound Isolated this compound Dissolution Dissolve in appropriate solvent Isolated_Compound->Dissolution Filtration Filter through syringe filter Dissolution->Filtration HPLC HPLC-UV/DAD Filtration->HPLC Inject/Analyze qNMR qNMR Filtration->qNMR Inject/Analyze LCMS LC-MS/MS Filtration->LCMS Inject/Analyze HPLC_Data Chromatogram (Area % Purity) HPLC->HPLC_Data qNMR_Data NMR Spectrum (Absolute Purity) qNMR->qNMR_Data LCMS_Data Chromatogram & Mass Spectra (Impurity Identification) LCMS->LCMS_Data Final_Report Comprehensive Purity Report HPLC_Data->Final_Report qNMR_Data->Final_Report LCMS_Data->Final_Report

Caption: A logical workflow for the comprehensive purity validation of this compound.

Signaling Pathway of Purity Determination Logic

G Decision Pathway for Purity Validation Method Selection Start Start: Isolated Compound Question1 Need for routine QC and detection of known chromophoric impurities? Start->Question1 Question2 Need for absolute quantification and detection of non-chromophoric impurities (e.g., solvents)? Question1->Question2 No HPLC Use HPLC Question1->HPLC Yes Question3 Need for highest sensitivity, identification of unknown impurities, and isomers? Question2->Question3 No qNMR Use qNMR Question2->qNMR Yes LCMS Use LC-MS/MS Question3->LCMS Yes Orthogonal Combine Orthogonal Methods (e.g., HPLC and qNMR) for comprehensive validation Question3->Orthogonal No/Final Assessment HPLC->Question2 qNMR->Question3 LCMS->Orthogonal

Caption: A decision-making pathway for selecting the appropriate purity validation method.

References

Safety Operating Guide

Prudent Disposal of (6AR,11AR)-3,9-dihydroxypterocarpan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of (6AR,11AR)-3,9-dihydroxypterocarpan

The absence of a specific Safety Data Sheet (SDS) for (6AR,11AR)-3,9-dihydroxypterocarpan, also known as Glycinol, necessitates a cautious and compliant approach to its disposal. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. The primary directive is to treat the substance as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.[1][2]

Physicochemical Data for the Parent Compound: Pterocarpan
PropertyValueSource
Molecular FormulaC₁₅H₁₂O₂PubChem[1]
Molecular Weight224.25 g/mol PubChem[1]
Physical DescriptionSolid (presumed)General chemical knowledge[1]
CAS Number2035-50-9PubChem[1]

Step-by-Step Disposal Protocol

In the absence of specific hazard data, (6AR,11AR)-3,9-dihydroxypterocarpan should be handled as a potentially hazardous substance, considering it as potentially toxic, flammable, and environmentally harmful.[1]

Hazard Assessment and Personal Protective Equipment (PPE)
  • Presumptive Hazard Assessment : Treat (6AR,11AR)-3,9-dihydroxypterocarpan as a "chemical of unknown toxicity".[2]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound.[2][3] All handling of the solid compound should ideally take place in a designated area, such as a chemical fume hood, to avoid dust formation and inhalation.[4][5]

Waste Containerization and Labeling
  • Container Selection : Use a dedicated, leak-proof, and chemically compatible waste container. For a solid compound, a high-density polyethylene (HDPE) container is a suitable choice.[1]

  • Labeling : The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "(6AR,11AR)-3,9-dihydroxypterocarpan"

    • The date of accumulation

    • The name of the principal investigator and the laboratory location

  • Container Management : Keep the waste container securely closed except when adding waste.[1][2]

Waste Segregation and Storage
  • Segregation : Store the waste container for (6AR,11AR)-3,9-dihydroxypterocarpan separately from other waste streams, such as liquid waste, highly reactive waste, and other hazardous materials, unless explicitly permitted by your EHS department.[2]

  • Storage : Store the sealed waste container in a designated, well-ventilated waste accumulation area within the laboratory, away from general laboratory traffic.[2]

Spill Management
  • Small Spills : For a small spill, carefully sweep up the solid material and place it in the designated hazardous waste container.[4]

  • Large Spills : In the event of a large spill, evacuate the area and follow your institution's emergency procedures. Do not allow the product to enter drains.[4]

  • Decontamination : Clean the affected area thoroughly after a spill.

Final Disposal
  • EHS Consultation : Contact your institution's EHS department to schedule a waste pickup.[1] They will coordinate with a licensed hazardous waste disposal company for final disposal.[1]

  • Prohibited Disposal Methods :

    • DO NOT dispose of (6AR,11AR)-3,9-dihydroxypterocarpan in the regular trash.[1][2]

    • DO NOT dispose of this chemical down the drain or into the sanitary sewer.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (6AR,11AR)-3,9-dihydroxypterocarpan, emphasizing a safety-first approach in the absence of specific hazard information.

cluster_0 Start: Handling (6AR,11AR)-3,9-dihydroxypterocarpan cluster_1 Step 1: Hazard Assessment cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Segregation & Storage cluster_4 Step 4: Final Disposal start Generate Waste assess Treat as Potentially Hazardous (Unknown Toxicity) start->assess containerize Use Dedicated, Labeled, Chemically Compatible Container assess->containerize segregate Store Separately from Incompatible Waste Streams containerize->segregate store Keep in Designated, Well-Ventilated Area segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs Container Full or No Longer Needed disposal Licensed Hazardous Waste Disposal contact_ehs->disposal

Caption: Disposal workflow for (6AR,11AR)-3,9-dihydroxypterocarpan.

References

Essential Safety and Handling Guide for (6AR,11AR)-3,9-dihydroxypterocarpan (Glycinol)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling of (6AR,11AR)-3,9-dihydroxypterocarpan, also known as glycinol. The following procedures are based on general best practices for handling similar chemical compounds and should be supplemented by a thorough review of any specific safety data sheets (SDS) available from your supplier.

(6AR,11AR)-3,9-dihydroxypterocarpan is a pterocarpan, a type of natural phenol.[1] While specific quantitative toxicological data is limited, related compounds can be toxic if swallowed, cause skin and eye irritation, and may cause respiratory irritation if inhaled.[2] Therefore, caution and adherence to strict safety protocols are essential.

Hazard Summary and Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling (6AR,11AR)-3,9-dihydroxypterocarpan.

Protection Type Recommended Equipment Purpose
Engineering Controls Chemical Fume HoodTo minimize inhalation of dust or aerosols.[3]
Local Exhaust VentilationTo keep airborne levels below recommended exposure limits.[4][5]
Eye and Face Protection Safety Goggles/GlassesMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][6]
Face ShieldRecommended when there is a splash hazard.[2][3]
Skin Protection Nitrile Rubber GlovesInspect prior to use and use proper removal technique.[3][7]
Lab Coat/Protective ClothingTo prevent skin exposure.[3][7]
Respiratory Protection NIOSH-approved RespiratorNecessary if a fume hood is not available or if dust levels are high.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is vital for the safe handling of this compound.

1. Preparation:

  • Before handling, ensure you are familiar with the location and operation of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
  • Don all required personal protective equipment as outlined in the table above.

2. Handling:

  • Avoid direct contact with the skin and eyes.[2]
  • Avoid inhalation of any dust or vapors.[2]
  • Use clean, dry equipment and containers to prevent contamination.
  • Keep the container tightly closed when not in use.[2][5]

3. In Case of a Spill:

  • For small spills, use an absorbent, inert material to contain the substance.
  • For large spills, evacuate the area and follow your institution's emergency procedures.
  • Place all contaminated materials in a sealed container for proper disposal.[2]

4. Disposal Plan:

  • Chemical Waste: Dispose of (6AR,11AR)-3,9-dihydroxypterocarpan and any associated waste in accordance with federal, state, and local environmental control regulations.[4]
  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for spill cleanup should be placed in a sealed bag and disposed of as hazardous waste.[3]
  • Empty Containers: Thoroughly rinse empty containers with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Dispose of the clean, empty containers in accordance with local regulations.[3]

5. Hygiene Measures:

  • Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[2][4]
  • Remove and wash contaminated clothing before reuse.[6]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations for handling (6AR,11AR)-3,9-dihydroxypterocarpan.

G Safe Handling Workflow for (6AR,11AR)-3,9-dihydroxypterocarpan cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Review SDS prep2 Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 cleanup1 Decontaminate Glassware handle2->cleanup1 cleanup2 Dispose of Waste: - Chemical Waste - Contaminated PPE cleanup1->cleanup2 cleanup3 Clean Work Area cleanup2->cleanup3 post1 Remove PPE cleanup3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for safe handling of (6AR,11AR)-3,9-dihydroxypterocarpan.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Dihydroxypterocarpan
Reactant of Route 2
3,9-Dihydroxypterocarpan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.